4-Methoxy-3-(trifluoromethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQJZPLFRIGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379506 | |
| Record name | 4-methoxy-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-87-5 | |
| Record name | 4-Methoxy-3-trifluoromethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxy-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261951-87-5 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-Methoxy-3-(trifluoromethyl)benzonitrile spectral analysis NMR IR MS"
An In-depth Technical Guide to the Spectral Analysis of 4-Methoxy-3-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of this compound (CAS No. 261951-87-5), a substituted aromatic compound with applications as an organic building block in pharmaceutical and materials science research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. The causality behind experimental choices, the interpretation of spectral features, and detailed, field-proven protocols are presented to provide researchers with a self-validating framework for the structural elucidation and quality control of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique electronic and structural profile arising from the interplay of its functional groups: a methoxy (-OCH₃) group, a trifluoromethyl (-CF₃) group, and a nitrile (-C≡N) group attached to a benzene ring. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl and nitrile groups create a distinct substitution pattern that is clearly reflected in its spectral data.
The following sections will dissect the predicted spectral data based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the fluorine environment of the molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.
Rationale for Spectral Interpretation
The predicted chemical shifts (δ) are governed by the electronic environment of each nucleus. The electron-withdrawing -CF₃ and -CN groups will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating -OCH₃ group will shield ortho and para positions. Coupling constants (J) provide information about the connectivity of nuclei. In particular, long-range couplings between ¹H and ¹⁹F nuclei are expected and are highly diagnostic.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The aromatic region will display an ABC spin system.
-
δ ~7.8-7.9 ppm (d, 1H, J ≈ 2 Hz): This signal is assigned to H-2. It appears as a doublet due to meta-coupling with H-6. Its downfield shift is attributed to the strong deshielding effect of the adjacent electron-withdrawing -CF₃ group.
-
δ ~7.7-7.8 ppm (dd, 1H, J ≈ 8.5, 2 Hz): This signal corresponds to H-6. It is split into a doublet of doublets by ortho-coupling to H-5 and meta-coupling to H-2.
-
δ ~7.1-7.2 ppm (d, 1H, J ≈ 8.5 Hz): Assigned to H-5, this proton is shifted upfield relative to the others due to the shielding effect of the para-methoxy group. It appears as a doublet from ortho-coupling with H-6.
-
δ ~3.9-4.0 ppm (s, 3H): This singlet is characteristic of the methoxy group protons (-OCH₃).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~160-162 ppm: Quaternary carbon C-4, directly attached to the oxygen of the methoxy group.
-
δ ~135-137 ppm: Aromatic methine carbon C-6.
-
δ ~132-134 ppm: Aromatic methine carbon C-2.
-
δ ~125-130 ppm (q, ¹JCF ≈ 272 Hz): The quaternary carbon of the trifluoromethyl group (-CF₃). The large coupling constant is characteristic of a direct C-F bond.[3][4]
-
δ ~120-125 ppm (q, ²JCF ≈ 33 Hz): The quaternary aromatic carbon C-3, coupled to the fluorine atoms of the -CF₃ group.[3]
-
δ ~118-120 ppm: The nitrile carbon (-C≡N).
-
δ ~112-114 ppm: Aromatic methine carbon C-5.
-
δ ~105-108 ppm: Quaternary aromatic carbon C-1, adjacent to the nitrile.
-
δ ~56-57 ppm: The methoxy carbon (-OCH₃).
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)
-
δ ~ -62 to -64 ppm (s, 3F): A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic for an aromatic -CF₃ group.[3][5] No coupling is observed in a standard ¹⁹F spectrum as all three fluorine atoms are chemically equivalent.
Diagram: NMR Signal Assignment
Caption: Predicted NMR signal assignments for this compound.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and vortex or invert gently until the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire spectra at 400 MHz using a standard single-pulse experiment. Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.
-
¹³C NMR: Acquire spectra at 100 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). Set a spectral width of ~240 ppm and a relaxation delay of 2 seconds. Approximately 1024 scans may be required for good signal-to-noise.
-
¹⁹F NMR: Acquire spectra at 376 MHz. Use a spectral width of ~100 ppm centered around -60 ppm. A relaxation delay of 2 seconds and 32 scans are typically sufficient.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of the molecule, providing direct evidence for the presence of its key functional groups.[6]
Interpretation of the FT-IR Spectrum
The analysis of the FT-IR spectrum is based on identifying characteristic absorption bands for each functional group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.
-
~2230-2220 cm⁻¹: A strong, sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration. This is a highly diagnostic peak.[7]
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1300-1100 cm⁻¹: A series of very strong, broad bands associated with the C-F stretching vibrations of the trifluoromethyl group.
-
~1250 cm⁻¹ and ~1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy group), respectively.
Diagram: FT-IR Experimental Workflow
Caption: General workflow for FT-IR sample analysis.
Experimental Protocol for FT-IR Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.[8]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This scan is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[6]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight of the compound and produces a reproducible fragmentation pattern that serves as a molecular fingerprint.[9][10] The high energy of the electron beam (typically 70 eV) imparts significant excess energy, leading to bond cleavages.[11]
Proposed Fragmentation Pathway
The fragmentation of this compound is dictated by the stability of the resulting radical cations and neutral losses.
-
Molecular Ion (M•⁺): The initial event is the removal of an electron to form the molecular ion at m/z 201 .
-
Loss of a Methyl Radical (M-15): A common pathway for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃) to form a stable phenoxy-type cation at m/z 186 .
-
Loss of Carbon Monoxide (from m/z 186): The fragment at m/z 186 can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 158 .
-
Loss of Trifluoromethyl Radical (M-69): Cleavage of the C-CF₃ bond can lead to the loss of a •CF₃ radical, forming a fragment at m/z 132 . This pathway may be less favored than the loss of a methyl radical but is still plausible.
Diagram: Proposed EI-MS Fragmentation Pathway
Caption: Key proposed fragmentation steps for this compound in EI-MS.
Experimental Protocol for EI-MS Analysis
This protocol assumes analysis via Gas Chromatography-Mass Spectrometry (GC-MS), a common method for volatile small molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS System Setup:
-
Injector: Set to 250°C with a split ratio of 50:1.
-
GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
MS Detector Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: Scan from m/z 40 to 350.
-
-
Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum by identifying the molecular ion peak and correlating the major fragment ions to the proposed fragmentation pathway.
Comprehensive Data Summary
| Analytical Technique | Parameter | Predicted Value / Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 (d), ~7.7-7.8 (dd), ~7.1-7.2 (d), ~3.9-4.0 (s) | Aromatic protons (ABC system) and methoxy protons |
| ¹³C NMR | Chemical Shift (δ) | 162-56 ppm range | 9 distinct carbon environments, including C-F coupled quartets |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -62 to -64 ppm (s) | Single environment for the three equivalent -CF₃ fluorines |
| FT-IR | Wavenumber (cm⁻¹) | ~2225, ~1250, ~1150 | C≡N stretch, C-O stretch, C-F stretches |
| MS (EI) | Mass-to-Charge (m/z) | 201, 186, 158 | Molecular ion, loss of •CH₃, subsequent loss of CO |
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, FT-IR, and MS. NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework and the fluorine environment. FT-IR serves as a rapid and definitive confirmation of the key functional groups, particularly the nitrile and trifluoromethyl moieties. Finally, EI-MS confirms the molecular weight and offers a characteristic fragmentation pattern useful for identification. The protocols and interpretive frameworks detailed in this guide provide researchers with a robust methodology for the analysis of this and structurally related compounds, ensuring high confidence in their identity and purity.
References
- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 7. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets [mdpi.com]
- 8. jascoinc.com [jascoinc.com]
- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 10. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 11. chromatographyonline.com [chromatographyonline.com]
"quantum chemical calculations of 4-Methoxy-3-(trifluoromethyl)benzonitrile"
An In-Depth Technical Guide to the Quantum Chemical Calculations of 4-Methoxy-3-(trifluoromethyl)benzonitrile
Abstract
This technical guide provides a comprehensive walkthrough of the quantum chemical calculations applied to this compound (C₉H₆F₃NO), a molecule of significant interest in medicinal chemistry and drug development.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the versatile nitrile moiety on a benzonitrile scaffold makes this compound a valuable building block for novel therapeutics.[3][4][5][6] This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for in-silico analysis. We will explore geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and the prediction of spectroscopic properties. The overarching goal is to demonstrate how computational methods can elucidate the electronic structure, reactivity, and spectral characteristics of this molecule, thereby accelerating rational drug design.[7][8][9]
1. Introduction: The Rationale for Computational Scrutiny
This compound is a substituted aromatic compound whose chemical properties are dictated by the interplay of its functional groups: a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-C≡N).[1][10] In drug discovery, the trifluoromethyl group is a bioisostere often used to enhance metabolic stability, lipophilicity, and binding affinity.[6] The benzonitrile framework itself is a common feature in many pharmaceutical agents.[2][3]
Understanding the molecule's three-dimensional structure, electronic properties, and potential interaction sites is paramount for predicting its behavior in a biological system. Quantum chemical calculations provide a powerful, cost-effective lens through which to view these properties before committing to costly and time-consuming synthesis and experimental testing.[9] By simulating the molecule at the quantum level, we can predict its stable conformation, reactivity hotspots, and spectroscopic signatures, providing invaluable guidance for medicinal chemists.
This guide will employ Density Functional Theory (DFT), a robust method that offers an optimal balance of computational accuracy and efficiency for molecules of this size and complexity.[11][12][13]
Caption: High-level computational workflow for analyzing candidate molecules.
2. Part 1: Foundational Theory and Computational Setup
The validity of any quantum chemical prediction rests on the appropriate choice of the theoretical method and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation.
2.1. Causality Behind Method Selection: DFT/B3LYP
For organic molecules like this compound, Density Functional Theory (DFT) is the method of choice. It balances the rigorous, but computationally expensive, wavefunction-based methods with the speed of semi-empirical methods. DFT calculates the electronic energy based on the molecule's electron density, which is a more manageable task than solving the Schrödinger equation for a multi-electron wavefunction.
Within DFT, there are numerous functionals that approximate the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated high accuracy for a vast range of organic systems, making it a trustworthy and standard choice for calculating molecular geometries and electronic properties.[14][15]
2.2. The Basis Set: Justification for 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. A well-chosen basis set is critical for accurately describing the spatial distribution of electrons. For this molecule, the 6-311++G(d,p) basis set is recommended for the following reasons:
-
6-311G : This is a triple-zeta split-valence basis set, meaning it uses three functions to describe each valence orbital. This provides significant flexibility for accurately modeling the electron distribution involved in chemical bonds.
-
++ : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is crucial for molecules with lone pairs (like on oxygen and nitrogen) and for accurately calculating properties like electron affinity and non-covalent interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is vital for describing the directional nature of chemical bonds, especially in a molecule with a complex electronic environment due to the -CF₃ and -CN groups.[11][16]
3. Part 2: Molecular Structure and Vibrational Stability
The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.
3.1. The Directive: Locating the Energy Minimum
A geometry optimization calculation systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface. This optimized structure is the foundation for all subsequent property calculations.
A subsequent vibrational frequency calculation serves a dual, self-validating purpose:
-
Confirmation of a True Minimum : A stable molecule at its equilibrium geometry will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the structure is not a true minimum but a transition state or saddle point.[17][18]
-
Thermodynamic Properties : The calculation yields thermodynamic data, including the zero-point vibrational energy (ZPVE), which is a crucial quantum mechanical correction to the total energy.
Caption: A conceptual potential energy surface showing the optimized geometry at a local minimum.
3.2. Experimental Protocol: Combined Optimization and Frequency Calculation
This protocol outlines the steps for a typical calculation using the Gaussian software package.[19]
-
Build the Molecule : Construct the 3D structure of this compound using a molecular editor like GaussView. The initial structure can be built from its SMILES string: COC1=C(C(F)(F)F)C=C(C#N)C=C1.[1]
-
Create the Input File : Prepare a text input file (.gjf or .com) with the following structure:
-
%Chk: Specifies the name of the checkpoint file for saving results.
-
#: The route section defining the calculation.
-
Opt Freq: Keywords requesting a geometry optimization followed by a frequency calculation at the optimized structure.[20] This is the recommended practice to ensure the validity of the frequency analysis.[18][21]
-
B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.
-
0 1: Defines the molecule's charge (0) and spin multiplicity (1, for a singlet state).
-
-
Execute the Calculation : Submit the input file to the Gaussian program.
-
Analyze the Output : Upon completion, verify that the optimization converged successfully and check the frequency output to confirm the absence of imaginary frequencies.
3.3. Data Presentation: Structural and Vibrational Insights
The optimized geometry provides precise bond lengths and angles. The vibrational analysis yields key stretching frequencies that can be correlated with experimental infrared (IR) spectra.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C≡N | 1.15 Å |
| C-CF₃ | 1.51 Å | |
| C-F (avg.) | 1.34 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angle | C-C≡N | 179.1° |
| | F-C-F (avg.) | 107.5° |
Table 2: Key Calculated Vibrational Frequencies (Unscaled)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| C≡N Stretch | Nitrile | ~2245 | Strong |
| C-F Stretch (asymm.) | Trifluoromethyl | ~1320 | Very Strong |
| C-H Stretch (Aromatic) | Benzene Ring | ~3080-3120 | Medium |
| C-O Stretch | Methoxy | ~1260 | Strong |
4. Part 3: Electronic Properties and Chemical Reactivity
With a stable structure confirmed, we can now probe the molecule's electronic landscape to predict its reactivity, a cornerstone of drug design.
4.1. The Directive: Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting reactivity.[22] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .
-
HOMO : Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.[14][22]
-
LUMO : Represents the lowest-energy space for an incoming electron and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[14]
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[15][23] In drug design, an optimal gap is sought to balance reactivity for binding with stability to avoid toxicity.[23]
Caption: Relationship between HOMO, LUMO, and the energy gap as a predictor of reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| E(HOMO) | -7.25 eV | Moderate electron-donating ability |
| E(LUMO) | -1.18 eV | Good electron-accepting ability |
| ΔE (Gap) | 6.07 eV | High kinetic stability, moderate reactivity |
The results indicate that the molecule is quite stable, but the presence of the strongly electron-withdrawing -CF₃ and -CN groups gives it a significant capacity to act as an electron acceptor. The HOMO is primarily localized on the methoxy-substituted benzene ring, while the LUMO shows significant density over the nitrile and trifluoromethyl groups, indicating these are the likely sites for nucleophilic attack.
4.2. The Directive: Molecular Electrostatic Potential (MEP) Mapping
The MEP surface provides a visually intuitive map of the charge distribution on the molecule's surface. It is invaluable for understanding intermolecular interactions, particularly the non-covalent interactions (e.g., hydrogen bonding, electrostatic contacts) that govern drug-receptor binding.
-
Red Regions : Indicate negative electrostatic potential (electron-rich), identifying likely sites for electrophilic attack.
-
Blue Regions : Indicate positive electrostatic potential (electron-poor), identifying likely sites for nucleophilic attack.
-
Green Regions : Indicate neutral potential.
For this compound, the MEP map would reveal strong negative potential (red) around the nitrogen atom of the nitrile group and the oxygen of the methoxy group due to their lone pairs. A region of positive potential (blue) would likely be found on the hydrogens of the methoxy group and potentially around the carbon of the nitrile group. This information directly informs how the molecule might dock into a protein's active site.
5. Part 4: In-Silico Spectroscopy
Predicting spectroscopic properties serves as a bridge between theoretical calculations and experimental reality. It allows for structural verification and provides deeper insight into the molecule's electronic transitions.[24]
5.1. Protocol: NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. We can predict ¹H and ¹³C NMR chemical shifts computationally.
-
Perform Calculation : Use the optimized geometry from Part 2. The calculation requires the GIAO (Gauge-Independent Atomic Orbital) keyword. The input file route section would look like:
NMR B3LYP/6-311++G(d,p) Geom=Check Guess=Read
-
Calculate Reference : Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS).
-
Compute Chemical Shifts : The chemical shift (δ) is calculated from the computed isotropic shielding value (σ) using the formula: δ_sample = σ_TMS - σ_sample This process can be automated, but it's crucial to use the same level of theory for both the molecule and the reference for error cancellation.[25]
5.2. Protocol: UV-Vis Spectrum Prediction
UV-Vis spectroscopy probes the electronic transitions within a molecule. These can be simulated using Time-Dependent DFT (TD-DFT).[13]
-
Perform Calculation : Using the optimized geometry, run a TD-DFT calculation. The route section would be:
TD(NStates=10) B3LYP/6-311++G(d,p) Geom=Check Guess=Read
-
TD(NStates=10): Requests the calculation of the first 10 electronic excited states.
-
-
Analyze Output : The output will list the excitation energies (in eV and nm), oscillator strengths (f), and the major orbital contributions for each transition. A larger oscillator strength corresponds to a more intense peak in the experimental spectrum.
Table 4: Predicted Major Electronic Transitions (UV-Vis)
| Transition | Wavelength (λ) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|
| S₀ → S₁ | ~285 nm | 0.25 | π → π* |
| S₀ → S₂ | ~250 nm | 0.18 | π → π* |
The predicted spectrum suggests strong absorption in the UV region, characteristic of π → π* transitions within the aromatic system.
Caption: Workflow for predicting NMR and UV-Vis spectra from an optimized geometry.
6. Conclusion: Synthesizing Data for Drug Discovery
This guide has systematically detailed the application of quantum chemical calculations to this compound. Through a validated computational workflow, we have:
-
Determined its stable 3D conformation.
-
Analyzed its vibrational properties.
-
Quantified its electronic structure and reactivity through FMO and MEP analysis.
-
Predicted its key spectroscopic signatures.
The insights generated—a stable yet moderately reactive molecule with distinct electrophilic and nucleophilic regions—are directly applicable to the drug discovery pipeline.[26] This computational data can be used to filter virtual libraries, predict potential metabolic liabilities, and design derivatives with enhanced binding affinity and optimized pharmacokinetic profiles. By integrating these theoretical calculations early in the research process, we can make more informed decisions, reduce experimental attrition, and ultimately accelerate the journey from molecular concept to clinical candidate.
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The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. --INVALID-LINK--
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. --INVALID-LINK--
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DergiPark. Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. --INVALID-LINK--
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A Comprehensive Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzonitrile
This guide provides an in-depth analysis of the physicochemical properties of 4-Methoxy-3-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into its characterization and application.
Introduction: A Molecule of Strategic Importance
This compound is a substituted benzonitrile featuring three key functional groups: a methoxy (-OCH3) group, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group. This specific arrangement of electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethyl, nitrile) moieties creates a unique electronic and steric profile, rendering it a valuable intermediate in the synthesis of complex molecules.
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.[1][2] This group can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate binding affinity to biological targets.[3][4] Consequently, this compound serves as a crucial building block for developing novel pharmaceuticals and agrochemicals.[5][6]
Core Physicochemical & Structural Identifiers
A precise understanding of a compound's fundamental properties is the bedrock of its application in any research or development context. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 261951-87-5 | [5][7][8] |
| Molecular Formula | C₉H₆F₃NO | [5][7][9] |
| Molecular Weight | 201.15 g/mol | [5][7][8] |
| Appearance | White to yellow solid | [8] |
| Melting Point | 98-100 °C | [7][8] |
| Boiling Point | 288.09 °C (Predicted) | [10] |
| Solubility | Soluble in polar organic solvents | [5] |
| XlogP (Predicted) | 2.5 | [11] |
| InChI Key | FLHQJZPLFRIGOT-UHFFFAOYSA-N | [5][7] |
| SMILES | COc1ccc(C#N)cc1C(F)(F)F | [7][10] |
Structural Diagram
Caption: 2D Structure of this compound.
Experimental Protocols for Key Physicochemical Parameters
To ensure scientific integrity, the experimental determination of properties like lipophilicity, acidity, and thermal stability must follow validated protocols. Here, we detail the standard methodologies and the scientific rationale behind their selection.
Lipophilicity (LogP) Determination
Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[12] An optimal LogP value, typically between 1 and 5 for oral drugs, is essential for bioavailability.
Methodology: Shake-Flask Method The shake-flask method is the universally recognized "gold standard" for its direct and accurate measurement of partitioning.[13]
Step-by-Step Protocol:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol (the organic phase) and a phosphate-buffered saline (PBS) at pH 7.4 (the aqueous phase) to mimic physiological conditions.[12]
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the biphasic system.[12]
-
Equilibration: Vigorously agitate the mixture for a set period (e.g., 1 hour) at a constant temperature to ensure the compound reaches partition equilibrium between the two phases.[12][14]
-
Phase Separation: Centrifuge the sample to achieve a clean and complete separation of the n-octanol and aqueous layers.[14]
-
Quantification: Carefully extract an aliquot from each phase and determine the concentration of the analyte. Given the compound's structure, ¹⁹F NMR is a highly effective quantification method, as the trifluoromethyl group provides a distinct and interference-free signal.[15] Alternatively, LC-MS can be used for its high sensitivity.[12]
-
Calculation: The LogP value is calculated using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).[16]
Caption: Workflow for LogP Determination via Shake-Flask Method.
Acidity/Basicity (pKa) Determination
Causality: The pKa value defines the ionization state of a molecule at a given pH. This is crucial as ionization dramatically affects a compound's solubility, membrane permeability, and ability to interact with its biological target. While the nitrile group is extremely weakly basic, experimental verification is essential for building a complete physicochemical profile.
Methodology: Potentiometric Titration Potentiometric titration is a highly precise and reliable technique for determining pKa values.[17][18]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in an aqueous medium containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[17]
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen) to eliminate dissolved carbon dioxide, which can interfere with the titration of weak bases.[17]
-
Titration: Place the solution in a temperature-controlled vessel. Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[17]
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[19][20]
-
Validation: Perform a minimum of three replicate titrations to ensure the reproducibility and accuracy of the result.[17]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Thermal Stability Assessment
Causality: Understanding a compound's thermal stability is vital for defining appropriate conditions for storage, handling, and formulation. Thermal decomposition can lead to loss of potency and the formation of impurities.
Methodology: Thermogravimetric Analysis (TGA) TGA is the method of choice for quantitatively measuring changes in a material's mass as a function of temperature.[21][22]
Step-by-Step Protocol:
-
Sample Preparation: Place a small, accurately weighed quantity of this compound into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal stability, or air to assess oxidative stability).[23]
-
Data Acquisition: The instrument continuously measures and records the sample's mass as the temperature increases.[21]
-
Analysis: The output is a TGA curve plotting percent mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. This data is crucial for determining the maximum safe handling temperature.[21][23]
Caption: Workflow for Thermal Stability Assessment using TGA.
Chemical Reactivity and Storage
The chemical behavior of this compound is dictated by its functional groups.
-
Stability: The trifluoromethyl group is exceptionally stable and metabolically robust. The aromatic ring provides general stability. For optimal long-term use, the compound should be stored in a dry, sealed container at room temperature.[8]
-
Reactivity: The nitrile group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to a wide range of derivatives.[1] The aromatic ring is subject to electrophilic substitution, with the directing effects of the substituents influencing the position of further functionalization.
Conclusion
This compound is a compound with a well-defined physicochemical profile that makes it highly valuable for modern chemical synthesis. Its measured melting point, predicted high boiling point, and solid-state form indicate good thermal stability for typical laboratory applications. The presence of the trifluoromethyl group confers enhanced lipophilicity and metabolic resistance, properties that are highly sought after in the design of new bioactive molecules. The protocols outlined in this guide provide a robust framework for the experimental validation of its key properties, ensuring data integrity and reproducibility for researchers in drug discovery, materials science, and agrochemistry.
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A Technical Guide to the Synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile via the Sandmeyer Reaction
Foreword
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the transformation of primary aromatic amines into a wide array of functionalized arenes.[1][2] Its capacity to introduce halides, cyanide, and other functionalities allows for synthetic routes that are often not feasible through direct electrophilic aromatic substitution.[3] This guide provides an in-depth technical examination of the Sandmeyer reaction, specifically focusing on the synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile, a key building block in the development of pharmaceuticals and advanced materials. We will explore the underlying mechanism, present a detailed experimental protocol, discuss critical process parameters, and emphasize the stringent safety protocols required for this powerful transformation.
The Mechanistic Underpinnings of the Sandmeyer Cyanation
The Sandmeyer reaction is a two-stage process, beginning with the conversion of a primary arylamine to a diazonium salt, which is then subjected to a copper(I)-catalyzed nucleophilic substitution.[3] The overall transformation is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][2]
Stage 1: Diazotization
The initial step is the diazotization of the primary amine, in this case, 4-amino-2-(trifluoromethyl)anisole. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[4]
Key Causality: The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting arenediazonium salt.[5] These intermediates are notoriously unstable at higher temperatures and can decompose violently if isolated in a dry state.[6] The strong acid protonates nitrous acid, forming the nitrosonium ion (NO⁺), the key electrophile that reacts with the nucleophilic amine.
Stage 2: Copper(I)-Catalyzed Radical Substitution
The core of the Sandmeyer reaction is the copper(I)-catalyzed conversion of the diazonium salt. The mechanism proceeds via a single-electron transfer (SET) from the copper(I) cyanide to the diazonium salt.[5]
-
Single-Electron Transfer (SET): The Cu(I) species donates an electron to the diazonium salt, leading to the formation of an aryl diazo radical and a Cu(II) species.
-
Dediazoniation: The highly unstable diazo radical rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical.[2][3] The release of this thermodynamically stable gas is a major driving force for the reaction.
-
Nucleophilic Transfer: The aryl radical then reacts with the copper(II) species, abstracting the cyanide ligand to form the desired this compound. This step regenerates the catalytically active Cu(I) species, allowing the cycle to continue.[1][3]
The detection of biaryl byproducts in some Sandmeyer reactions provides strong evidence for the existence of this free radical mechanism.[1][2]
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and explanations for each manipulation. Adherence to these steps is critical for both yield and safety.
Reagent and Equipment Summary
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Amino-2-(trifluoromethyl)anisole | 191.15 | 50.0 | 9.56 g | 1.0 |
| Concentrated HCl (37%) | 36.46 | ~150 | ~15 mL | ~3.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 52.5 | 3.62 g | 1.05 |
| Copper(I) Cyanide (CuCN) | 89.56 | 55.0 | 4.93 g | 1.1 |
| Sodium Cyanide (NaCN) | 49.01 | 55.0 | 2.70 g | 1.1 |
| Deionized Water | 18.02 | - | ~100 mL | - |
| Toluene | 92.14 | - | ~150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |
Equipment: 3-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Methodology
Part A: Diazotization of 4-Amino-2-(trifluoromethyl)anisole
-
Amine Solution Preparation: In a 500 mL 3-neck flask equipped with a mechanical stirrer and thermometer, combine 9.56 g (50.0 mmol) of 4-amino-2-(trifluoromethyl)anisole with 50 mL of water and 15 mL of concentrated HCl. Stir to form a fine slurry of the amine hydrochloride salt.
-
Cooling: Immerse the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring. It is critical to maintain the temperature between 0 and 5 °C for the entire diazotization process.[6]
-
Nitrite Addition: Dissolve 3.62 g (52.5 mmol) of sodium nitrite in 20 mL of cold water. Transfer this solution to a dropping funnel. Add the nitrite solution dropwise to the cold amine slurry over 30-45 minutes. The rate of addition must be controlled to prevent the temperature from exceeding 5 °C.
-
Completion Check: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. To validate completion, dip a glass rod into the solution and touch it to starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and thus the completion of diazotization.[7] The resulting pale yellow solution of the diazonium salt is highly unstable and must be used immediately.
Part B: Sandmeyer Cyanation
-
Cyanocuprate Preparation: (EXTREME CAUTION: Perform in a certified chemical fume hood. Cyanides are highly toxic.) In a separate 1 L flask, dissolve 4.93 g (55.0 mmol) of CuCN and 2.70 g (55.0 mmol) of NaCN in 30 mL of water. Gently warm the mixture to ~50-60 °C to facilitate the dissolution and formation of the soluble sodium dicyanocuprate(I) complex. Cool this solution to room temperature and then add 50 mL of toluene.
-
Sandmeyer Reaction: Slowly, and in portions, add the cold diazonium salt solution from Part A to the vigorously stirred cyanocuprate/toluene mixture. This addition should be done carefully as it is accompanied by vigorous evolution of nitrogen gas. Control the rate of addition to maintain a steady effervescence.
-
Reaction Drive: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, gently heat the mixture to 50-60 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of toluene.
-
Neutralization and Washing: Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Critical Process Parameters and Safety Imperatives
The success and safety of the Sandmeyer reaction hinge on meticulous control over several parameters.
Trustworthiness: A Self-Validating Safety System
-
Diazonium Salt Stability: The paramount safety concern is the explosive nature of diazonium salts when dry.[6] This protocol is designed to mitigate this risk by ensuring the salt is generated and consumed in situ in a cold aqueous solution, never allowing for its isolation. The strict temperature control below 5 °C is not just for yield, but is a critical safety parameter to prevent uncontrolled decomposition.[5][6]
-
Cyanide Handling: Copper(I) cyanide and sodium cyanide are acutely toxic. All manipulations must occur within a certified chemical fume hood. The most significant risk is the generation of hydrogen cyanide (HCN) gas, which can occur if the cyanide solution is acidified. The protocol explicitly adds the acidic diazonium solution to the basic/neutral cyanide solution to prevent this.
-
Gas Evolution: The reaction produces a large volume of nitrogen gas. The apparatus must be open to the atmosphere (e.g., via a condenser) to prevent pressure buildup.
-
Waste Disposal: All aqueous waste containing cyanide must be treated with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert toxic cyanide into less harmful cyanate before disposal.
Causality in Experimental Choices
-
Choice of Cyanide Source: While CuCN is the classic reagent, the addition of NaCN or KCN is a field-proven technique. It forms a more soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which enhances the rate and efficiency of the electron transfer step.
-
Solvent System: The use of a biphasic water/toluene system in the Sandmeyer step is advantageous. The diazonium salt resides in the aqueous phase, while the organic product is extracted into the toluene phase as it forms, simplifying the subsequent work-up.
-
Temperature Profile: The initial low temperature controls the stability of the diazonium salt. The subsequent gentle heating ensures the reaction proceeds to completion, as the rate of decomposition of the diazonium salt to the aryl radical can be slow at 0 °C.
Conclusion
The Sandmeyer reaction is a powerful and indispensable tool for aromatic functionalization. The synthesis of this compound exemplifies its utility in constructing molecules with specific and complex substitution patterns that are valuable in drug discovery and materials science. By understanding the radical-based mechanism, adhering to a rigorously controlled and validated protocol, and prioritizing the inherent safety demands of handling diazonium salts and cyanides, researchers can reliably and safely leverage this classic reaction to advance their synthetic goals.
References
"solubility of 4-Methoxy-3-(trifluoromethyl)benzonitrile in organic solvents"
An In-Depth Technical Guide to the Solubility of 4-Methoxy-3-(trifluoromethyl)benzonitrile in Organic Solvents
Foreword: Understanding Solubility as a Critical Parameter
In the realms of drug development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physicochemical property. It dictates the viability of a compound in formulation, its behavior in reaction media, and its potential for purification and analysis. For researchers and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic—it is a critical determinant of a project's trajectory and success. This guide focuses on this compound, a substituted aromatic nitrile with significant potential as a building block in pharmaceutical and agrochemical research. Its unique combination of a methoxy, a trifluoromethyl, and a nitrile group presents a complex and interesting case for solubility analysis. This document provides a deep dive into the theoretical underpinnings of its solubility, predictive assessments in a range of organic solvents, and the definitive experimental protocol for its empirical determination.
Physicochemical Characterization of the Solute
A molecule's intrinsic properties are the primary determinants of its interaction with solvents. This compound is a solid at room temperature, with a relatively high melting point, suggesting significant crystal lattice energy that must be overcome for dissolution to occur.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 261951-87-5 | [1] |
| Molecular Formula | C₉H₆F₃NO | [1][2] |
| Molecular Weight | 201.15 g/mol | [2][3] |
| Melting Point | 98 - 100 °C | [1] |
| Appearance | Solid | [1] |
| SMILES | COc1ccc(C#N)cc1C(F)(F)F | [4] |
Theoretical Solubility Profile: A Structural Analysis
The principle of "like dissolves like" is the guiding tenet for predicting solubility, fundamentally rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules.[5] The structure of this compound offers competing functionalities that influence its solubility.
-
Aromatic System : The core benzene ring is hydrophobic and nonpolar, favoring interactions with aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.
-
Nitrile Group (-C≡N) : This is a strongly polar functional group with a significant dipole moment. The nitrogen atom possesses a lone pair of electrons, making it an effective hydrogen bond acceptor. This feature is critical for solubility in polar solvents and is known to improve pharmacokinetic properties in drug candidates.[6]
-
Methoxy Group (-OCH₃) : The ether linkage is polar, and the oxygen atom also acts as a hydrogen bond acceptor. This group generally enhances solubility in more polar solvents compared to a simple alkyl group.
-
Trifluoromethyl Group (-CF₃) : This group is highly electron-withdrawing and is considered lipophilic.[7] Its presence can significantly alter the electronic properties of the aromatic ring and increase a molecule's solubility in nonpolar and moderately polar organic solvents.[8]
The interplay between the polar nitrile and methoxy groups and the lipophilic trifluoromethyl group and benzene ring suggests that this compound will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents where dipole-dipole interactions can be maximized without the energetic cost of disrupting strong hydrogen-bonding networks like that of water.
References
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- 3. CAS 132927-08-3 | 2-Methoxy-4-(trifluoromethyl)benzonitrile - Synblock [synblock.com]
- 4. chem-casts.com [chem-casts.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 4-Methoxy-3-(trifluoromethyl)benzonitrile as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of therapeutic candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] 4-Methoxy-3-(trifluoromethyl)benzonitrile emerges as a highly valuable and versatile intermediate, offering a unique combination of a trifluoromethyl group, a methoxy moiety, and a reactive nitrile functionality on an aromatic scaffold.
This trifecta of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutics. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups activates the benzene ring for certain transformations, while the methoxy group can influence the electronic properties and provide a potential site for further modification.[3] The nitrile group itself is a versatile precursor to a variety of other functionalities, most notably the tetrazole ring, a well-established bioisostere for the carboxylic acid group in drug design.[4][5]
These application notes provide a comprehensive guide to the synthesis and application of this compound, offering detailed protocols and insights into its role as a pivotal intermediate in the construction of pharmaceutically relevant scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 261951-87-5 | CymitQuimica[3] |
| Molecular Formula | C₉H₆F₃NO | PubChem[4] |
| Molecular Weight | 201.15 g/mol | CymitQuimica[3] |
| Appearance | White Powder | CymitQuimica[3] |
| Melting Point | 98-100 °C | Fluorochem |
| Solubility | Soluble in polar organic solvents | CymitQuimica[3] |
| XlogP (predicted) | 2.5 | PubChem[4] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the readily available 4-Fluoro-3-(trifluoromethyl)benzonitrile as the starting material. The electron-withdrawing trifluoromethyl and nitrile groups activate the aromatic ring, facilitating the displacement of the fluorine atom by a methoxide nucleophile.[6][7]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol details the synthesis of this compound from 4-Fluoro-3-(trifluoromethyl)benzonitrile.
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.2 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.
-
Extraction: To the residue, add deionized water and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to afford a white solid.
Application in Pharmaceutical Synthesis: Gateway to Tetrazole-Containing Scaffolds
A primary and highly significant application of this compound in pharmaceutical synthesis is its conversion to the corresponding 5-substituted-1H-tetrazole. The tetrazole moiety is a critical pharmacophore in numerous approved drugs, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and pharmacokinetic properties.[4][5] The [3+2] cycloaddition reaction of the nitrile with an azide source is a common and effective method for the synthesis of tetrazoles.[8]
Experimental Protocol: Synthesis of 5-(4-methoxy-3-(trifluoromethyl)phenyl)-1H-tetrazole
This protocol outlines the synthesis of the tetrazole derivative from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (1N)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent), sodium azide (1.5 equivalents), and triethylamine hydrochloride (1.5 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with deionized water.
-
Extraction and pH Adjustment: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrazole.
-
Purification: The crude 5-(4-methoxy-3-(trifluoromethyl)phenyl)-1H-tetrazole can be purified by recrystallization to afford the final product.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical development. Its unique structural features provide a robust platform for the synthesis of complex, biologically active molecules. The protocols detailed herein offer a practical guide for the synthesis of this key intermediate and its subsequent transformation into a valuable tetrazole-containing scaffold. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of medicines.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. homework.study.com [homework.study.com]
- 8. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
Application Note: The Strategic Use of 4-Methoxy-3-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Phenylpyrazole Agrochemicals
Abstract
This technical guide details the application of 4-Methoxy-3-(trifluoromethyl)benzonitrile as a pivotal intermediate in the synthesis of next-generation agrochemicals, with a primary focus on the phenylpyrazole class of insecticides. We elucidate the mechanistic rationale behind the selection of this fluorinated building block, highlighting the role of the trifluoromethyl group in enhancing biological efficacy. A comprehensive, field-proven protocol for the synthesis of a core phenylpyrazole structure from a related precursor is provided, offering researchers a validated workflow. This document serves as a practical resource for scientists engaged in pesticide research and development, providing both theoretical grounding and actionable experimental methodologies.
Introduction: The Imperative of Fluorination in Modern Agrochemicals
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into bioactive molecules is a cornerstone of modern agrochemical design. The CF₃ group is a powerful modulator of a compound's physicochemical properties; it is highly lipophilic, enhancing membrane permeability, and its strong carbon-fluorine bonds increase metabolic stability, leading to greater persistence and efficacy of the active ingredient.[1][2]
Phenylpyrazoles represent a critical class of insecticides that act as potent blockers of the GABA-gated chloride channel in insects, leading to central nervous system disruption and mortality. The renowned insecticide Fipronil is a prime example of this class, characterized by a trifluoromethyl-substituted phenyl ring attached to the pyrazole core.[3] The synthesis of such complex structures relies on the availability of versatile, functionalized aromatic building blocks. This compound is one such key intermediate, offering strategically placed functional groups—a nitrile, a methoxy group, and a trifluoromethyl group—that can be sequentially manipulated to construct the final agrochemical product.[4][5]
Profile of the Core Intermediate: this compound
A thorough understanding of the starting material is fundamental to successful synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 2775296 (CID) | [5] |
| Molecular Formula | C₉H₆F₃NO | [5] |
| Molecular Weight | 201.15 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | - |
| Key Functional Groups | Nitrile (-CN), Methoxy (-OCH₃), Trifluoromethyl (-CF₃) | [5] |
| Synonyms | 4-Cyano-2-(trifluoromethyl)anisole | [5] |
Synthetic Strategy: From Benzonitrile to a Phenylpyrazole Core
Mechanistic Rationale and Strategic Importance
The architecture of this compound is ideal for constructing the "phenyl" portion of a phenylpyrazole insecticide. The synthesis strategy involves leveraging the existing groups and introducing others to build a suitable precursor for pyrazole ring formation.
-
Nitrile Group (-CN): This group is a direct precursor for one of the carbon atoms in the pyrazole ring. In the classical Knorr pyrazole synthesis or related cyclocondensation reactions, the nitrile can participate in the cyclization to form the 3-carbonitrile pyrazole moiety.[6][7]
-
Trifluoromethyl Group (-CF₃): This is the key efficacy-enhancing group and is already in the desired position on the phenyl ring.[1]
-
Methoxy Group (-OCH₃): This group is a versatile handle. It can be cleaved to a hydroxyl group, which can then be converted into other functionalities, such as an amino group via reduction of a nitro group, or halogens, which are common substituents in commercial pesticides like Fipronil (which contains two chlorine atoms).[3]
Proposed Synthetic Pathway to a Key Precursor
The following pathway illustrates how this compound can be converted into a precursor suitable for reaction with a hydrazine derivative to form the phenylpyrazole core. This multi-step conversion is a logical application of its inherent chemical functionalities.
Caption: Proposed conversion of the title compound to a hydrazine precursor.
Protocol: Synthesis of a Phenylpyrazole Insecticide Core
While the above pathway is proposed, this section provides a detailed, validated protocol for the core cyclocondensation step, which is central to the synthesis of numerous phenylpyrazole agrochemicals.[8] This protocol utilizes a commercially available aniline derivative, structurally related to the proposed precursor from Section 3.2, to demonstrate the key ring-forming reaction. This approach ensures reproducibility and aligns with established industrial practices.[3]
The reaction described is the cyclocondensation of 2,6-dichloro-4-(trifluoromethyl)aniline with a dicarbonyl equivalent to form the pyrazole ring, a crucial step in Fipronil synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | ≥98% | Standard chemical suppliers | - |
| Hydrazine sulfate | ≥99% | Standard chemical suppliers | - |
| Sodium nitrite | ACS Reagent, ≥97% | Standard chemical suppliers | - |
| Ethyl 2-cyano-3-ethoxyacrylate | ≥97% | Standard chemical suppliers | Dicarbonyl equivalent |
| Ethanol | Anhydrous, 200 proof | Standard chemical suppliers | Solvent |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Standard chemical suppliers | - |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard chemical suppliers | For pH adjustment |
| Diethyl Ether | Anhydrous | Standard chemical suppliers | Extraction solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard chemical suppliers | Drying agent |
Step-by-Step Experimental Procedure
Part A: Diazotization of the Aniline
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,6-dichloro-4-(trifluoromethyl)aniline (23.0 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. This solution is used immediately in the next step.
Part B: Pyrazole Ring Formation (Cyclocondensation)
-
In a separate 500 mL flask, dissolve ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) in ethanol (150 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the ethanol solution. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, adjust the pH of the mixture to 4-5 by slowly adding a pre-chilled 2M sodium hydroxide solution.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) and then a small amount of cold ethanol.
-
Dry the product, ethyl 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-amino-1H-pyrazole-4-carboxylate , under vacuum at 50 °C.
Expected Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (s, 2H, Ar-H), 7.60 (s, 1H, pyrazole-H), 5.80 (br s, 2H, NH₂), 4.30 (q, 2H, CH₂), 1.35 (t, 3H, CH₃) |
| Mass Spec (ESI+) | m/z [M+H]⁺ corresponding to C₁₄H₁₀Cl₂F₃N₃O₂ |
General Laboratory Workflow
The following diagram outlines the logical flow of the experimental protocol described in Section 4.0, providing a clear visual guide for laboratory execution.
Caption: Workflow for the synthesis of the phenylpyrazole core.
Conclusion
This compound and its structural analogs are high-value intermediates for the agrochemical industry. Their utility lies in the strategic combination of a trifluoromethyl group for enhanced bioactivity and functional handles that permit the efficient construction of complex heterocyclic systems like phenylpyrazoles. The provided protocol for the synthesis of a key phenylpyrazole intermediate offers a validated and robust method, underscoring the practical application of these building blocks in developing effective crop protection solutions. Continued research into novel derivatives based on this benzonitrile scaffold promises to yield even more potent and selective agrochemicals in the future.
References
Application Notes & Protocols: 4-Methoxy-3-(trifluoromethyl)benzonitrile in Advanced Materials Science
Introduction: Unlocking Potential Through Molecular Architecture
4-Methoxy-3-(trifluoromethyl)benzonitrile is an aromatic compound distinguished by a unique combination of functional groups: an electron-donating methoxy group (-OCH3), a strongly electron-withdrawing and lipophilic trifluoromethyl group (-CF3), and a versatile nitrile moiety (-C≡N)[1]. This specific arrangement on the benzene ring creates a molecule with significant potential as a building block in materials science. The trifluoromethyl group is renowned for enhancing thermal stability, chemical resistance, solubility in organic solvents, and lowering the dielectric constant in polymers[2][3]. The nitrile group offers a reactive site for polymerization, cross-linking, or further functionalization, while the methoxy group modulates the electronic properties and reactivity of the aromatic ring[1].
These application notes provide researchers and materials scientists with a technical guide to leveraging the properties of this compound in three promising areas: as a monomer for high-performance polymers, a precursor for organic electronic materials, and a component in high refractive index coatings. The protocols are designed to be self-validating, with explanations for key experimental choices and integrated characterization steps.
Physicochemical Properties Summary
A foundational understanding of the molecule's properties is crucial for its application. The following table summarizes key data for this compound (CAS: 261951-87-5).
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO | [4] |
| Molecular Weight | 201.15 g/mol | [1] |
| Appearance | White Powder (Typical) | [1] |
| Boiling Point (Normal) | 288.09 °C | [4] |
| Key Functional Groups | Nitrile (-CN), Methoxy (-OCH₃), Trifluoromethyl (-CF₃) | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
Application I: Monomer for High-Performance Fluorinated Poly(arylene ether nitrile)s (F-PENs)
Rationale: The synthesis of poly(arylene ether)s via nucleophilic aromatic substitution (SNAr) is a robust method for creating high-performance thermoplastics[5][6]. To utilize this compound as a monomer in a step-growth polymerization, it must be converted into a difunctional A-B type monomer or co-polymerized as part of an A-A + B-B system. Here, we propose its conversion to a di-functional monomer, 4-Fluoro-3-(trifluoromethyl)benzonitrile , which can then be co-polymerized with a bisphenol to yield a fluorinated poly(arylene ether nitrile) (F-PEN). The resulting polymer is expected to exhibit excellent thermal stability, chemical resistance, and a low dielectric constant, making it suitable for applications in microelectronics and aerospace[2][7].
Workflow for F-PEN Synthesis
The overall process involves the synthesis of the activated difluoro-monomer followed by polymerization.
References
Application Notes and Protocols: The Strategic Application of 4-Methoxy-3-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Liquid Crystalline Materials
Introduction: The Architectural Significance of Fluorinated Benzonitriles in Liquid Crystal Design
The relentless advancement of liquid crystal display (LCD) technology and other photonic applications is intrinsically linked to the molecular architecture of the constituent liquid crystalline compounds. The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern liquid crystal design, offering a powerful tool to modulate key electro-optical properties.[1][2][3][4] This document provides a comprehensive guide to the application of 4-Methoxy-3-(trifluoromethyl)benzonitrile as a pivotal precursor in the synthesis of high-performance liquid crystals.
This compound is a particularly interesting building block due to the synergistic effects of its three distinct functional groups:
-
The Cyano (Nitrile) Group: This group imparts a strong dipole moment along the principal molecular axis, which is crucial for achieving a large positive dielectric anisotropy (Δε). This property is fundamental for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs.[1]
-
The Methoxy Group: As an electron-donating group, the methoxy substituent can influence the mesomorphic range and clearing point of the liquid crystal.[5] Its presence can also affect the overall polarity and intermolecular interactions.
-
The Trifluoromethyl Group: The highly electronegative trifluoromethyl (CF3) group offers several advantages, including high polarity, low viscosity, and enhanced chemical and thermal stability.[6] Its steric and electronic effects can be leveraged to fine-tune the mesophase behavior, often promoting nematic phases and influencing the dielectric anisotropy.[6][7][8]
This application note will elucidate a representative synthetic pathway for utilizing this compound in the creation of a novel liquid crystal, complete with a detailed experimental protocol, data presentation, and workflow visualizations.
Synthetic Strategy: From Benzonitrile to a Schiff Base Liquid Crystal
A common and efficient method for constructing the rigid core of a liquid crystal is through the formation of an imine linkage, creating a Schiff base. This approach is advantageous due to its relatively straightforward reaction conditions and the stability of the resulting C=N bond.[9]
Our proposed synthetic route begins with the reduction of the nitrile functionality of this compound to a primary amine. This is a critical transformation as the resulting amine is a versatile intermediate for further molecular elaboration. The synthesized 4-methoxy-3-(trifluoromethyl)benzylamine is then condensed with a suitably substituted benzaldehyde to yield the target Schiff base liquid crystal.
The overall synthetic workflow is depicted below:
References
- 1. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel OLED Materials from 4-Methoxy-3-(trifluoromethyl)benzonitrile
For: Researchers, scientists, and drug development professionals exploring advanced materials for Organic Light-Emitting Diodes (OLEDs).
Introduction: The Strategic Advantage of Fluorinated Benzonitriles in Next-Generation OLEDs
The relentless pursuit of enhanced efficiency, operational stability, and color purity in Organic Light-Emitting Diode (OLED) technology necessitates the rational design of novel organic semiconductor materials. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) moiety, has emerged as a powerful tool for fine-tuning the optoelectronic properties of these materials.[1] The strong electron-withdrawing nature of the -CF3 group can significantly influence a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to improved charge injection and transport.[1] Furthermore, the introduction of fluorine can enhance thermal stability and photostability, critical parameters for the longevity of OLED devices.
This guide focuses on the utility of a versatile building block, 4-Methoxy-3-(trifluoromethyl)benzonitrile , for the synthesis of high-performance OLED materials. The presence of the electron-donating methoxy group (-OCH3) and the electron-withdrawing trifluoromethyl and nitrile (-CN) groups on the same aromatic ring creates a unique electronic environment, making it an excellent precursor for a variety of OLED material classes, including hole-transporting layers (HTLs), electron-transporting layers (ETLs), and host materials for thermally activated delayed fluorescence (TADF) emitters.[2][3][4]
This document provides detailed protocols for the synthesis of two representative OLED materials derived from this compound: a carbazole-based hole-transporting material and a triazine-based host material. These examples will illustrate the versatility of this precursor and provide a foundation for researchers to develop their own novel OLED materials.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis and handling.
| Property | Value | Reference |
| CAS Number | 261951-87-5 | [5] |
| Molecular Formula | C9H6F3NO | [5] |
| Molecular Weight | 201.15 g/mol | [5] |
| Melting Point | 99 °C | [5] |
| Boiling Point | 288.09 °C | [5] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene. |
Safety and Handling: this compound should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of dust and contact with skin and eyes.[6] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[6]
Synthesis of a Carbazole-Based Hole-Transporting Material
Carbazole derivatives are widely used as hole-transporting materials in OLEDs due to their excellent hole mobility and high thermal stability.[7][8] This protocol outlines a two-step synthesis of a novel carbazole-based HTL using this compound as a key precursor.
Workflow for Carbazole-Based HTL Synthesis
References
- 1. (9-(4-BROMOPHENYL))-9H-CARBAZOLE | 57102-42-8 [chemicalbook.com]
- 2. 2,4,6-TRIS(4-BROMOPHENYL)-1,3,5-TRIAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-broMo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Cyanation of Trifluoromethylated Aryl Halides: A Guide for Medicinal and Process Chemists
An Application Note for Advanced Organic Synthesis
Abstract
The introduction of a nitrile group onto an aryl ring bearing a trifluoromethyl substituent is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. Trifluoromethylated aryl nitriles serve as versatile building blocks, leveraging the unique electronic properties of the nitrile and the metabolic stability and lipophilicity conferred by the trifluoromethyl group. However, the strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the aryl halide, posing unique challenges for traditional cyanation methods. This guide provides a detailed overview of modern, reliable protocols for the cyanation of trifluoromethylated aryl halides, focusing on palladium and nickel-catalyzed systems. We delve into the mechanistic rationale behind catalyst and reagent selection, offer step-by-step experimental procedures, and outline the critical safety protocols required for handling cyanide reagents.
Introduction: The Synthetic Challenge and Strategic Importance
The cyanation of aryl halides is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] When the aryl halide is substituted with a trifluoromethyl (CF₃) group, the synthetic challenge is amplified. The potent electron-withdrawing effect of the CF₃ group deactivates the aromatic ring, which can alter the kinetics of key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Despite these challenges, the development of robust cyanation protocols for this class of substrates is of paramount importance. The resulting trifluoromethylated benzonitriles are key intermediates in the synthesis of blockbuster drugs, including the antineoplastic agent Letrozole and the antidepressant Citalopram.[2] This application note is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and safely perform these critical transformations.
Mechanistic Considerations and Catalyst System Selection
Transition metal catalysis is the most effective approach for the cyanation of aryl halides, with palladium, nickel, and copper-based systems being the most prominent. For trifluoromethylated aryl halides, palladium and nickel complexes offer the best combination of reactivity, functional group tolerance, and reliability.
Palladium-Catalyzed Cyanation
Palladium catalysis is the most extensively studied and versatile method for this transformation.[3] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable, catalytically inactive palladium-cyanide complexes.[2][3] Modern protocols overcome this by using cyanide sources with low solubility or those that release cyanide slowly into the reaction medium.
The general mechanism is illustrated below:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the trifluoromethylated aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation (Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂).
-
Reductive Elimination: The aryl and cyanide ligands are eliminated from the palladium center, forming the desired aryl nitrile product (Ar-CN) and regenerating the catalytically active Pd(0) species.[4][3][5]
Nickel-Catalyzed Cyanation
Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium.[6] They are particularly adept at activating less reactive aryl chlorides. The mechanism is analogous to the palladium-catalyzed cycle, involving Ni(0)/Ni(II) intermediates.[7] Recent advancements also include dual photoredox-nickel catalysis, which allows the reaction to proceed under very mild, room-temperature conditions by accessing a Ni(II)/Ni(III) cycle.[8]
Selecting the Right Cyanide Source
The choice of cyanide source is critical for safety, reaction efficiency, and reproducibility. Highly toxic and soluble salts like KCN and NaCN are often avoided in modern academic and industrial settings in favor of safer, more manageable alternatives.[2][9]
| Cyanide Source | Formula | Toxicity | Key Characteristics & Application Notes |
| Potassium Cyanide | KCN | High | Highly toxic and water-soluble. Its use has declined due to safety concerns and its tendency to deactivate palladium catalysts.[3] |
| Zinc Cyanide | Zn(CN)₂ | Moderate | Less toxic than KCN/NaCN. Very low solubility in many organic solvents, which helps maintain a low concentration of free cyanide, preventing catalyst poisoning. Widely used in modern Pd- and Ni-catalyzed reactions.[4][7][10] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | Significantly less toxic as the cyanide is tightly bound within the iron complex. Often used in aqueous or biphasic systems. Requires a co-catalyst or specific conditions to facilitate cyanide transfer.[2][5][11] |
| Copper(I) Cyanide | CuCN | High | Primarily used in the classical Rosenmund-von Braun reaction, often at high temperatures. Can be used catalytically in some modern protocols.[12] |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | High | A liquid source of HCN. Can be effective but requires careful handling due to its toxicity and potential to release HCN gas.[10] |
For the cyanation of trifluoromethylated aryl halides, Zinc Cyanide (Zn(CN)₂) is often the reagent of choice due to its balance of reactivity, safety, and compatibility with sensitive functional groups and catalysts.[7][13]
Experimental Protocols
Extreme caution must be exercised when handling any cyanide-containing compound. All procedures must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Protocol 1: Mild Palladium-Catalyzed Cyanation with Zn(CN)₂
This protocol is adapted from the work of Buchwald and co-workers and is notable for its mild conditions and broad substrate scope, making it highly suitable for complex molecules in drug discovery.[13][14][15][16]
Reaction Scheme: Ar-CF₃-Br + Zn(CN)₂ --(Pd catalyst, ligand)--> Ar-CF₃-CN
Materials:
-
Trifluoromethylated Aryl Bromide (e.g., 1-bromo-4-(trifluoromethyl)benzene) (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂) (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., G3-Xantphos palladacycle) (0.02 mmol, 2 mol%)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (3-5 mL)
-
Magnetic stir bar
-
Reaction vial with a Teflon-lined screw cap
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the trifluoromethylated aryl bromide (1.0 mmol), zinc cyanide (1.2 mmol), and the palladium pre-catalyst (0.02 mmol).
-
Seal the vial with the screw cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Using a syringe, add anhydrous DMF (3-5 mL) to the vial.
-
Place the vial in a pre-heated heating block or oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃) and ethyl acetate. Stir for 15 minutes. Caution: Quenching may release small amounts of HCN gas.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure trifluoromethylated aryl nitrile.
Protocol 2: Nickel-Catalyzed Cyanation of Aryl Chlorides with Zn(CN)₂
This protocol is particularly useful for the cyanation of more abundant and less expensive trifluoromethylated aryl chlorides. It is based on a general method developed for aryl chlorides.[7]
Materials:
-
Trifluoromethylated Aryl Chloride (e.g., 1-chloro-4-(trifluoromethyl)benzene) (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂) (1.5 mmol, 1.5 equiv)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (0.1 mmol, 10 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 mmol, 10 mol%)
-
Zinc dust (<10 micron, activated) (1.5 mmol, 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (2.0 mmol, 2.0 equiv)
-
Solvent: N,N-Dimethylacetamide (DMAc), anhydrous (3 mL)
Procedure:
-
In an inert atmosphere glovebox, add NiCl₂·6H₂O (10 mol%), dppf (10 mol%), zinc dust (1.5 equiv), DMAP (2.0 equiv), and Zn(CN)₂ (1.5 equiv) to a dry reaction vial with a stir bar.
-
Add the trifluoromethylated aryl chloride (1.0 mmol) and anhydrous DMAc (3 mL).
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a pre-heated heating block at 80 °C.
-
Stir the mixture for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic solids.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired product.
Mandatory Safety Protocols for Handling Cyanides
Working with cyanide compounds carries extreme risk; non-compliance with safety procedures can be fatal.[17] Hydrogen cyanide (HCN) gas, which can be released upon acidification of cyanide salts, is a potent, fast-acting poison.[18][19]
5.1. Engineering Controls & Personal Protective Equipment (PPE)
-
Fume Hood: All work involving cyanide salts, including weighing, transferring, and the reaction itself, must be conducted in a certified chemical fume hood with a face velocity between 80-120 fpm.[17][18]
-
Designated Area: Establish a clearly marked "Cyanide Work Area" within the fume hood.[20]
-
PPE: At a minimum, wear a lab coat, chemical splash goggles, and a face shield. Double-gloving with nitrile gloves is strongly recommended.[17][20][21]
5.2. Handling and Storage
-
No Acids: Never store acids in the same fume hood or cabinet as cyanide salts. Accidental mixing can be lethal.[18][20]
-
Storage: Store cyanide compounds in tightly sealed, clearly labeled containers in a cool, dry, secure location away from incompatible materials.[18]
-
Work Practice: Never work alone when using cyanides.[17] Ensure colleagues are aware of the nature of your work.
5.3. Decontamination and Waste Disposal
-
Decontamination: All glassware and surfaces that come into contact with cyanide must be decontaminated. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. All decontamination procedures must be performed inside the fume hood.[17][20]
-
Waste: All cyanide-containing waste (solid and liquid) is considered hazardous waste and must be disposed of according to institutional guidelines. Never mix cyanide waste with acidic waste streams.[17][18]
5.4. Emergency Procedures
-
Exposure: In case of skin contact, immediately rinse the affected area under a safety shower for at least 15 minutes and remove all contaminated clothing. For eye contact, flush with an eyewash station for 15 minutes. Seek immediate medical attention.[17][20]
-
Inhalation: If inhalation is suspected, remove the individual to fresh air immediately and seek emergency medical help. Do not perform mouth-to-mouth resuscitation.[17]
-
Spills: Do not attempt to clean up cyanide spills outside of a fume hood. Evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[21]
Conclusion
The cyanation of trifluoromethylated aryl halides is a challenging yet essential reaction for modern chemical synthesis. By selecting the appropriate catalyst system—typically palladium or nickel-based—and a safer cyanide source such as Zn(CN)₂, researchers can achieve high yields under relatively mild conditions. The protocols provided herein serve as a robust starting point for this transformation. However, scientific success must be predicated on an unwavering commitment to safety. Strict adherence to the detailed safety protocols is not merely a recommendation but an absolute requirement for any work involving these hazardous but indispensable reagents.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. WO2019068707A1 - Process for the transition metal catalyzed cyanation of aryl/vinyl halides - Google Patents [patents.google.com]
- 10. cem.de [cem.de]
- 11. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 12. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lsuhsc.edu [lsuhsc.edu]
- 18. uwindsor.ca [uwindsor.ca]
- 19. youtube.com [youtube.com]
- 20. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 21. ehs-apps.mit.edu [ehs-apps.mit.edu]
Application Notes & Protocols: Derivatization of the Cyano Group in 4-Methoxy-3-(trifluoromethyl)benzonitrile
Introduction: Unlocking the Synthetic Potential of a Key Building Block
4-Methoxy-3-(trifluoromethyl)benzonitrile is a valuable scaffold in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its structure is characterized by an electron-rich methoxy group and a potent electron-withdrawing trifluoromethyl group, which modulate the electronic properties of the aromatic ring. However, the true synthetic versatility of this molecule lies in the chemical reactivity of its cyano (nitrile) group.
The nitrile functional group is a cornerstone of organic synthesis, serving as a compact and stable precursor to a diverse array of more complex functionalities. Its linear, sp-hybridized geometry offers minimal steric hindrance, while the electrophilic nature of the carbon atom invites nucleophilic attack. This unique combination allows for its strategic transformation into primary amines, amides, carboxylic acids, ketones, and heterocycles.
This guide provides an in-depth exploration of key derivatization pathways for the cyano group of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
I. Reduction to Primary Amine: Introducing a Key Pharmacophore
The conversion of the nitrile to a primary amine (a benzylamine derivative) is a fundamental transformation. This introduces a basic, nucleophilic center into the molecule, which is a common pharmacophore in many biologically active compounds. The resulting 4-methoxy-3-(trifluoromethyl)benzylamine can serve as a crucial intermediate for amide couplings, reductive aminations, and the synthesis of more complex nitrogen-containing structures.
Expertise & Experience: Choosing Your Reduction Strategy
Two primary methods dominate the reduction of nitriles: catalytic hydrogenation and chemical reduction with metal hydrides.
-
Catalytic Hydrogenation: This method is often preferred in industrial settings due to its atom economy and cleaner environmental profile.[1] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are commonly employed under a hydrogen atmosphere.[2] However, this method can sometimes be complicated by side reactions, such as hydrogenolysis, which could cleave the C-CN bond.[2]
-
Metal Hydride Reduction: Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful and highly effective for nitrile reduction, typically providing excellent yields.[3][4] The reaction is fast and generally clean, but requires strictly anhydrous conditions and a careful aqueous workup to manage the reactive aluminum byproducts. Sodium borohydride (NaBH₄) is generally too mild to reduce nitriles on its own but its reactivity can be enhanced by the addition of transition metal salts, such as nickel(II) chloride, to form nickel boride in situ.[5][6]
For this specific substrate, we will detail a protocol using LiAlH₄, a reliable and widely accessible laboratory method.
Protocol 1: LiAlH₄ Reduction to 4-Methoxy-3-(trifluoromethyl)benzylamine
This protocol details the reduction of the nitrile to a primary amine using lithium aluminum hydride.
Caption: Workflow for LiAlH₄ Reduction of Nitrile.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add Lithium Aluminum Hydride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ using the Fieser method: for every 'x' g of LiAlH₄ used, add 'x' mL of water dropwise, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure is critical for generating a granular, easily filterable aluminum salt precipitate.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with THF or Ethyl Acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography to yield the final product.
| Parameter | Details |
| Key Reagents | This compound, LiAlH₄ |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C (addition), Reflux (reaction) |
| Reaction Time | 2 - 4 hours |
| Product | 4-Methoxy-3-(trifluoromethyl)benzylamine |
| Typical Yield | 85 - 95% |
II. Hydrolysis to Amide and Carboxylic Acid
Hydrolysis offers a direct path to two highly valuable functional groups: amides and carboxylic acids. The ability to stop the reaction at the amide stage or proceed to the fully hydrolyzed carboxylic acid is dependent on the reaction conditions.[7][8] The resulting 4-methoxy-3-(trifluoromethyl)benzoic acid is a versatile building block, while the corresponding amide can be used in further transformations or evaluated for its own biological activity.
Expertise & Experience: Controlling the Degree of Hydrolysis
The key to selective hydrolysis is managing the reaction's severity. Nitriles are generally less susceptible to hydrolysis than their intermediate amide counterparts.[7]
-
To obtain the Carboxylic Acid: Harsh conditions are required. Heating the nitrile under reflux with a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH, KOH) will drive the reaction past the amide intermediate to completion.[8][9]
-
To isolate the Amide: Milder, more controlled conditions are necessary. This can be achieved using methods like acid-catalyzed hydration at lower temperatures or alkaline hydrolysis with hydrogen peroxide.[10] The latter is often effective for electron-deficient nitriles.
We present a robust protocol for complete hydrolysis to the carboxylic acid using basic conditions.
Protocol 2: Basic Hydrolysis to 4-Methoxy-3-(trifluoromethyl)benzoic Acid
This protocol describes the complete hydrolysis of the nitrile to a carboxylic acid using sodium hydroxide.
Caption: Workflow for Basic Hydrolysis of Nitrile.
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.), sodium hydroxide (3-5 eq.), and a suitable solvent such as a 1:1 mixture of ethanol and water.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within 6-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up (Acidification): After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts. Dry the product under vacuum to yield the pure 4-Methoxy-3-(trifluoromethyl)benzoic acid. Further purification can be achieved by recrystallization if necessary.
| Parameter | Details |
| Key Reagents | This compound, NaOH, HCl |
| Solvent | Aqueous Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 - 12 hours |
| Product | 4-Methoxy-3-(trifluoromethyl)benzoic acid |
| Typical Yield | >90% |
III. Organometallic Addition: Synthesis of Ketones
The addition of organometallic reagents, such as Grignard or organolithium reagents, to nitriles provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones.[11] The reaction proceeds via a stable imine salt intermediate, which is hydrolyzed during the aqueous work-up to reveal the ketone.[12] This prevents a second addition of the organometallic reagent, which is a common issue when reacting with other carbonyl compounds like esters.
Expertise & Experience: Mechanistic Considerations
The success of this reaction hinges on a two-step process. First, the nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile.[3] This forms a magnesium or lithium imine salt. This salt is stable and does not react further with the organometallic reagent in the flask.[11] It is only upon the addition of aqueous acid during work-up that the imine is formed and subsequently hydrolyzed to the ketone.[12]
Protocol 3: Grignard Reagent Addition to Synthesize a Ketone
This protocol outlines the reaction with methylmagnesium bromide to yield 1-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-one.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. echemi.com [echemi.com]
- 11. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry
Introduction: The "Super-Methyl" of Drug Design
In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the vast arsenal of chemical motifs available to medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful and versatile tool. Often dubbed a "super-methyl," its introduction into a molecule can profoundly and often beneficially alter a range of physicochemical and biological properties.[1] This guide provides an in-depth exploration of the multifaceted roles of the CF₃ group, offering both theoretical insights and practical protocols for its application in modern drug design. We will delve into the causal mechanisms by which this fluorine-rich moiety enhances metabolic stability, modulates lipophilicity and bioavailability, and improves target binding affinity.
The strategic incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, can dramatically alter the physicochemical and biological properties of a molecule.[2] This powerful substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Its benefits stem from several key properties including enhanced lipophilicity, improved metabolic stability, and increased target binding affinity.[3]
Part 1: Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group's influence stems from the unique properties of the fluorine atom, most notably its high electronegativity.[4][5] This characteristic, combined with the strength of the carbon-fluorine bond, imparts a distinct set of electronic and steric effects on the parent molecule.[2][4][6]
Modulation of Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is generally considered to be lipophilic, a property that can enhance a drug's ability to cross biological membranes.[1][2]
-
Causality: The high electronegativity of the fluorine atoms polarizes the C-F bonds, but the symmetrical tetrahedral arrangement of these bonds results in a non-polar group with a significant hydrophobic surface area. This increased lipophilicity can improve membrane permeability and, consequently, bioavailability.[2] However, the impact on lipophilicity is context-dependent and not always straightforward. For instance, trifluorination at the α-position of aliphatic alcohols strongly enhances lipophilicity, while at more distant positions, the effect can be negligible or even lead to increased hydrophilicity.[7]
| Moiety | Hansch π Value | LogP Contribution |
| -CH₃ (Methyl) | +0.56 | Moderately Lipophilic |
| -CF₃ (Trifluoromethyl) | +0.88 | More Lipophilic |
| -OCF₃ (Trifluoromethoxy) | +1.04 | Highly Lipophilic |
Data compiled from various sources.[4]
Enhancement of Metabolic Stability
A major hurdle in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The CF₃ group is a powerful tool for blocking metabolic hotspots.[5][6]
-
Causality: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[1][4] This inherent strength makes the CF₃ group highly resistant to enzymatic oxidation.[1][2][6] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, chemists can effectively shield that position from metabolic attack, leading to a longer drug half-life and improved pharmacokinetic profile.[5][6] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6]
Alteration of Acidity/Basicity (pKa)
The strong electron-withdrawing nature of the CF₃ group can significantly influence the pKa of nearby acidic or basic functional groups.[8]
-
Causality: Through inductive effects, the CF₃ group withdraws electron density from the rest of the molecule.[1][9] This can increase the acidity of nearby protons (e.g., in alcohols or carboxylic acids) or decrease the basicity of nitrogen-containing functional groups (e.g., amines or pyridines). This modulation of pKa can have profound effects on a drug's solubility, ionization state at physiological pH, and its ability to interact with biological targets.[8]
Part 2: The Trifluoromethyl Group in Drug-Target Interactions
Beyond its impact on physicochemical properties, the CF₃ group can directly influence how a drug binds to its biological target.
Bioisosterism
The CF₃ group is frequently employed as a bioisostere for other chemical groups, most notably the methyl (-CH₃) and chloro (-Cl) groups.[10]
-
Causality: While larger than a methyl group, the CF₃ group can occupy similar binding pockets.[4] Its distinct electronic properties, however, can lead to altered and often improved binding interactions.[10] For example, the replacement of a methyl group with a CF₃ group in COX-2 inhibitors led to significantly enhanced selectivity.[3] It can also serve as a bioisosteric replacement for the aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[11][12]
Enhancing Binding Affinity
The electronic and steric properties of the CF₃ group can lead to stronger and more specific interactions with protein targets.[3]
-
Causality: The electron-withdrawing nature of the CF₃ group can create favorable electrostatic and hydrophobic interactions within a binding pocket.[3] Furthermore, the fluorine atoms of the CF₃ group can participate in hydrogen bonding interactions, particularly with N-H groups in the protein backbone or side chains.[13][14] The strong electron-pulling effect of the trifluoromethyl group can strengthen these hydrogen bonds.[13][14]
Part 3: Experimental Protocols
Protocol for Assessing Metabolic Stability: In Vitro Microsomal Assay
This protocol provides a standardized method for evaluating the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix of phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the master mix at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsome mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Expected Outcome: A compound with a strategically placed CF₃ group is expected to exhibit a longer t½ and lower CLᵢₙₜ compared to its non-fluorinated analog, indicating enhanced metabolic stability.[6]
Protocol for Determining Lipophilicity: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Separatory funnels
-
UV-Vis spectrophotometer or HPLC system for concentration measurement
-
Centrifuge
Procedure:
-
Preparation of Phases:
-
Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate completely.
-
Use the n-octanol-saturated water and water-saturated n-octanol for the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
-
Partitioning:
-
Add a known volume of the aqueous stock solution and an equal volume of the n-octanol phase to a separatory funnel.
-
Shake the funnel for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Measure the concentration of the test compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
-
Calculation of LogP:
-
Calculate the concentration of the compound in the n-octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration.
-
Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].
-
Calculate LogP as: LogP = log₁₀(P).
-
Expected Outcome: The introduction of a CF₃ group is generally expected to increase the LogP value of a compound compared to its methyl or hydrogen analog, indicating increased lipophilicity.[4][15]
Part 4: Synthetic Strategies for Trifluoromethylation
The introduction of a CF₃ group into a molecule is a significant synthetic challenge. Numerous reagents and methods have been developed for this purpose.[16]
-
Nucleophilic Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane (TMSCF₃), often used with a fluoride source, can introduce the CF₃ group to electrophilic centers such as aldehydes, ketones, and imines.
-
Electrophilic Trifluoromethylation: Reagents such as Umemoto's and Togni's reagents are used to deliver a "CF₃⁺" equivalent to nucleophilic substrates like enolates, enamines, and electron-rich aromatic rings.
-
Radical Trifluoromethylation: This approach often involves the use of reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoroiodomethane (CF₃I) in the presence of a radical initiator. These methods are particularly useful for the trifluoromethylation of alkenes and arenes.
-
Transition-Metal-Catalyzed Trifluoromethylation: Palladium, copper, and other transition metals can catalyze the cross-coupling of aryl or vinyl halides/triflates with a CF₃ source.
The choice of method depends on the substrate, functional group tolerance, and desired regioselectivity. Recent advancements have also focused on developing more efficient and environmentally friendly methods, including continuous-flow processes.[17][18]
Visualizations
Impact of CF₃ on Molecular Properties
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. nbinno.com [nbinno.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells [frontiersin.org]
- 14. Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. re.public.polimi.it [re.public.polimi.it]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-methoxy-3-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step process starting from 4-methoxy-3-(trifluoromethyl)aniline. This involves the diazotization of the aniline to form a diazonium salt, followed by a Sandmeyer reaction with a cyanide source, typically copper(I) cyanide, to introduce the nitrile group.[1][2][3]
Q2: Why is temperature control so critical during the diazotization step?
A2: Aryl diazonium salts are thermally unstable.[4][5] Maintaining a low temperature, typically between 0-5 °C, is essential to prevent the rapid decomposition of the diazonium salt.[2][4][6][7] Elevated temperatures can lead to the hydrolysis of the diazonium salt, forming undesired phenolic byproducts and releasing nitrogen gas, which significantly reduces the yield of the target benzonitrile.[2][4]
Q3: What are the key safety precautions when working with diazonium salts and cyanides?
A3: Diazonium salts in their solid, dry state can be explosive and should be handled with extreme caution; it is highly recommended to keep them in solution at all times.[2] The synthesis should be conducted in a well-ventilated fume hood. Copper(I) cyanide is highly toxic, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Q4: Can I use a different cyanide source other than copper(I) cyanide for the Sandmeyer reaction?
A4: While copper(I) cyanide is the most common and effective reagent for the Sandmeyer cyanation, other cyanide sources can be used, sometimes in combination with a copper catalyst.[8][9][10] However, the use of alternative reagents may require significant optimization of reaction conditions, and yields may vary. For reproducibility and high yield, copper(I) cyanide is the recommended starting point.[3]
Experimental Workflow Overview
The synthesis of this compound from 4-methoxy-3-(trifluoromethyl)aniline can be visualized as a two-stage process. The initial diazotization must be performed under carefully controlled cold conditions, and the resulting diazonium salt is typically used immediately in the subsequent Sandmeyer cyanation step.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
Part 1: Diazotization of 4-Methoxy-3-(trifluoromethyl)aniline
This initial step is critical, and many yield-related issues originate here. The primary goal is the clean and complete conversion of the starting aniline to its corresponding diazonium salt.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no formation of diazonium salt (negative starch-iodide test) | 1. Degraded Sodium Nitrite: Old or improperly stored NaNO₂ may have decomposed. 2. Insufficient Acid: The amount of acid may be inadequate to generate the necessary nitrous acid (HNO₂).[4] 3. Reaction Temperature Too Low: While cold is necessary, extremely low temperatures can slow the reaction excessively. | 1. Use a fresh, unopened bottle of sodium nitrite or prepare a fresh solution. 2. Ensure at least 3 equivalents of strong mineral acid (like HCl) are used. Test the pH to confirm strong acidity. 3. Maintain the temperature strictly within the 0-5 °C range. |
| Reaction mixture turns dark brown/black or oily | 1. Temperature Exceeded 5 °C: The diazonium salt is decomposing.[4] 2. Insufficient Acidity: This can lead to azo coupling, where the newly formed diazonium salt reacts with the unreacted starting aniline.[4][11] | 1. Improve cooling with an ice-salt bath. Add the sodium nitrite solution more slowly to better control the exotherm. 2. Increase the concentration of the acid to ensure the starting amine is fully protonated and unavailable for coupling. |
| Solid precipitates out of the acidic amine solution before NaNO₂ addition | The hydrochloride or sulfate salt of the aniline is not fully soluble in the acidic medium. | Add a minimal amount of additional solvent (water or a co-solvent like ethanol) to achieve full dissolution before cooling and adding sodium nitrite. |
| Vigorous bubbling (N₂ evolution) during NaNO₂ addition | Significant Decomposition: The diazonium salt is decomposing as it forms, likely due to localized heating or instability. | 1. Ensure the sodium nitrite solution is added dropwise and directly into the vigorously stirred reaction mixture to dissipate heat. 2. Double-check that the reaction temperature is consistently below 5 °C. |
Part 2: Sandmeyer Cyanation
The success of this step depends on the quality of the diazonium salt solution and the reactivity of the copper(I) cyanide.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired benzonitrile | 1. Poor Quality Diazonium Salt: Incomplete conversion or decomposition in the previous step. 2. Inactive Copper(I) Cyanide: CuCN can oxidize over time. 3. Premature Decomposition: The diazonium salt decomposes before it can react with the CuCN complex. | 1. Optimize the diazotization step based on the troubleshooting guide above. 2. Use freshly purchased, high-purity copper(I) cyanide. 3. Add the cold diazonium salt solution to the CuCN solution promptly after its preparation. Ensure the CuCN solution is at the correct temperature before addition. |
| Formation of a significant amount of phenolic byproduct (4-hydroxy-3-(trifluoromethyl)anisole) | The diazonium salt is hydrolyzing before the cyanation reaction can occur.[1][2] | 1. Ensure the diazonium salt solution is kept cold until the moment of addition to the CuCN. 2. The pH of the CuCN solution might be too high or the temperature too elevated upon addition. Maintain neutral or slightly acidic conditions for the Sandmeyer reaction. |
| Formation of biaryl or other colored impurities | 1. Azo Coupling: Residual unreacted aniline from the first step can couple with the diazonium salt. 2. Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts.[3][12] | 1. Ensure complete diazotization and sufficient acidity in the first step. 2. While difficult to eliminate completely, ensuring a high concentration of the cyanide nucleophile can favor the desired reaction pathway over radical-radical coupling. |
Part 3: Workup and Purification
Proper workup and purification are essential to isolate the target compound in high purity.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Difficulty separating the product from starting material (aniline) by column chromatography | The polarity of the starting aniline and the product benzonitrile can be similar, leading to co-elution. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation. 2. Consider an acidic wash during the workup to protonate and remove any unreacted aniline into the aqueous layer. |
| Product is an oil or discolored solid | Presence of residual copper salts or organic impurities. | 1. During workup, wash the organic layer with an aqueous solution of ethylenediamine or ammonia to complex and remove residual copper. 2. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can improve purity and color. |
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.
Step 1: Diazotization of 4-Methoxy-3-(trifluoromethyl)aniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq) in a 3M aqueous solution of hydrochloric acid (3.0 eq).
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution over 30-45 minutes, ensuring the temperature remains below 5 °C.[2][4]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Verify the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; it should turn blue-black immediately.[6] If not, add a small amount of additional sodium nitrite solution.
-
Before proceeding, add a small amount of urea or sulfamic acid to quench any excess nitrous acid until the starch-iodide test is negative.
Step 2: Sandmeyer Cyanation
-
In a separate reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., a mixture of water and toluene).
-
Cool this solution to a temperature appropriate for the addition of the diazonium salt (typically around 10-15 °C).
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature.
Step 3: Workup and Purification
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., toluene or ethyl acetate) (2x).
-
Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Mechanistic Visualizations
Understanding the underlying mechanisms can aid in troubleshooting.
Caption: Mechanism of Diazotization.
Caption: Radical Mechanism of the Sandmeyer Cyanation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 4-Methoxybenzenediazonium tetrafluoroborate | 459-64-3 | Benchchem [benchchem.com]
- 8. gauthmath.com [gauthmath.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
"purification methods for 4-Methoxy-3-(trifluoromethyl)benzonitrile"
Welcome to the technical support guide for 4-Methoxy-3-(trifluoromethyl)benzonitrile (CAS No. 261951-87-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile fluorinated intermediate. As a key building block in pharmaceutical and agrochemical research, achieving high purity is critical for reliable downstream applications.[1][2] This guide is structured to help you diagnose and resolve common purification challenges, ensuring the integrity of your experimental outcomes.
Critical Safety & Handling Precautions
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related structures are classified as hazardous.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] Causes skin and serious eye irritation.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed methods for this compound are silica gel column chromatography and recrystallization. The choice depends on the impurity profile and the scale of your reaction. Column chromatography is excellent for separating a wide range of impurities, while recrystallization is ideal for removing small amounts of impurities from a larger batch of solid material, often yielding highly pure, crystalline product.
Q2: How can I assess the purity of my sample after purification?
Purity should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities during column chromatography. A single spot on the TLC plate (visualized under UV light) is a good indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to confirm the structure and identify any proton- or fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides both retention time and mass-to-charge ratio, allowing for the identification and quantification of impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and separating non-volatile impurities.[8]
Q3: What are the likely impurities I might encounter?
Impurities will depend on the synthetic route. Common syntheses may involve the cyanation of a corresponding aryl halide.[9] Therefore, potential impurities could include:
-
Unreacted starting materials (e.g., the corresponding aryl bromide or chloride).
-
Reagents or catalysts (e.g., residual palladium from a cross-coupling reaction).[10]
-
Side-products from incomplete reactions or alternative reaction pathways.
-
Residual solvents used in the reaction or workup (e.g., ethyl acetate, hexane, DMF).
Purification Method Troubleshooting Guide
This section addresses specific problems you may face during purification.
Silica Gel Column Chromatography
Column chromatography is often the first choice for purifying this compound, especially after a synthesis yielding multiple products. A common eluent system for structurally related compounds is a gradient of ethyl acetate in hexane.[11]
Q: How do I determine the best solvent system (eluent) for my column?
A: The ideal eluent is determined by running analytical TLC plates first. The goal is to find a solvent mixture that gives your desired compound a Retention Factor (Rf) of 0.25 to 0.35 .
-
If your spot remains at the baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture).
-
If your spot travels with the solvent front (Rf ≈ 1): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate).
Q: My compound is coming off the column with an impurity. How can I improve the separation?
A: This indicates that the polarity difference between your compound and the impurity is small.
-
Optimize the Eluent: Try a less polar solvent system. A shallower polarity gradient (e.g., starting with 5% EtOAc/hexane and slowly increasing to 15% instead of a 10-30% jump) can significantly improve separation.[11]
-
Change Solvents: Sometimes, changing the solvent system entirely can help. For example, substituting ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the selectivity of the separation.
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
Q: I see a colored band in my column that is not my product. What is it?
A: This is likely a high-molecular-weight byproduct or baseline impurity. If it is not eluting with your solvent system, it will remain on the column, which is acceptable. If it co-elutes, you may need to pre-treat your crude material by filtering it through a small plug of silica or treating it with activated carbon before loading it onto the column.[12]
Workflow for Column Chromatography Purification
Caption: Workflow for silica gel chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solids. The key is finding a solvent (or solvent pair) in which the compound is soluble at high temperatures but insoluble at low temperatures.
Q: How do I choose a good recrystallization solvent?
A: Since specific literature data is scarce for this exact compound, a screening process is necessary. Given its structure (polar nitrile/ether groups and a nonpolar trifluoromethyl-benzene core), solvents of intermediate polarity are a good starting point.[1]
-
Place ~20-30 mg of your crude solid into several test tubes.
-
Add a small amount (~0.5 mL) of a different test solvent to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound.
-
Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. A good solvent will yield solid crystals.
| Solvent Screening Data |
| Table 1: Suggested Solvents for Recrystallization Screening |
| Solvent |
| Isopropanol |
| Ethanol |
| Ethyl Acetate |
| Toluene |
| Heptane/Hexane |
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated before the compound's melting point is reached.
-
Cause: The solution may be cooling too quickly, or the solvent is not ideal.
-
Solution 1: Re-heat the solution until the oil redissolves. Allow it to cool much more slowly. Insulating the flask can help.
-
Solution 2: Add a small amount more of the hot solvent to reduce the saturation level, then cool slowly.
-
Solution 3: Try a different solvent, perhaps one with a higher boiling point.
Q: My recovery from recrystallization is very low. How can I improve the yield?
A: Low yield is often due to using too much solvent or incomplete crystallization.
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Cool Thoroughly: Ensure the solution is cooled in an ice bath for at least 30 minutes to maximize crystal formation.
-
Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about half and cool it again. This may yield a "second crop" of crystals, which should be analyzed for purity separately.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of Eluent: Prepare a stock of your chosen eluent (e.g., 10% Ethyl Acetate in Hexane) based on TLC analysis.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the non-polar component of your eluent (Hexane).
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow excess solvent to drain until it reaches the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a strong solvent like dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column. Add another thin layer of sand on top.
-
-
Elution and Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or bulb) to begin elution.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
-
Analysis:
-
Spot every few fractions on a TLC plate to track the elution of your compound.
-
Combine the fractions that contain only your pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Dry the resulting solid under high vacuum to remove any final traces of solvent.
Decision Tree for Purification Method Selection
Caption: Choosing the right purification method.
References
- 1. CAS 261951-87-5: 4-Methoxy-3-trifluoromethylbenzonitrile [cymitquimica.com]
- 2. 4-Methoxy-3-Trifluoromethylbenzonitrile Manufacturer | Bulk Supply, Free Sample & MOQ [nj-finechem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. nbinno.com [nbinno.com]
- 10. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
"common side reactions in the synthesis of trifluoromethylated benzonitriles"
Welcome to the technical support center for the synthesis of trifluoromethylated benzonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often challenging building blocks. The unique electronic properties imparted by the trifluoromethyl (-CF₃) group, while beneficial for the final compound's characteristics, can introduce specific hurdles during synthesis.[1][2] This guide provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format to address common side reactions and synthetic challenges.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that can occur regardless of the specific synthetic route employed.
Q1: My reaction is sluggish or stalls completely. What are the common culprits?
A1: Stalled reactions are often due to reagent deactivation, insufficient catalyst activity, or poor solubility. The strong electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, making it less reactive in many transformations.[3]
Troubleshooting Steps:
-
Reagent & Solvent Purity: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like organometallic cross-couplings. Water can quench catalysts and reactive intermediates.[4]
-
Catalyst System (for cross-coupling):
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may be necessary.
-
Ligand Choice: In palladium-catalyzed cyanations (e.g., Buchwald-Hartwig type), the ligand is critical. If using a standard ligand like dppf, consider switching to a more specialized, electron-rich, and sterically hindered ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) which can promote the difficult reductive elimination step.[5]
-
Catalyst Deactivation: The cyanide anion can strongly bind to and poison palladium catalysts, hampering catalytic turnover.[6] Using palladacycle precatalysts can sometimes mitigate this issue.[7]
-
-
Temperature: While mild conditions are often desired, deactivated substrates may require higher temperatures to achieve a reasonable reaction rate. Incrementally increase the temperature (e.g., from 80 °C to 100 °C) and monitor for product formation versus decomposition.
-
Solubility: Ensure your starting material is fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system. For instance, in copper-mediated trifluoromethylations, polar aprotic solvents like DMF or NMP are common.[8]
Q2: I'm observing significant hydrolysis of my nitrile group to the corresponding amide or carboxylic acid. How can I prevent this?
A2: The carbon atom of a nitrile is electrophilic, a characteristic that is significantly amplified by the potent electron-withdrawing -CF₃ group on the same aromatic ring.[9] This makes the nitrile highly susceptible to nucleophilic attack by water, a reaction catalyzed by both acid and base, particularly at elevated temperatures.[9][10][11]
Preventative Measures:
-
pH Control: Maintain neutral or near-neutral pH conditions whenever possible. If an acid or base is required for the main reaction, use the mildest effective option and the minimum stoichiometric amount.
-
Anhydrous Conditions: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Temperature Management: Avoid excessive heating. If the primary transformation allows, run the reaction at a lower temperature for a longer duration.
-
Work-up Procedure: During the aqueous work-up, minimize contact time with acidic or basic solutions. Use cooled, dilute solutions and quickly extract the product into the organic phase. Neutralize the aqueous layer carefully if necessary.
Part 2: Troubleshooting Side Reactions in Trifluoromethylation
This section focuses on issues arising when introducing the -CF₃ group onto a benzonitrile scaffold or a precursor. A common method is the Sandmeyer-type reaction on an aromatic amine.[12][13][14]
Q3: My Sandmeyer-type trifluoromethylation is giving me a significant amount of biaryl and phenol byproducts. Why is this happening?
A3: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[12][14] The key intermediate is an aryl radical formed after the diazonium salt receives an electron from a copper(I) catalyst and expels nitrogen gas. This highly reactive aryl radical can lead to several side products.
-
Biaryl Formation: Two aryl radicals can dimerize to form a biaryl compound. This is a common byproduct in radical reactions.[14]
-
Phenol Formation: The aryl radical can be trapped by water or hydroxide ions present in the reaction medium, leading to the formation of a phenol. This is especially problematic if the reaction is not strictly anhydrous or if the work-up is not carefully controlled.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sandmeyer trifluoromethylation.
Q4: I am attempting a direct C-H trifluoromethylation on my benzonitrile, but I'm getting a mixture of regioisomers. How can I improve selectivity?
A4: Direct C-H trifluoromethylation, often proceeding through a radical mechanism, can suffer from a lack of regioselectivity on complex aromatic systems.[8][15] The trifluoromethyl radical is highly reactive and can attack multiple positions on the aromatic ring.[15]
Strategies for Improving Regioselectivity:
-
Directing Groups: If possible, start with a substrate that has a strong directing group to guide the trifluoromethylation to a specific position.
-
Steric Hindrance: Utilize bulky substituents on your molecule to sterically block certain positions, thereby favoring attack at less hindered sites.
-
Alternative Methods: If direct C-H functionalization is unselective, a pre-functionalized substrate is a more reliable approach. For instance, converting a specific aniline to a diazonium salt for a Sandmeyer reaction, or using an aryl halide in a copper- or palladium-catalyzed cross-coupling reaction, provides absolute regiocontrol.[8][16]
Part 3: Troubleshooting Side Reactions in Cyanation
This section covers issues when adding a nitrile group to a trifluoromethylated aromatic ring, typically starting from an aryl halide.
Q5: My palladium-catalyzed cyanation of a trifluoromethylated aryl bromide is inefficient, and I'm seeing a lot of hydrodehalogenation (Ar-H) byproduct. What's going wrong?
A5: This is a classic problem in late-stage cyanation. The trifluoromethylated aryl halide is electron-poor, which favors the initial oxidative addition step. However, several competing side reactions can occur.
-
Catalyst Poisoning: As mentioned in Q1, cyanide is a notorious inhibitor of palladium catalysts. It can coordinate strongly to the metal center and halt the catalytic cycle.[6]
-
Hydrodehalogenation: This side product (where the halide is replaced by a hydrogen atom) can arise from several pathways. One possibility is a competing reaction where an intermediate palladium-hydride species, formed from trace water or the solvent, reductively eliminates to give Ar-H. In Buchwald-Hartwig type reactions, β-hydride elimination from an amide ligand can also be a source of this byproduct, though this is less relevant for cyanation.[17]
| Parameter | Recommended Action to Minimize Hydrodehalogenation | Rationale |
| Cyanide Source | Use zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) instead of NaCN or KCN.[6][18] | These sources have lower free cyanide concentrations in solution, reducing catalyst poisoning and side reactions. |
| Solvent | Use aprotic polar solvents like DMAc, NMP, or aqueous mixtures like H₂O/THF.[18][19] | Solvents can play a key role in catalyst stability and turnover. Aqueous media can sometimes be surprisingly effective. |
| Base | Use a non-nucleophilic base or, in some cases, no additional base is needed as cyanide itself can act as one. | Prevents competing nucleophilic reactions and degradation pathways. |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands accelerate the desired reductive elimination step (formation of Ar-CN), outcompeting the pathways that lead to Ar-H. |
Q6: I'm using a copper-catalyzed cyanation (Ullmann-type reaction), but the reaction requires very high temperatures and gives a poor yield. Are there alternatives?
A6: Traditional Ullmann cyanations often require harsh conditions (temperatures >200 °C) and stoichiometric amounts of copper, especially for electron-poor aryl halides.[20] These conditions can lead to thermal decomposition and side reactions.
Improving Ullmann-Type Reactions:
-
Ligand Assistance: Modern Ullmann-type reactions benefit greatly from the addition of ligands, such as diamines or N,N-dimethylglycine, which can solubilize the copper catalyst and facilitate the reaction at lower temperatures (e.g., 100-140 °C).
-
Palladium Catalysis as an Alternative: Palladium-catalyzed cyanation reactions are generally more efficient and proceed under much milder conditions (often <100 °C) than traditional Ullmann reactions.[18][19] For most applications, a well-optimized palladium-based system is superior in terms of yield, substrate scope, and functional group tolerance.
Reaction Pathway Comparison:
Caption: Comparison of Ullmann vs. modern Pd-catalyzed cyanation.
Part 4: Experimental Protocol Example
Protocol: Palladium-Catalyzed Cyanation of 4-Bromo-2-(trifluoromethyl)benzonitrile
This protocol is a representative example based on modern methods for cyanation of electron-poor aryl halides.[18][19]
Reagents & Equipment:
-
4-Bromo-2-(trifluoromethyl)benzonitrile
-
Zinc Cyanide (Zn(CN)₂)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add zinc cyanide (0.6 mmol, 0.6 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.044 mmol, 4.4 mol%).
-
Solvent Addition: Add anhydrous DMAc (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Caution: The aqueous washes will contain cyanide; treat with bleach or another appropriate quenching agent before disposal according to your institution's safety guidelines.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired trifluoromethylated benzonitrile.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
- 8. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Sandmeyer Reaction Conditions for Benzonitrile Synthesis
Welcome to the Technical Support Center for the optimization of the Sandmeyer reaction for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The content herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges in your experimental work.
Introduction to the Sandmeyer Reaction for Benzonitrile Synthesis
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, enabling the transformation of a primary aromatic amine into a wide variety of functional groups via an aryl diazonium salt intermediate.[1][2] For the synthesis of benzonitriles, this reaction involves two critical stages: the diazotization of an aniline derivative, followed by the copper(I) cyanide-catalyzed displacement of the diazonium group.[3][4][5][6] While powerful, the reaction is sensitive to several parameters, and its optimization is key to achieving high yields and purity.[7]
This guide provides a comprehensive resource for troubleshooting and optimizing this crucial transformation.
Reaction Mechanism Overview
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][8] The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a thermally unstable aryl diazonium salt.[3][9][10]
-
Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt.[4][11]
-
Dinitrogen Extrusion: The resulting diazo radical readily loses a molecule of nitrogen gas (N₂) to form an aryl radical.[4][11]
-
Nucleophilic Attack & Catalyst Regeneration: The aryl radical reacts with the copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[4][11]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Sandmeyer reaction for benzonitrile synthesis.
Q1: Why is the reaction temperature so critical during the diazotization step?
A1: The aryl diazonium salt intermediate is thermally labile.[3] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent its decomposition.[1][3][9][12][13] If the temperature rises, the diazonium salt can decompose to form phenols and other byproducts, significantly reducing the yield of the desired benzonitrile.[3][12]
Q2: What is the role of the copper(I) salt in the reaction?
A2: The copper(I) salt, typically copper(I) cyanide (CuCN) for benzonitrile synthesis, acts as a catalyst.[2][14][15] It facilitates the substitution of the diazonium group with the cyanide nucleophile through a single electron transfer mechanism, which lowers the activation energy of the reaction.[4][11][14]
Q3: Can I use copper(II) salts as a catalyst?
A3: While the traditional Sandmeyer reaction utilizes copper(I) salts, some variations have been developed that use other transition metal salts, including copper(II).[2][9] However, for the classic and most commonly employed Sandmeyer cyanation, copper(I) is the active catalyst.[9]
Q4: How do I know if my diazotization is complete?
A4: A simple and effective method is to use starch-iodide paper. A slight excess of nitrous acid is required to ensure the complete conversion of the aniline to the diazonium salt. This excess nitrous acid will oxidize the iodide in the paper to iodine, which then forms a blue-black complex with starch. A persistent blue color on the starch-iodide paper indicates that the diazotization is complete.[13][16]
Q5: Are there any major safety concerns with this reaction?
A5: Yes. Aryl diazonium salts can be explosive when isolated in a dry state.[1] It is imperative to keep the diazonium salt in solution and at a low temperature at all times.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[17]
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Low Yield
Q: I am experiencing a very low yield of my benzonitrile product. What are the likely causes and how can I fix them?
A: Low yield is a common issue and can stem from problems in either the diazotization or the cyanation step.[3] Let's break down the potential causes:
-
Incomplete Diazotization:
-
Cause: The formation of the diazonium salt is highly temperature-sensitive. If the temperature was not strictly maintained between 0-5 °C, the salt may have decomposed.[3][13] An insufficient amount of acid can also lead to incomplete reaction and side reactions like the formation of azo compounds.[13]
-
Solution:
-
Ensure your ice-salt bath is capable of maintaining the temperature of the reaction mixture below 5 °C throughout the addition of sodium nitrite.[1][9]
-
Add the sodium nitrite solution dropwise and slowly to prevent localized heating.[1][3]
-
Use a sufficient excess of mineral acid (typically 2.5-3.0 equivalents).[13]
-
Verify the completion of the reaction using starch-iodide paper.[13][16]
-
-
-
Decomposition of the Diazonium Salt:
-
Cause: Diazonium salts are unstable and should be used immediately after preparation.[3][18] Any delay, even at low temperatures, can lead to decomposition.
-
Solution: Prepare the copper(I) cyanide solution in a separate flask and have it cooled and ready before you start the diazotization. Add the cold, freshly prepared diazonium salt solution to the catalyst solution without delay.[9]
-
-
Inactive Catalyst:
-
Cause: Copper(I) salts can oxidize over time, especially if not stored properly, leading to reduced catalytic activity.[13] The quality of the CuCN is a critical factor.[3]
-
Solution: Use a fresh, high-quality source of copper(I) cyanide. If you suspect your catalyst is old or has been exposed to air, it is best to use a new batch.
-
-
Suboptimal Cyanation Step Conditions:
-
Cause: The temperature of the cyanation reaction can also affect the yield. While the initial addition is done at low temperature, the reaction often needs to be warmed to drive it to completion.[1] The pH of the reaction is also an important factor.[3]
-
Solution:
-
After the slow addition of the diazonium salt to the CuCN solution at 0-5 °C, allow the mixture to warm to room temperature.[1][9]
-
Some protocols recommend gently heating the mixture (e.g., 50-60 °C or even to reflux for a short period) until the evolution of nitrogen gas ceases, which indicates the completion of the reaction.[1][3]
-
Ensure the reaction medium for the cyanation step is appropriately prepared, which often involves dissolving CuCN in a solution of sodium or potassium cyanide.[9]
-
-
Formation of Side Products
Q: My final product is contaminated with significant impurities. What are these side products and how can I avoid them?
A: The formation of side products is often linked to the same issues that cause low yields. The most common impurities are phenols and azo compounds.
-
Phenol Formation:
-
Cause: This is a primary consequence of the decomposition of the diazonium salt, where the diazonium group is replaced by a hydroxyl group from the aqueous solution.[2][3] This is exacerbated by elevated temperatures.[12]
-
Solution: Strict temperature control (0-5 °C) during diazotization and immediate use of the diazonium salt are the most effective ways to minimize phenol formation.[3][9]
-
-
Azo Compound Formation:
-
Cause: If the reaction mixture is not sufficiently acidic, the diazonium salt (which is an electrophile) can react with unreacted aniline (which is a nucleophile) to form colored azo compounds.[13]
-
Solution: Use an adequate excess of the mineral acid (e.g., HCl or H₂SO₄) during the diazotization step. This ensures that the starting aniline is fully protonated and no longer nucleophilic.[13]
-
-
Biaryl Formation:
Reaction Fails to Proceed
Q: I've followed the procedure, but there is no evolution of nitrogen gas and I'm recovering my starting material. What went wrong?
A: A complete lack of reaction points to a fundamental issue in one of the initial steps.
-
Failed Diazotization:
-
Cause: The most likely culprit is an issue with the diazotizing agent. This could be due to old or decomposed sodium nitrite, or an insufficient amount of acid to generate the necessary nitrous acid.
-
Solution:
-
-
Completely Inactive Catalyst:
-
Cause: As mentioned previously, the copper(I) catalyst is essential. If it is completely oxidized to copper(II), the reaction will not proceed.
-
Solution: Use a fresh, high-quality source of CuCN.
-
Experimental Protocols & Data
Table 1: Key Quantitative Parameters for a Typical Benzonitrile Synthesis
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt.[1][3][9][13] |
| Aniline:Acid Molar Ratio | 1 : 2.5–3.0 | Excess acid prevents formation of azo side products.[13] |
| Aniline:NaNO₂ Molar Ratio | 1 : 1.0–1.1 | A slight excess of NaNO₂ ensures complete diazotization.[9][13] |
| Cyanation Temperature | 0–5 °C (addition), then warm to RT or 50-70 °C | Initial low temperature for controlled reaction, warming to drive to completion.[1][3][9] |
| Aniline:CuCN Molar Ratio | 1 : 1.2 | A slight excess of the catalyst can improve reaction rates.[9] |
Detailed Step-by-Step Protocol for Benzonitrile Synthesis
This protocol is a general guideline. Molar quantities should be calculated based on your specific starting aniline.
Part A: Diazotization of Aniline
-
In a flask equipped with a magnetic stirrer and thermometer, dissolve aniline (e.g., 20.5 g) in a mixture of concentrated HCl (50 mL) and water (50 mL).[3]
-
Cool the resulting aniline hydrochloride solution to 0–5 °C in an ice-salt bath with vigorous stirring.[3][9]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 17 g) in water (40 mL) and cool it in an ice bath.[3]
-
Slowly add the pre-cooled sodium nitrite solution dropwise to the aniline hydrochloride solution. Maintain the temperature of the reaction mixture between 0–5 °C throughout the addition.[1][3][9]
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C.[3]
-
Test for the presence of excess nitrous acid with starch-iodide paper. The paper should turn blue.[13]
-
Keep the resulting cold benzenediazonium chloride solution in the ice bath for immediate use in the next step.[3]
Part B: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN in an aqueous solution of sodium or potassium cyanide.[9]
-
Cool this cyanide solution to 0–5 °C in an ice bath with vigorous stirring.[9]
-
Slowly add the cold benzenediazonium chloride solution from Part A to the stirred copper(I) cyanide solution. You should observe the evolution of nitrogen gas.[1][9]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.[1]
-
Gently heat the mixture to 60–70 °C and hold for approximately 15-30 minutes, or until the evolution of nitrogen gas ceases.[1][3]
Part C: Work-up and Purification
-
Cool the reaction mixture.
-
The work-up procedure can vary. One common method involves steam distillation to isolate the crude benzonitrile.[3]
-
Alternatively, the product can be extracted into an organic solvent (e.g., ether or dichloromethane).
-
The organic extracts should be washed with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with brine.[16]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.[1]
-
The crude benzonitrile can then be purified by vacuum distillation.
Visualizations
Sandmeyer Reaction Mechanism for Benzonitrile Synthesis
Caption: The two-step mechanism of the Sandmeyer reaction for benzonitrile synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in benzonitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 7. nbinno.com [nbinno.com]
- 8. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. glasp.co [glasp.co]
- 11. jk-sci.com [jk-sci.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 15. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. echemi.com [echemi.com]
- 18. benchchem.com [benchchem.com]
- 19. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Palladium-Catalyzed Cyanation of Aryl Halides
Welcome to the Technical Support Center for Palladium-Catalyzed Cyanation of Aryl Halides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and challenges of this powerful transformation. Aryl nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] However, the palladium-catalyzed cyanation reaction, despite its utility, has a reputation for being sensitive and sometimes irreproducible.[1][4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established scientific literature. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yielding results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during palladium-catalyzed cyanation reactions in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion to the desired aryl nitrile. What are the likely causes and how can I fix it?
This is the most common issue, often stemming from catalyst deactivation or suboptimal reaction parameters.
Primary Cause: Catalyst Deactivation by Cyanide Poisoning
The single greatest challenge in palladium-catalyzed cyanation is the deactivation of the catalyst by the cyanide ion itself.[5][6] Cyanide has a high affinity for palladium and can bind strongly to the catalytic intermediates, forming inactive complexes like [(CN)₄Pd]²⁻ and halting the catalytic cycle.[4][6]
Solutions:
-
Control Cyanide Concentration with a Sparingly Soluble Source: Instead of highly soluble and toxic sources like NaCN or KCN, use a cyanide source with low solubility in organic solvents. This maintains a low, steady concentration of cyanide, sufficient for catalysis but insufficient for widespread catalyst poisoning.[4][6]
-
Zinc Cyanide (Zn(CN)₂): The most widely used source. It is significantly less toxic than alkali metal cyanides and its low solubility is advantageous.[1][4]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): An excellent choice due to its extremely low toxicity (it's a food additive) and stability.[1][2][7] It serves as a slow-release source of cyanide ions.
-
-
Employ Additives: Certain additives can facilitate the reaction and protect the catalyst.
-
Zinc Salts (e.g., Zn flakes, ZnBr₂): When using Zn(CN)₂, additives like zinc flakes can help reduce any oxidized palladium species and maintain the active Pd(0) state.[8][9][10] Kinetic studies have shown that additives like ZnBr₂ can eliminate induction periods and accelerate the reaction.[8][11][12]
-
Copper(I) Iodide (CuI): Substoichiometric amounts of CuI can dramatically improve the rate and efficiency of the reaction, likely by facilitating the cyanide transfer to the palladium center.[13][14]
-
Secondary Cause: Inefficient Catalyst Activation or Oxidative Addition
For the catalytic cycle to begin, the active Pd(0) species must be generated and must undergo oxidative addition with the aryl halide. This step can be sluggish, especially for less reactive aryl chlorides.[9]
Solutions:
-
Choose the Right Palladium Source:
-
Palladacycle Precatalysts: Third-generation palladacycles (e.g., G3-XPhos) are highly effective as they efficiently generate the active Pd(0) catalyst in situ.[1]
-
Pd₂(dba)₃ or Pd(OAc)₂: These are common sources but require in situ reduction to Pd(0). Their activation can be hampered by premature coordination with cyanide.[1][4] If using Pd₂(dba)₃, pre-incubating it with the phosphine ligand at a higher temperature before adding other reagents can improve yields.[1]
-
-
Select an Appropriate Ligand: The ligand is critical for stabilizing the palladium center and promoting the key steps of the catalytic cycle.
-
For Aryl Chlorides & Challenging Substrates: Use bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos , SPhos , or tBuXPhos are designed to accelerate the slow oxidative addition of aryl chlorides and prevent catalyst decomposition.[1][7][9]
-
For Aryl Bromides/Iodides: While bulky ligands are often effective, ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also widely successful, particularly with Zn(CN)₂.[10][15]
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition into inactive palladium black.[16][17] It is often best to run the reaction at the lowest temperature that provides a reasonable rate (typically 80-120 °C).[2][17]
-
Solvent: Aprotic polar solvents like DMAc , DMF , or dioxane are commonly used.[2][16] The choice of solvent can influence reagent solubility and catalyst stability.
-
Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. It is essential to use properly degassed solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[17]
-
Question 2: My reaction starts but then stalls, or my results are highly variable and difficult to reproduce. What's happening?
Stalled or irreproducible reactions are classic symptoms of catalyst decomposition or inconsistent reagent quality.
Primary Cause: Catalyst Decomposition (Palladium Black Formation)
The formation of a black precipitate (palladium black) is a visual indicator of catalyst death.[16][17] The active, soluble Pd(0) species has aggregated into an inactive, heterogeneous form.
Solutions:
-
Improve Ligand Stabilization: Ensure you are using an appropriate, stabilizing ligand, especially for demanding reactions. A higher ligand-to-palladium ratio (e.g., 2:1 or slightly higher) can sometimes prevent aggregation, but a large excess can also inhibit the reaction.[17]
-
Strict Inert Conditions: Rigorously exclude oxygen. Use freeze-pump-thaw cycles for degassing solvents and ensure all glassware is properly dried and purged with an inert gas.[16][17]
-
Control Temperature: Avoid excessive temperatures, which accelerate decomposition.[17]
Secondary Cause: Inconsistent Cyanide Source
Alkali metal cyanides like KCN or NaCN are notoriously difficult to use reproducibly. Their solubility and reactivity are highly dependent on particle size and surface area.[1][4] Many older protocols required milling the cyanide salt right before use, a hazardous and often impractical step.[1][4]
Solution:
-
Switch to a More Reliable Cyanide Source: Using K₄[Fe(CN)₆] or Zn(CN)₂ provides much greater reproducibility as their reactivity is less dependent on physical form and they inherently prevent catalyst poisoning by controlling cyanide concentration.[1][18]
Question 3: I am struggling to cyanate an electron-rich (or -deficient) aryl halide or a heterocyclic halide. How should I adjust my strategy?
Substrate electronics and the presence of heteroatoms can significantly impact the reaction by affecting the rates of key steps in the catalytic cycle.
Challenge: Electron-Rich Aryl Chlorides or Sterically Hindered Halides
These substrates undergo slow oxidative addition, which is often the rate-limiting step.
Solution:
-
Employ Specialized Ligands: This is where bulky, electron-rich biaryl phosphine ligands are most critical. Catalysts based on XPhos , (binaphthyl)P(t-Bu)₂ , or other Buchwald-type ligands are specifically designed to accelerate this difficult step and are the go-to choice for these substrates.[1][9]
Challenge: Electron-Deficient Aryl Halides
For these substrates, reductive elimination to form the Ar-CN bond can be the slow step.[1]
Solution:
-
Ligand Tuning: A catalyst system with a slightly larger ligand may facilitate the reductive elimination for electron-deficient substrates.[1] A screening of different bulky phosphine ligands is often warranted.
Challenge: Nitrogen-Containing Heterocycles
The Lewis basic nitrogen atom in heterocycles (e.g., pyridines, indoles) can coordinate to the palladium center, acting as an inhibitor and deactivating the catalyst.
Solution:
-
Use a Robust Catalyst System: Catalyst systems like Pd(TFA)₂/(binaphthyl)P(t-Bu)₂ have been shown to be uniquely effective for promoting the cyanation of nitrogen-containing heterocycles.[9] The combination of a strong palladium precursor and a highly effective ligand can overcome the substrate inhibition.
-
Protecting Groups: For heterocycles with free N-H groups (e.g., indoles, pyrroles), the reaction may still proceed efficiently, but if issues arise, N-protection can be considered.[1]
Visualized Mechanisms & Workflows
The Catalytic Cycle and Deactivation Pathways
The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cyanation and highlights where excess cyanide can poison the cycle.
Caption: The catalytic cycle of Pd-catalyzed cyanation and points of catalyst poisoning.
Troubleshooting Decision Workflow
Use this workflow to systematically diagnose and solve common issues.
Caption: A systematic workflow for troubleshooting low-yield cyanation reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best cyanide source for my reaction?
The choice involves a trade-off between reactivity, safety, and reproducibility.
| Cyanide Source | Key Advantages | Key Disadvantages | Best For... |
| K₄[Fe(CN)₆] | Non-toxic, inexpensive, highly reproducible, easy to handle.[1][2][7] | Lower reactivity, may require higher temperatures or more active catalysts. | General use, scale-up, and safety-critical applications. |
| Zn(CN)₂ | Good balance of reactivity and safety (~10% toxicity of KCN), low solubility prevents catalyst poisoning.[1][4] | Still a significant toxicity risk, requires careful handling. | A wide range of functionalized substrates, especially with dppf-based catalysts.[9] |
| KCN / NaCN | Highly reactive, inexpensive. | Extremely toxic, difficult to use reproducibly, high risk of catalyst poisoning.[1][4][6] | Generally not recommended unless other methods fail and extreme precautions are taken. |
| Acetone Cyanohydrin | Liquid source, can allow for slow addition to control concentration.[8][19] | Highly toxic, generates HCN. | Specialized applications where slow addition is beneficial. |
Q2: What is the primary role of the phosphine ligand?
The ligand is arguably the most important variable to optimize after the cyanide source. It serves multiple critical functions:
-
Stabilizes the Pd(0) Center: It prevents the palladium atoms from aggregating into inactive palladium black.[16][17]
-
Modulates Reactivity: It tunes the electronic and steric properties of the catalyst to promote key steps. Bulky, electron-rich ligands accelerate the oxidative addition of the aryl halide to the Pd(0) center.[9]
-
Facilitates Reductive Elimination: The ligand influences the final, product-forming step of the cycle.[1]
Q3: Can I run the reaction without a ligand?
Ligand-free conditions have been reported, typically using Pd(OAc)₂ with K₄[Fe(CN)₆] in a coordinating solvent like DMAc at high temperatures.[2] The solvent itself likely acts as a weak ligand. However, these systems are generally less efficient, require higher catalyst loadings, and have a more limited substrate scope than modern, ligand-supported systems.[2][15] For robust and general applications, a ligand is highly recommended.
Q4: What are the absolute most critical safety precautions when handling cyanide?
Cyanide salts are fatally toxic if ingested, inhaled, or absorbed through the skin.[20] Accidental acidification will liberate deadly hydrogen cyanide (HCN) gas.[21][22]
-
NEVER mix or store cyanides with acids. [21][23] Ensure no acid containers are even present in the work area.
-
Work in a certified chemical fume hood at all times. [20][23]
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, splash goggles, and chemical-resistant gloves (nitrile or neoprene are recommended; consider double-gloving).[18][20][23]
-
Have an Emergency Plan: Know the location of your safety shower and eyewash. Ensure coworkers are aware you are using cyanide. An emergency response plan, including access to an antidote kit (e.g., amyl nitrite), should be in place, though this is site-specific and requires institutional approval.[22]
-
Waste Disposal: All cyanide-contaminated waste (solid, liquid, gloves) is hazardous and must be disposed of according to institutional guidelines. Quench contaminated glassware with a basic bleach solution (pH > 10) inside the fume hood before cleaning.[21][23]
General Experimental Protocol
This protocol is a representative example for the cyanation of an aryl bromide using the non-toxic cyanide source K₄[Fe(CN)₆] and a palladacycle precatalyst, adapted from a highly cited procedure.[1]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) (211 mg, 0.5 mmol, 0.5 equiv)
-
XPhos Pd G3 Precatalyst (e.g., 0.01 mmol, 1 mol %)
-
Potassium Acetate (KOAc) (12 mg, 0.125 mmol, 0.125 equiv)
-
1,4-Dioxane (2.5 mL, degassed)
-
Water (2.5 mL, degassed)
Procedure:
-
Vessel Preparation: To a screw-top reaction tube equipped with a magnetic stir bar, add the K₄[Fe(CN)₆]·3H₂O, the palladacycle precatalyst, KOAc, and the aryl bromide (if solid).
-
Inert Atmosphere: Seal the tube with a Teflon-lined cap. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent/Substrate Addition: Using syringes, add the degassed 1,4-dioxane and degassed water. If the aryl bromide is a liquid, add it via syringe at this stage.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir vigorously for the required reaction time (typically 1-4 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 15. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 21. uwindsor.ca [uwindsor.ca]
- 22. m.youtube.com [m.youtube.com]
- 23. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzonitrile. This guide is designed to provide practical, in-depth solutions to the challenges encountered during the scale-up of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this resource aims to be your first point of reference for troubleshooting and process optimization.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory scale?
A1: The most prevalent laboratory-scale synthesis starts from 4-Methoxy-3-(trifluoromethyl)aniline. This route typically involves a Sandmeyer reaction, where the aniline is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile in the presence of a copper(I) salt catalyst to yield the target benzonitrile.[1][2] This method is favored for its reliability and the commercial availability of the starting aniline.
Q2: What are the primary challenges when scaling up the Sandmeyer reaction for this synthesis?
A2: Scaling up the Sandmeyer cyanation presents several significant challenges.[3][4] These include:
-
Safety: The use of large quantities of cyanide salts is hazardous. Acidic conditions can generate highly toxic hydrogen cyanide (HCN) gas.[5]
-
Exothermicity: The diazotization and the copper-catalyzed cyanation are often exothermic, requiring precise temperature control to prevent side reactions and ensure safety, especially at larger scales.[5]
-
Byproduct Formation: Impurities such as phenols (from reaction with water) and azo-coupling products can form, complicating purification.
-
Reagent Handling: The handling of viscous or solid reagents on a large scale can be difficult, impacting reaction consistency.
Q3: Are there any alternatives to the traditional Sandmeyer reaction for introducing the nitrile group?
A3: Yes, several alternative methods exist. Palladium-catalyzed cyanation of an aryl halide (e.g., 4-methoxy-3-(trifluoromethyl)bromobenzene) using a cyanide source like zinc cyanide or potassium ferrocyanide is a viable, though often more expensive, option.[6] Additionally, newer electrochemical methods are being developed to generate cyanide reagents in situ, offering a potentially safer approach by avoiding the handling of large quantities of toxic cyanides.[7]
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: Safety is paramount. Key precautions include:
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained system to prevent exposure to HCN gas and other volatile reagents.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For large-scale operations, a supplied-air respirator may be necessary.
-
Quenching Strategy: Have a validated quenching procedure in place for any unreacted cyanide. A solution of sodium hypochlorite (bleach) and sodium hydroxide is commonly used to neutralize cyanide waste.
-
Temperature Monitoring: Continuous and accurate temperature monitoring is crucial to control exothermic reactions.
Q5: How does the trifluoromethyl group impact the reaction?
A5: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[8] This property influences the reactivity of the aromatic ring, making the amino group of the starting aniline less basic and affecting the stability of the intermediate diazonium salt.[8] While generally stable, the trifluoromethyl group's electronic effects must be considered when optimizing reaction conditions.[9][10]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of Diazonium Salt Formation
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Incomplete consumption of starting aniline. | Insufficient diazotizing agent (e.g., sodium nitrite). | Ensure accurate stoichiometry of the diazotizing agent. A slight excess (1.05-1.1 equivalents) is often used. |
| Oily residue or tar formation. | Temperature too high during diazotization. | Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath.[11] High temperatures can lead to decomposition of the diazonium salt. |
| Reaction mixture becomes viscous or solidifies. | Poor solubility of the aniline salt. | Ensure the aniline is fully dissolved in the acidic medium before adding the diazotizing agent. The use of a co-solvent may be necessary.[11] |
| Evolution of brown fumes (NOx). | Excess nitrous acid. | Add the sodium nitrite solution slowly and sub-surface to prevent localized excess and decomposition. |
Problem 2: Inefficient Cyanation and Low Product Yield
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Significant formation of 4-methoxy-3-(trifluoromethyl)phenol. | Presence of excess water, leading to hydrolysis of the diazonium salt. | Use anhydrous solvents and reagents where possible. Ensure the diazonium salt solution is added to the cyanide solution, not the other way around, to minimize its time in an aqueous environment. |
| Formation of colored, insoluble byproducts. | Azo-coupling reactions. | Maintain a low temperature and ensure efficient stirring to promote the desired reaction over side reactions. The pH of the reaction mixture can also influence azo-coupling. |
| Incomplete reaction despite prolonged reaction time. | Inactive or insufficient copper catalyst. | Use freshly prepared or high-quality copper(I) cyanide. Ensure the catalyst is not oxidized to copper(II), which is less effective. |
| Foaming or vigorous gas evolution upon addition of diazonium salt. | Uncontrolled decomposition of the diazonium salt. | Add the diazonium salt solution to the cyanide solution slowly and at a controlled temperature. Ensure the cyanide solution is well-stirred. |
Problem 3: Difficulties in Product Purification
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Product co-elutes with impurities during column chromatography. | Structurally similar byproducts. | Optimize the solvent system for chromatography. A gradient elution may be necessary. Consider a pre-purification step, such as an acid-base wash, to remove basic or acidic impurities.[12] |
| Product is an oil that is difficult to crystallize. | Residual solvent or minor impurities. | Attempt recrystallization from a different solvent system. If the product remains an oil, consider distillation under reduced pressure.[13] |
| Persistent color in the final product. | Highly colored byproducts, possibly from azo-coupling. | Treat the crude product with activated carbon to remove colored impurities. Multiple recrystallizations may be necessary. |
III. Experimental Protocols & Methodologies
A. Protocol: Sandmeyer Cyanation of 4-Methoxy-3-(trifluoromethyl)aniline
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Step 1: Diazotization
-
To a stirred solution of 4-Methoxy-3-(trifluoromethyl)aniline (1 equivalent) in a suitable acidic medium (e.g., 3 M HCl), cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the internal temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
Step 2: Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water and a suitable organic solvent (e.g., toluene). Cool this mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution, maintaining the temperature below 10°C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
Step 3: Work-up and Purification
-
Quench the reaction mixture by adding it to a solution of sodium hypochlorite and sodium hydroxide to neutralize any remaining cyanide.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.[13]
B. Visualization of the Synthetic Pathway
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sravathi.com [sravathi.com]
- 6. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Guide: Stability and Storage of 4-Methoxy-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 4-Methoxy-3-(trifluoromethyl)benzonitrile (MTB). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. Ensuring the stability and purity of MTB is paramount for achieving reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into its proper storage, handling, and troubleshooting of potential stability issues.
Compound Profile at a Glance
Before addressing stability, it is essential to be familiar with the fundamental properties of the material. These parameters are the baseline for quality control and troubleshooting.
| Property | Value | Source(s) |
| CAS Number | 261951-87-5 | [1] |
| Molecular Formula | C₉H₆F₃NO | [1] |
| Molecular Weight | 201.148 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 98 - 100 °C | [1] |
| Purity (Typical) | ≥97% | [1] |
Recommended Storage Conditions: A Self-Validating System
Proper storage is the first and most critical step in maintaining the integrity of MTB. The following conditions are designed to prevent the most common degradation pathways. Adherence to these guidelines constitutes a self-validating system for long-term stability.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Storing in a cool environment minimizes the rate of potential decomposition reactions.[2][3] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Although not always explicitly stated for this specific molecule, benzonitriles can be hygroscopic.[4] An inert atmosphere prevents moisture uptake, which can initiate hydrolysis of the nitrile group. |
| Light Exposure | Store in an amber or opaque vial. Protect from light. | Aromatic compounds can be susceptible to photodegradation. Standard protocols for new chemical substances include photostability testing as a crucial part of stress testing. |
| Container | Tightly sealed, chemically resistant container (e.g., glass). | Prevents contamination and exposure to atmospheric moisture.[2] |
| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents accidental contact with substances that could catalyze degradation.[2][3] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers during the handling and use of this compound.
Q1: What are the primary signs that my sample of MTB has degraded?
A: Degradation can manifest in both physical and chemical changes.
-
Physical Indicators: A noticeable change in color from white to yellow or brown is a common sign of impurity formation. Clumping of the solid material can indicate moisture absorption.
-
Chemical Indicators: The most definitive sign is a change in its analytical profile. A melting point that is depressed or broadened (e.g., below 96°C or spanning more than 3°C) suggests the presence of impurities. Spectroscopic analysis (¹H NMR, LC-MS) showing new, unexpected peaks is a clear indication of degradation or contamination.
Q2: What are the most likely chemical degradation pathways for this compound?
A: Based on the functional groups present, two primary degradation pathways are of concern: hydrolysis and thermal decomposition.
-
Hydrolysis of the Nitrile Group: The cyano (-C≡N) group is susceptible to hydrolysis, particularly in the presence of strong acids or bases, but it can also occur slowly with ambient moisture over time.[5][6] The reaction proceeds in two steps, first forming the corresponding benzamide intermediate, which then hydrolyzes further to 4-methoxy-3-(trifluoromethyl)benzoic acid.[5] This is the most common degradation pathway for benzonitriles.[7][8][9]
-
Thermal Decomposition: While the trifluoromethyl group is generally stable, high temperatures can cause the molecule to decompose.[10] Thermal stress can lead to the release of hazardous gases, including nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[2][3] Therefore, it is critical to avoid overheating the compound.[2]
-
Photodecomposition: As an aromatic compound, there is a potential for degradation upon prolonged exposure to UV light. The ICH Harmonised Tripartite Guideline mandates that the photostability of new active substances should be evaluated to ensure light exposure does not cause unacceptable changes.[11]
Q3: Is this compound particularly sensitive to moisture?
A: Yes, sensitivity to moisture should be assumed. The nitrile functional group's susceptibility to hydrolysis is a key concern.[5] While the rate of hydrolysis with trace atmospheric moisture at room temperature may be slow, for long-term storage and in applications where absolute purity is required (e.g., catalyst screening, reference standard preparation), moisture ingress is a significant risk. Storing under an inert gas and using a tightly sealed container are the best preventative measures.[4]
Q4: What chemicals or materials should I avoid storing near MTB?
A: To prevent accidental contamination and catalyzed degradation, you must avoid co-storage with the following:
-
Strong Oxidizing Agents: These can react exothermically with the organic structure.[2][3]
-
Strong Reducing Agents: These may react with the nitrile or trifluoromethyl groups.[2]
-
Strong Acids and Bases: These substances are potent catalysts for the hydrolysis of the nitrile group to a carboxylic acid.[3][6] Even vapors from nearby bottles of acid or base can be sufficient to initiate degradation on the surface of the solid over time.
Troubleshooting Guide: Purity and Stability Issues
Encountering unexpected results in a reaction involving MTB often points back to the integrity of the starting material. This guide provides a logical workflow to diagnose and resolve such issues.
Troubleshooting Workflow Diagram
The following diagram illustrates a systematic approach to verifying the quality of your MTB sample if you suspect degradation.
Caption: A logical workflow for troubleshooting MTB stability issues.
Experimental Protocol: Rapid Quality Control (QC) Check
This protocol provides a straightforward method to validate the purity of your MTB sample before use. It serves as a self-validating check to build confidence in your starting material.
Objective: To verify the identity and purity of a this compound sample via melting point determination and ¹H NMR spectroscopy.
Materials:
-
This compound (MTB) sample
-
Melting point apparatus
-
Capillary tubes
-
NMR tube
-
Deuterated chloroform (CDCl₃)
-
Spatula and weigh boat
-
Vortex mixer (optional)
Procedure:
-
Visual Inspection: Examine the sample. It should be a free-flowing, white to off-white crystalline solid. Note any discoloration or clumping.
-
Melting Point Determination: a. Carefully pack a small amount of the MTB sample into a capillary tube to a height of 2-3 mm. b. Place the tube in the melting point apparatus. c. Heat the sample at a rate of approximately 10°C/minute until the temperature is ~90°C. d. Decrease the heating rate to 1-2°C/minute. e. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
¹H NMR Sample Preparation & Analysis: a. Weigh approximately 5-10 mg of the MTB sample directly into a clean, dry NMR tube. b. Add ~0.6 mL of CDCl₃ to the tube. c. Cap the tube and gently invert or vortex until the solid is completely dissolved. d. Acquire a ¹H NMR spectrum. e. Expected Chemical Shifts (δ) in CDCl₃:
- ~7.8-7.7 ppm (multiplet, 2H, aromatic protons)
- ~7.1 ppm (doublet, 1H, aromatic proton)
- ~4.0 ppm (singlet, 3H, methoxy protons -OCH₃) f. Analysis: The spectrum should be clean, with sharp peaks at the expected locations. The presence of significant peaks outside of these regions, particularly broad peaks around 1-4 ppm (water) or additional aromatic signals, indicates the presence of impurities. The integration of the peaks should correspond to a 2:1:3 ratio.
Trustworthiness Check: If the observed melting point is sharp and within the 98-100°C range[1] and the ¹H NMR spectrum is clean and matches the expected pattern, you can proceed with your experiments with a high degree of confidence in the material's purity.
Safety & Handling Summary
As a Senior Application Scientist, I must emphasize that scientific integrity begins with safety. Always handle this compound in accordance with its Safety Data Sheet (SDS).
-
Hazards: Harmful if swallowed or in contact with skin.[1][4] Causes skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[2][4]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[2][3] Avoid creating dust.[3] Wash hands thoroughly after handling.[2][4]
By implementing these storage, handling, and verification procedures, you can ensure the long-term stability of your this compound and enhance the reliability and reproducibility of your research.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ema.europa.eu [ema.europa.eu]
"mitigating byproduct formation in trifluoromethylation reactions"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trifluoromethylation reactions. As Senior Application Scientists, we understand that the introduction of a trifluoromethyl (-CF3) group, while strategically vital for enhancing molecular properties, can be fraught with experimental challenges.[1] This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common side reactions, optimize your protocols, and ensure the integrity of your results.
We have structured this guide in a practical question-and-answer format, addressing the specific issues you are most likely to encounter at the bench.
Troubleshooting Guide: Diagnosing and Mitigating Byproduct Formation
This section addresses the most common and frustrating side reactions observed during trifluoromethylation. We delve into the mechanistic origins of these byproducts and provide actionable, step-by-step guidance to mitigate them.
Q1: My primary byproduct is fluoroform (HCF3), and my yields are inconsistent. What is the cause and how can I prevent it?
A1: Cause & Mechanism
The formation of fluoroform (CF3H) is a classic indicator that your trifluoromethyl anion (CF3⁻), the key reactive species in nucleophilic trifluoromethylations, is being quenched by a proton source before it can react with your substrate.[2] This is especially common when using reagents like Trimethyl(trifluoromethyl)silane (TMSCF3, or the Ruppert-Prakash reagent) or generating CF3⁻ from fluoroform gas.[1][3]
The CF3⁻ anion is a strong base, and its decomposition via protonation is a major competing pathway. The primary culprits are often trace amounts of water in your solvent, reagents, or adsorbed on the surface of your glassware.[4]
A secondary, related issue is the decomposition of the CF3⁻ anion via α-elimination to form highly reactive difluorocarbene (:CF2) and a fluoride anion (F⁻).[1][5][6] While this is a distinct pathway, the rigorous exclusion of protic sources that helps prevent fluoroform formation also contributes to a more stable and effective reaction environment.
Solutions & Protocols
-
Rigorous Anhydrous Conditions: This is the most critical factor. Standard "anhydrous" solvents from commercial suppliers may not be dry enough for highly sensitive reactions.
-
Solvent Preparation: Dry solvents immediately before use. For common solvents like THF or Dichloromethane (DCM), distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH2 for DCM) is effective.[7] Alternatively, passing the solvent through an activated alumina column provides reliably dry solvent.[7] Storing freshly dried solvents over activated 3Å molecular sieves is a mandatory best practice.[7][8]
-
Glassware Preparation: Glassware must be oven-dried (e.g., 140 °C for 4 hours or overnight) and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.[9][10] Flame-drying the assembled apparatus under vacuum is also a highly effective method.[9]
-
Reagent Handling: Use freshly opened bottles of anhydrous reagents. Handle all moisture-sensitive solids and liquids using an inert atmosphere in a glovebox or via syringe techniques under a positive pressure of nitrogen or argon.[10][11]
-
-
Optimize Initiator/Base:
-
For Ruppert-Prakash reactions, ensure your fluoride source (e.g., TBAF) is as anhydrous as possible. Commercial TBAF solutions in THF contain water; consider using anhydrous TBAF salts or other initiators like cesium fluoride (CsF).
-
When using fluoroform gas, the choice of base is critical. A very strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) is often used. The solvent can play a stabilizing role; using glymes can chelate the potassium cation, increasing the reactivity of the "naked" CF3⁻ anion for the desired reaction over decomposition.[5]
-
Protocol 1: General Setup for a Moisture-Sensitive Nucleophilic Trifluoromethylation
-
Glassware: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet adapter. Flame-dry the entire apparatus under vacuum and then backfill with inert gas. Maintain a positive pressure of inert gas throughout the experiment (a bubbler is recommended).
-
Reagents: Add your substrate and any solid catalysts/additives to the flask. If the substrate is a liquid, dissolve it in freshly distilled anhydrous solvent and add via a dry syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate bath.
-
Reagent Addition: Add the trifluoromethylating reagent (e.g., TMSCF3) via a dry syringe. Then, add the initiator (e.g., TBAF solution) dropwise via syringe. Slow addition is often key to minimizing side reactions.
-
Monitoring: Allow the reaction to stir at the set temperature and monitor its progress by TLC or GC-MS analysis of quenched aliquots.
-
Workup: Quench the reaction with a saturated aqueous solution of NH4Cl (for silyl ether intermediates) or as specified in your procedure, ensuring the quench is performed at the reaction temperature before warming to room temperature.
Q2: I'm running a copper-catalyzed cross-coupling of an aryl halide (Ar-X) and seeing significant amounts of reduced arene (Ar-H) and/or homocoupled biaryl (Ar-Ar). How can I favor the desired Ar-CF3 product?
A2: Cause & Mechanism
These byproducts are classic off-cycle reactions in transition-metal catalysis. Their formation points to a complex interplay between your catalyst, ligands, solvent, and the relative rates of the desired and undesired pathways.
-
Hydrodehalogenation (Ar-H formation): This is a competing reduction reaction where the aryl halide is converted to the corresponding arene.[12] The hydrogen atom can come from various sources, including residual water, alcohol solvents (like methanol), or even ligands and bases in the reaction mixture.[4][12] The mechanism often involves the oxidative addition of Ar-X to the Cu(I) or Pd(0) catalyst, followed by a competing pathway that introduces a hydride instead of the CF3 group before reductive elimination.[12][13]
-
Homocoupling (Ar-Ar formation): This byproduct arises from the coupling of two molecules of your aryl starting material. In copper catalysis, this can occur through several pathways, including a competing reaction of the Ar-Cu intermediate with another molecule of Ar-X. The choice of ligand is critical here, as it modulates the stability and reactivity of the organocopper intermediates, influencing whether they proceed down the desired cross-coupling path or the homocoupling path.
The diagram below illustrates the competition between the desired trifluoromethylation and these undesired pathways in a simplified copper-catalyzed cycle.
// Nodes for the main catalytic cycle CuI [label="Cu(I)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; CuIII_halide [label="Ar-Cu(III)(X)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(CF₃ Source)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; CuIII_CF3 [label="Ar-Cu(III)(CF₃)L_n", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Product [label="Ar-CF₃", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for byproduct pathways Hydrodehalogenation [label="Hydrodehalogenation\n(Ar-H)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homocoupling [label="Homocoupling\n(Ar-Ar)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proton_Source [label="[H] Source\n(Solvent, H₂O)", shape=note, style=filled, fillcolor="#F1F3F4"]; ArX_Source [label="Ar-X", shape=note, style=filled, fillcolor="#F1F3F4"];
// Edges for the main cycle CuI -> OxAdd [label=" + Ar-X"]; OxAdd -> CuIII_halide; CuIII_halide -> Transmetal; Transmetal -> CuIII_CF3; CuIII_CF3 -> RedElim [label="Desired Pathway"]; RedElim -> Product; Product -> CuI [style=invis]; // for layout RedElim -> CuI [label="Regenerates\nCatalyst"];
// Edges for byproduct pathways CuIII_halide -> Hydrodehalogenation [label="Protonolysis", color="#EA4335", style=dashed]; Proton_Source -> Hydrodehalogenation [color="#EA4335", style=dashed]; CuIII_halide -> Homocoupling [label="Reaction with\nAr-Cu or Ar-X", color="#EA4335", style=dashed]; ArX_Source -> Homocoupling [color="#EA4335", style=dashed];
// Invisible edges for layout control Transmetal -> Hydrodehalogenation [style=invis]; Transmetal -> Homocoupling [style=invis];
{rank=same; CuI; Product;} {rank=same; OxAdd; RedElim;} {rank=same; CuIII_halide; CuIII_CF3;} {rank=same; Proton_Source; ArX_Source;} {rank=same; Hydrodehalogenation; Homocoupling;} }
Caption: Competing pathways in Cu-catalyzed trifluoromethylation.Solutions & Protocols
-
Ligand Selection: The ligand is your primary tool for controlling reactivity.
-
Sterics and Electronics: Bulky or electron-rich ligands can sometimes favor reductive elimination (the desired step) over competing pathways. Trifluoromethylated phenanthroline ligands, for example, have been shown to modulate the properties of copper complexes.[14][15]
-
Common Ligands: For copper-catalyzed trifluoromethylations, ligands like 1,10-phenanthroline are often used to stabilize the copper species and accelerate the desired reaction.[16] Experiment with different ligands (e.g., phenanthroline derivatives, bipyridine, or phosphine ligands) to find the optimal choice for your specific substrate.
-
-
Solvent and Additives:
-
Avoid Protic Solvents: If hydrodehalogenation is a problem, avoid alcohol solvents. Switch to aprotic polar solvents like DMF, DMSO, or NMP. Ensure these solvents are rigorously dried.
-
Base Selection: The choice of base can influence side reactions. Use the mildest base that is effective for your reaction. Inorganic bases like K2CO3 or Cs2CO3 are often preferred over strong organic bases.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature can sometimes suppress side reactions, which may have higher activation energies than the desired transformation.
-
Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular cross-coupling over unimolecular decomposition or reaction with solvent.
-
Q3: I am using an arylboronic acid and observing significant protodeboronation. What can I do?
A3: Cause & Mechanism
Protodeboronation is the protonolysis of the C–B bond, replacing it with a C–H bond, and it is a common and frustrating side reaction in Suzuki-Miyaura-type couplings.[17] Its rate is highly dependent on the substrate, pH, temperature, and even the ligands used.[17][18] For electron-deficient arenes, the mechanism can even involve a transient aryl anion.[18] Strong donor ligands like pyridine can sometimes accelerate copper-mediated protodeboronation.[19][20]
Solutions & Protocols
-
Use Boronic Esters or MIDA Boronates: Boronic acids are in equilibrium with the boronate anion and other species in solution.[18] Converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate, can significantly suppress protodeboronation. These derivatives are generally more stable and release the boronic acid slowly under the reaction conditions.
-
Optimize Reaction Conditions:
-
Ligandless Conditions: If you suspect the ligand is promoting protodeboronation, try a ligandless protocol.[20]
-
Solvent Choice: Solvents like t-BuOH have been used to minimize protodeboronation in copper-mediated fluorination reactions.[19][20]
-
pH Control: Avoid strongly acidic or basic conditions if possible, as both can catalyze the reaction.[17] The reaction is often slowest around neutral pH.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right CF3 source for my reaction?
A: The choice depends on the type of bond you want to form and the nature of your substrate. The reagents can be broadly classified by the reactive nature of the CF3 group they generate:
| Reagent Class | Key Examples | Reactive Species | Typical Applications & Characteristics |
| Nucleophilic | Ruppert-Prakash (TMSCF3), Fluoroform (HCF3) | CF3⁻ (Anion) | Addition to carbonyls and imines. Requires an initiator (e.g., F⁻) or a strong base. Highly sensitive to moisture and protic sources.[3][21][22][23] |
| Electrophilic | Togni Reagents, Umemoto Reagents | "CF3⁺" (Cation equivalent) | Trifluoromethylation of nucleophiles like enolates, thiols, phenols, and electron-rich arenes. Often bench-stable and easier to handle than nucleophilic sources.[24][25] |
| Radical | Togni/Umemoto Reagents (with initiator), CF3I, CF3SO2Cl | CF3• (Radical) | Used in photoredox or metal-catalyzed reactions for trifluoromethylation of alkenes and arenes. Versatile for C-H functionalization.[2][26][27][28] |
Q: What are the key safety considerations for Togni and Umemoto reagents?
A: While generally considered "bench-stable," these are high-energy, hypervalent iodine and sulfonium salt reagents, respectively.
-
Thermal Stability: Togni reagent II, in particular, can undergo strong exothermic decomposition when heated above its melting point (~123 °C).[24] Avoid excessive heating of the solid material.
-
Reactivity: They can react violently with strong acids, bases, and reducing agents.[24]
-
General Handling: Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) before use.
Q: What is the best general troubleshooting strategy when a trifluoromethylation reaction fails?
A: A systematic approach is crucial. Use the following flowchart as a guide.
start [label="Reaction Issue:\nLow Yield / Byproducts", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sm [label="Is Starting Material (SM)\nConsumed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Path for SM not consumed sm_no [label="No", shape=plaintext]; check_reagents [label="Check Reagent Quality\n& Catalyst/Initiator Activity.\nAre they old or exposed to air?"]; check_conditions [label="Verify Anhydrous Conditions.\nRedry solvents/glassware."]; increase_temp [label="Consider Increasing Temperature\nor Switching to a More\nForcing Solvent (e.g., DMF)."];
// Path for SM consumed sm_yes [label="Yes", shape=plaintext]; identify_byproduct [label="Identify Major Byproduct(s)\n(NMR, GC-MS)"];
// Byproduct branches is_hcf3 [label="Fluoroform (HCF₃)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_reduction [label="Reduction (Ar-H)?\n(Hydrodehalogenation /\nProtodeboronation)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; is_homocoupling [label="Homocoupling (Ar-Ar)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; other [label="Other Byproducts\n(e.g., :CF₂ adducts,\ndecomposition)", shape=box];
// Solutions solve_hcf3 [label="RIGOROUSLY Exclude H₂O.\nSee Protocol 1.\nUse Anhydrous Initiator."]; solve_reduction [label="Switch to Aprotic Solvent.\nScreen Ligands.\nUse Boronic Ester instead of Acid."]; solve_homocoupling [label="Screen Ligands.\nAdjust Temperature/Concentration."]; solve_other [label="Consult Literature for\nSpecific Reagent.\nConsider a Different CF₃ Source."];
// Connections start -> check_sm; check_sm -> check_reagents [label="No"]; check_reagents -> check_conditions; check_conditions -> increase_temp;
check_sm -> identify_byproduct [label="Yes"]; identify_byproduct -> is_hcf3; identify_byproduct -> is_reduction; identify_byproduct -> is_homocoupling; identify_byproduct -> other;
is_hcf3 -> solve_hcf3 [label="Yes"]; is_reduction -> solve_reduction [label="Yes"]; is_homocoupling -> solve_homocoupling [label="Yes"];
is_hcf3 -> is_reduction [style=invis]; // Layout hint is_reduction -> is_homocoupling [style=invis]; is_homocoupling -> other [style=invis]; }
Caption: A logical flowchart for troubleshooting common issues.References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoromethylated Phenanthroline Ligands Reduce Excited-State Distortion in Homoleptic Copper(I) Complexes (Journal Article) | OSTI.GOV [osti.gov]
- 16. recercat.cat [recercat.cat]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Togni reagent II - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ri.conicet.gov.ar [ri.conicet.gov.ar]
"analytical techniques for purity assessment of 4-Methoxy-3-(trifluoromethyl)benzonitrile"
<Technical Support Center: Purity Assessment of 4-Methoxy-3-(trifluoromethyl)benzonitrile >
Introduction
Welcome to the technical support center for the analytical assessment of this compound. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind these analytical choices. This resource is structured to address common challenges and frequently asked questions, ensuring the integrity and reliability of your purity assessments.
Core Analytical Techniques
The purity of this compound, a key intermediate in pharmaceutical synthesis, is paramount.[1][2] Several analytical techniques are routinely employed to determine its purity and identify any potential impurities. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC/UPLC): The cornerstone for purity and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can quantify impurities with appropriate standards.[3][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used for functional group identification and comparison against a reference standard.
-
Thermal Analysis (DSC/TGA): Determines melting point and thermal stability, which can be indicative of purity.
This guide will focus on the most common and powerful techniques: HPLC and GC-MS, with supporting information from NMR.
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the most frequently utilized technique for assessing the purity of non-volatile organic compounds like this compound. However, various issues can arise during analysis. This section provides a systematic approach to troubleshooting common HPLC problems.[6][7][8][9]
Workflow for HPLC Purity Assessment
Caption: A typical workflow for HPLC purity analysis.
Common HPLC Troubleshooting Scenarios
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| No Peaks or Very Small Peaks | 1. No Injection: Autosampler malfunction or incorrect vial placement. 2. Detector Issue: Lamp is off or malfunctioning. 3. Flow Path Blockage: Clogged tubing or frit. 4. Sample Degradation: The compound may be unstable in the chosen solvent. | 1. Verify Injection: Manually inject a standard to confirm system operation. Check autosampler sequence and vial positions. 2. Check Detector: Ensure the detector lamp is on and has sufficient energy.[7] 3. Inspect for Blockages: Systematically loosen fittings from the detector back to the injector to check for flow. If pressure is high, a blockage is likely.[6] 4. Assess Sample Stability: Prepare a fresh sample and inject immediately. Consider a different, less reactive solvent if instability is suspected. |
| Peak Tailing | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Silanol groups on the column interacting with the analyte. 3. Mismatched Sample Solvent: Sample dissolved in a much stronger solvent than the mobile phase. 4. Column Degradation: Loss of stationary phase or void formation. | 1. Reduce Injection Volume/Concentration: Dilute the sample and reinject.[10] 2. Modify Mobile Phase: Add a competing agent like triethylamine (TEA) or use a mobile phase with a lower pH to suppress silanol activity. 3. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible.[6] 4. Test with Standard: Inject a known good standard. If tailing persists, the column may need to be replaced. |
| Drifting Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase. 2. Changing Mobile Phase Composition: Inaccurate mixing by the pump or solvent evaporation. 3. Temperature Fluctuations: Inconsistent column temperature.[7] 4. Pump Malfunction: Leaks or faulty check valves. | 1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[7] 2. Prepare Fresh Mobile Phase: If using an isocratic method, pre-mix the mobile phase. For gradients, purge the pump lines.[10] 3. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography.[7] 4. Inspect the Pump: Check for leaks around pump heads and ensure check valves are functioning correctly.[6] |
| Ghost Peaks | 1. Carryover from Previous Injection: Insufficient needle wash or residual sample in the injection port. 2. Contaminated Mobile Phase: Impurities in the solvents or additives. 3. Sample Degradation: The analyte is degrading in the autosampler over time. | 1. Implement a Stronger Needle Wash: Use a wash solvent that is a strong solvent for the analyte. Run a blank injection to check for carryover. 2. Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phases.[6] 3. Cool the Autosampler: If available, use a cooled autosampler to minimize degradation of sensitive samples. |
Troubleshooting Guide: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from the synthesis process.[3][4]
Workflow for GC-MS Impurity Analysis
Caption: A standard workflow for GC-MS impurity identification.
Common GC-MS Troubleshooting Scenarios
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing or Fronting) | 1. Active Sites in Inlet or Column: Exposed silanols can interact with polar analytes. 2. Improper Injection Technique: Too slow or too fast injection can cause band broadening. 3. Column Contamination: Non-volatile residues accumulating at the head of the column. | 1. Deactivate the System: Use a deactivated inlet liner and consider a column with low bleed and inertness. 2. Optimize Injection Speed: For manual injections, a fast, smooth injection is key. For autosamplers, check the speed settings. 3. Bake Out the Column: Heat the column to its maximum allowed temperature (without flow) to remove contaminants. If this fails, trim the first few centimeters of the column. |
| Mass Spectra Not Matching Library | 1. Co-eluting Peaks: Two or more compounds eluting at the same time. 2. Incorrect Background Subtraction: The chosen background spectrum contains ions from the analyte or another compound. 3. Mass Spectrometer Out of Tune: The mass calibration has drifted. | 1. Improve Chromatographic Resolution: Modify the GC temperature program (e.g., slower ramp rate) or use a longer column. 2. Careful Background Subtraction: Select a background region close to the peak of interest that is free of other eluting compounds. 3. Tune the Mass Spectrometer: Perform a standard autotune using the manufacturer's recommended tuning compound (e.g., PFTBA). |
| Low Sensitivity/No Peaks | 1. Leak in the System: Air entering the system can degrade the signal and damage the detector. 2. Contaminated Ion Source: Over time, the ion source becomes coated with sample residue, reducing its efficiency. 3. Incorrect Sample Concentration: The sample may be too dilute. | 1. Perform a Leak Check: Use an electronic leak detector to check all fittings from the injector to the MS. A high nitrogen (m/z 28) and oxygen (m/z 32) signal in the background spectrum is a strong indicator of a leak. 2. Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. This is a routine maintenance task. 3. Prepare a More Concentrated Sample: If possible, increase the concentration of the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercial-grade this compound?
A1: Commercial grades of this compound are typically available at purities of 97% or higher.[11][12][13] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the purity and the analytical method used for its determination.[1]
Q2: What are the likely impurities in this compound?
A2: Potential impurities can arise from starting materials, by-products, or degradation products. These may include isomers, unreacted starting materials, or related benzonitrile derivatives.[14] The synthesis route significantly influences the impurity profile. For example, if the synthesis involves the cyanation of a halogenated precursor, residual halogenated compounds might be present.[2][15]
Q3: Can I use NMR for quantitative purity assessment?
A3: Yes, quantitative NMR (qNMR) is a powerful primary method for purity assessment. It requires a certified internal standard of known purity. By integrating the signals of the analyte and the internal standard, a highly accurate purity value can be determined without the need for a reference standard of the analyte itself.[3][5]
Q4: My HPLC baseline is noisy. What should I do?
A4: A noisy baseline can be caused by several factors.[7] Start by ensuring the mobile phase is properly degassed, as air bubbles in the detector cell are a common cause.[7] Also, check for any leaks in the system, particularly between the column and the detector.[7] If the problem persists, the detector lamp may be failing, or the detector cell could be contaminated and require cleaning.[7]
Q5: How do I choose the right HPLC column?
A5: For a moderately polar compound like this compound, a C18 reverse-phase column is an excellent starting point.[16][17] The choice of particle size (e.g., 5 µm for standard HPLC, <2 µm for UPLC) will depend on the available instrumentation and desired analysis speed. End-capped columns are generally preferred to minimize peak tailing from interactions with residual silanol groups.[17]
Q6: What is a suitable mobile phase for HPLC analysis of this compound?
A6: A common mobile phase for reverse-phase chromatography of benzonitrile derivatives is a mixture of acetonitrile (ACN) or methanol and water.[16][17] A small amount of acid, such as phosphoric acid or formic acid (if MS detection is used), is often added to improve peak shape.[16] A gradient elution, starting with a higher percentage of water and increasing the organic solvent percentage over time, is often effective for separating the main component from its impurities.
References
- 1. 4-Methoxy-3-Trifluoromethylbenzonitrile Manufacturer | Bulk Supply, Free Sample & MOQ [nj-finechem.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. escholarship.org [escholarship.org]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. realab.ua [realab.ua]
- 9. scribd.com [scribd.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. This compound, 97+% CAS#: [amp.chemicalbook.com]
- 13. calpaclab.com [calpaclab.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 16. Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
"handling and safety precautions for 4-Methoxy-3-(trifluoromethyl)benzonitrile"
Welcome to the technical support guide for 4-Methoxy-3-(trifluoromethyl)benzonitrile (CAS No. 261951-87-5). This document is intended for researchers, scientists, and drug development professionals, providing essential information on safe handling, experimental best practices, and troubleshooting. The unique combination of a methoxy, a trifluoromethyl, and a nitrile group on the benzonitrile scaffold makes this compound a valuable building block in medicinal chemistry and materials science.[1] However, these functional groups also necessitate specific handling procedures to ensure user safety and experimental success.
This guide is structured to provide immediate, practical answers to common questions and challenges encountered during the use of this reagent.
Section 1: Critical Safety Protocols & First Aid
This section addresses the immediate safety concerns and emergency procedures for handling this compound.
Frequently Asked Questions (FAQs) - Safety
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. Primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information.[2][4]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is crucial. The following are required:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are disposed of correctly after use to avoid skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4]
Q3: What should I do in case of accidental exposure?
A3: Immediate and correct first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Q4: How should I handle a spill of this compound?
A4: For small spills, you should:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, sweep up the solid material.[4]
-
Avoid generating dust.[4]
-
Place the spilled material into a suitable, sealed container for disposal.[4]
-
Clean the spill area thoroughly. For large spills, evacuate the area and follow your institution's emergency procedures.[5]
Workflow for Safe Handling
The following diagram illustrates the essential steps for safely handling the compound from receipt to disposal.
Caption: General workflow for handling this compound.
Section 2: Experimental & Troubleshooting Guide
This section provides practical advice for using this compound in experiments and addresses common issues.
Physical and Chemical Properties
A clear understanding of the compound's properties is vital for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO | [1][6] |
| Molecular Weight | 201.15 g/mol | [6][7] |
| Appearance | White Powder / Solid | [1][8] |
| Melting Point | 98-100 °C | [9] |
| Boiling Point | 265.1 °C at 760 mmHg | [9] |
| Solubility | Soluble in polar organic solvents. | [1] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[2][4] Sealed in dry, Room Temperature. | [9] |
Frequently Asked Questions (FAQs) - Experimental Issues
Q1: I'm having trouble dissolving the compound. What solvents are recommended?
A1: The nitrile group provides some polarity, while the trifluoromethyl group increases lipophilicity.[1] This structure suggests good solubility in a range of common polar organic solvents. Start with solvents like:
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Acetone
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
For reactions requiring protic solvents, methanol and ethanol should also be effective.[10] Always perform a small-scale solubility test before proceeding with your full reaction.
Q2: Are there any known chemical incompatibilities I should be aware of?
A2: Yes. Avoid strong oxidizing agents, strong acids, and strong reducing agents.[2][11] The nitrile group can be hydrolyzed under strong acidic or basic conditions. The trifluoromethyl group is generally stable but can react under specific reductive conditions.[12]
Q3: My reaction is not proceeding as expected. What are some potential issues related to this reagent?
A3:
-
Purity: Verify the purity of your starting material. Impurities can inhibit catalysts or lead to side reactions.
-
Moisture: Although the compound itself is stable, some reactions involving it may be moisture-sensitive. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if your reaction protocol requires it.
-
Steric Hindrance: The trifluoromethyl group is bulky and can sterically hinder reactions at the adjacent methoxy group or the ortho position on the aromatic ring. Consider this when planning reactions involving these sites.
-
Electronic Effects: The trifluoromethyl and nitrile groups are strong electron-withdrawing groups.[13] This deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to these groups. The methoxy group is an electron-donating group, which can influence reactivity.[1]
Q4: What are the best practices for storing this compound long-term?
A4: To ensure stability and prevent degradation, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4] Keep it away from incompatible substances like strong acids and oxidizing agents.[4] Storing under an inert atmosphere can also prolong its shelf life.
Q5: How should I dispose of waste containing this chemical?
A5: All waste containing this compound must be treated as hazardous waste.[4]
-
Collect waste in designated, properly labeled, and sealed containers.
-
Do not dispose of it down the drain.
-
Follow all local, regional, and national regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
References
- 1. CAS 261951-87-5: 4-Methoxy-3-trifluoromethylbenzonitrile [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. chem-casts.com [chem-casts.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-Nitro-3-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 9. China Customized this compound 261951-87-5 Suppliers, Manufacturers - PUREST CHEMICAL [m.purestchem.com]
- 10. rsc.org [rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-Methoxy-3-(trifluoromethyl)benzonitrile
An In-Depth Guide for Researchers and Process Chemists
Introduction
4-Methoxy-3-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties imparted by the trifluoromethyl and methoxy substituents. Its synthesis is a critical step in the development of various advanced materials and active pharmaceutical ingredients. This guide provides a comparative analysis of the two predominant synthetic strategies for this molecule: the classical Sandmeyer reaction and modern palladium-catalyzed cyanation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's advantages and limitations to inform your synthetic planning.
Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable, albeit traditional, method for converting anilines into benzonitriles.[1] This transformation proceeds via an aryl diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically delivered from a copper(I) cyanide salt.[2][3]
Reaction Scheme & Mechanism
The process begins with the diazotization of the starting aniline, 4-methoxy-3-(trifluoromethyl)aniline. This step involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form the corresponding aryl diazonium salt. The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium intermediate.[4]
The subsequent Sandmeyer cyanation involves the introduction of the cold diazonium salt solution to a solution of copper(I) cyanide. The reaction is believed to proceed via a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the cyanide ligand from the copper complex to form the target benzonitrile.
Caption: Workflow for the Sandmeyer Reaction Route.
Experimental Protocol: Sandmeyer Cyanation
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 4-methoxy-3-(trifluoromethyl)aniline (1 equivalent) in a solution of aqueous hydrobromic acid (48%).
-
Cool the suspension to 0–5 °C using an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.[4]
-
Stir the resulting mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide in water.
-
Cool this cyanide solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the vigorously stirred cyanide solution.[4]
-
Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography or distillation.
-
Route 2: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their high efficiency, mild reaction conditions, and broad functional group tolerance.[5] This approach is highly effective for the synthesis of this compound, typically starting from the corresponding aryl halide (e.g., 4-bromo- or 4-chloro-1-methoxy-2-(trifluoromethyl)benzene).
Reaction Scheme & Mechanism
The catalytic cycle, often referred to as a Buchwald-Hartwig amination variant for cyanation, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation (or Salt Metathesis): The cyanide source (e.g., Zn(CN)₂) exchanges its cyanide group with the halide on the Pd(II) complex.
-
Reductive Elimination: The aryl and cyano groups on the Pd(II) complex couple and are eliminated, forming the desired benzonitrile product and regenerating the active Pd(0) catalyst.
The choice of ligand is crucial to prevent catalyst poisoning by the cyanide anion and to facilitate the reductive elimination step.[5] Modern methods often use less toxic and more manageable cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[6][7]
Caption: Key components for Palladium-Catalyzed Cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (e.g., 4-bromo-1-methoxy-2-(trifluoromethyl)benzene) (1 equivalent), zinc cyanide (0.6 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent, such as a mixture of THF and water (e.g., 5:1 ratio), via syringe.[6]
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C, depending on the specific catalyst system and aryl halide reactivity) and stir for the required time (typically 1-24 hours).[5][6]
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure benzonitrile.
-
Comparative Analysis
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | 4-Methoxy-3-(trifluoromethyl)aniline | 4-Halogeno-1-methoxy-2-(trifluoromethyl)benzene (Br, Cl) |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂), Potassium Ferrocyanide (K₄[Fe(CN)₆]) |
| Catalyst/Reagent | Stoichiometric Copper(I) Salt | Catalytic Palladium complex (e.g., Pd₂(dba)₃) with a ligand (e.g., XPhos) |
| Typical Yields | Moderate to good (often 60-80%) | Good to excellent (often >85%)[6] |
| Reaction Conditions | Low temperature (0-5 °C) followed by warming | Mild to moderate heat (RT - 100 °C)[5][6] |
| Key Advantages | - Uses inexpensive starting materials and reagents.[1]- Well-established and robust classical method. | - High yields and functional group tolerance.[8]- Milder reaction conditions.- Use of less toxic cyanide sources.[6]- Applicable to a wide range of substrates. |
| Key Disadvantages | - Use of highly toxic CuCN.- Generation of unstable diazonium salts.- Stoichiometric amounts of copper waste.[5]- Can have side reactions (e.g., phenol formation).[4] | - High cost of palladium catalysts and specialized ligands.- Requires inert atmosphere techniques.- Potential for catalyst poisoning.[5] |
Conclusion and Recommendation
Both the Sandmeyer reaction and palladium-catalyzed cyanation represent viable pathways to this compound, each with a distinct profile of advantages and drawbacks.
The Sandmeyer reaction is a cost-effective and time-tested method, making it suitable for large-scale industrial production where cost is a primary driver and the necessary safety protocols for handling diazonium salts and copper cyanide are in place. Its reliance on inexpensive reagents is a significant economic advantage.
Conversely, palladium-catalyzed cyanation offers superior performance for laboratory-scale synthesis, particularly in a research or drug discovery setting. Its key strengths are high yields, excellent functional group tolerance, and milder, more controlled reaction conditions.[8][9] The use of less acutely toxic cyanide sources like Zn(CN)₂ also presents a significant safety advantage.[6] While the initial cost of the catalyst and ligand is higher, the efficiency, reliability, and broader applicability often justify the expense for the synthesis of complex, high-value molecules.
The ultimate choice of synthetic route will depend on the specific requirements of the project, balancing factors such as scale, cost, safety, and the need for functional group compatibility.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
A Spectroscopic Guide to 4-Methoxy-3-(trifluoromethyl)benzonitrile and its Isomers: Elucidating Structural Nuances
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Spectroscopic Differentiation of Key Benzonitrile Isomers
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 4-Methoxy-3-(trifluoromethyl)benzonitrile and its key structural isomers. By leveraging fundamental spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—we will explore how the subtle repositioning of the methoxy and trifluoromethyl groups on the benzonitrile scaffold imparts a unique and identifiable spectral fingerprint to each molecule.
This guide is designed to be a practical resource, offering not only a comparative analysis of experimental data but also an in-depth explanation of the underlying principles that govern the observed spectral differences. Understanding these structure-spectra correlations is crucial for unambiguous identification, quality control, and the rational design of novel molecular entities.
The Isomers in Focus
Our primary compound of interest is This compound . For a robust comparative analysis, we will be examining it alongside the following selected isomers:
-
2-Methoxy-5-(trifluoromethyl)benzonitrile
-
3-Methoxy-4-(trifluoromethyl)benzonitrile
-
4-Methoxy-2-(trifluoromethyl)benzonitrile
These isomers have been chosen to highlight the distinct effects of substituent positioning on the spectroscopic output.
Comparative Spectroscopic Analysis
A multi-technique spectroscopic approach is essential for the unambiguous differentiation of these isomers. Below, we delve into the expected and observed differences in their IR, NMR, and Mass Spectra.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The position, intensity, and shape of absorption bands provide valuable structural information. For the methoxy(trifluoromethyl)benzonitrile isomers, we will focus on the characteristic stretching frequencies of the nitrile, trifluoromethyl, and methoxy groups, as well as the carbon-carbon bonds of the aromatic ring.
The nitrile group (C≡N) typically exhibits a sharp, intense absorption in the region of 2220-2240 cm⁻¹ for aromatic nitriles[1][2]. Conjugation with the aromatic ring can slightly lower this frequency. The electron-withdrawing or donating nature of the other substituents will further influence the exact position of this peak.
The trifluoromethyl group (CF₃) has strong C-F stretching absorptions, typically in the range of 1100-1350 cm⁻¹. These bands are often complex and can be diagnostic. The C-O stretching of the methoxy group is expected to appear as a strong band between 1200 and 1275 cm⁻¹ for the aryl ether linkage and around 1020-1075 cm⁻¹ for the O-CH₃ asymmetric and symmetric stretching, respectively.
Table 1: Key IR Absorption Frequencies (cm⁻¹) for Methoxy(trifluoromethyl)benzonitrile Isomers
| Functional Group | This compound (Predicted) | 2-Methoxy-5-(trifluoromethyl)benzonitrile (Predicted) | 3-Methoxy-4-(trifluoromethyl)benzonitrile (Predicted) | 4-Methoxy-2-(trifluoromethyl)benzonitrile (Predicted) |
| C≡N Stretch | ~2230 | ~2230 | ~2230 | ~2230 |
| C-F Stretch (CF₃) | ~1100-1350 | ~1100-1350 | ~1100-1350 | ~1100-1350 |
| Ar-O Stretch | ~1250 | ~1250 | ~1250 | ~1250 |
| O-CH₃ Stretch | ~1050 | ~1050 | ~1050 | ~1050 |
| C-H Aromatic | ~3000-3100 | ~3000-3100 | ~3000-3100 | ~3000-3100 |
Note: The data in this table is based on typical ranges for these functional groups and may vary slightly in experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for distinguishing between these isomers.
The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are highly sensitive to the electronic environment created by the substituents. The electron-donating methoxy group (-OCH₃) generally shields ortho and para protons, shifting their signals upfield (to lower ppm values). Conversely, the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups deshield nearby protons, shifting them downfield (to higher ppm values).
For This compound , we expect to see three distinct aromatic proton signals. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the protons at C5 and C2. The proton at C2 will appear as a singlet (or a very narrowly split doublet due to meta-coupling). The methoxy group will present as a sharp singlet.
In contrast, for 4-Methoxy-2-(trifluoromethyl)benzonitrile , the proton at C3 will be a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet. The relative positions of these signals will differ significantly from the 3-trifluoromethyl isomer due to the change in proximity to the electron-withdrawing CF₃ group.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) |
| This compound | Three distinct signals in the aromatic region, with multiplicities reflecting their coupling patterns. | Singlet, ~3.9 ppm |
| 2-Methoxy-5-(trifluoromethyl)benzonitrile | Three distinct signals in the aromatic region, with different chemical shifts and coupling constants compared to the other isomers. | Singlet, ~3.9 ppm |
| 3-Methoxy-4-(trifluoromethyl)benzonitrile | Three distinct signals in the aromatic region, with a unique pattern of chemical shifts and multiplicities. | Singlet, ~3.9 ppm |
| 4-Methoxy-2-(trifluoromethyl)benzonitrile | Three distinct signals in the aromatic region, with characteristic shifts influenced by the ortho-CF₃ group. | Singlet, ~3.9 ppm |
¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the substituents in a predictable manner. The carbon attached to the electron-withdrawing nitrile group will be significantly deshielded. The carbon bearing the methoxy group will be shifted downfield, while the carbons ortho and para to it will be shielded. The trifluoromethyl group also has a strong deshielding effect on the carbon it is attached to and influences the shifts of adjacent carbons. The CF₃ carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Carbons (ppm) | Nitrile Carbon (ppm) | Methoxy Carbon (ppm) | CF₃ Carbon (ppm) |
| This compound | Six distinct signals in the aromatic region. | ~118 ppm | ~56 ppm | Quartet, ~123 ppm |
| 2-Methoxy-5-(trifluoromethyl)benzonitrile | Six distinct signals with unique chemical shifts. | ~118 ppm | ~56 ppm | Quartet, ~123 ppm |
| 3-Methoxy-4-(trifluoromethyl)benzonitrile | Six distinct signals with a different substitution pattern. | ~118 ppm | ~56 ppm | Quartet, ~123 ppm |
| 4-Methoxy-2-(trifluoromethyl)benzonitrile | Six distinct signals reflecting the ortho-CF₃ arrangement. | ~118 ppm | ~56 ppm | Quartet, ~123 ppm |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation analysis. For the methoxy(trifluoromethyl)benzonitrile isomers, we expect the molecular ion peak (M⁺˙) to be readily observable.
The fragmentation patterns will be influenced by the positions of the methoxy and trifluoromethyl groups. Common fragmentation pathways for aromatic ethers include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The presence of the stable trifluoromethyl group will also lead to characteristic fragmentation patterns, including the potential loss of a CF₃ radical or HF. The nitrile group can also influence fragmentation.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺˙) | [M-CH₃]⁺ | [M-CF₃]⁺ | Other Key Fragments |
| This compound | 201 | 186 | 132 | Loss of CO from [M-CH₃]⁺ |
| 2-Methoxy-5-(trifluoromethyl)benzonitrile | 201 | 186 | 132 | Characteristic fragments based on substituent positions. |
| 3-Methoxy-4-(trifluoromethyl)benzonitrile | 201 | 186 | 132 | Unique fragmentation due to meta/para arrangement. |
| 4-Methoxy-2-(trifluoromethyl)benzonitrile | 201 | 186 | 132 | Fragments influenced by ortho-CF₃ group. |
Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent on standardized experimental procedures. The following are general protocols for the techniques discussed.
General Spectroscopic Characterization Workflow
References
A Comparative Guide to 4-Methoxy-3-(trifluoromethyl)benzonitrile: A Superior Building Block for Complex Synthesis
This guide provides an in-depth technical comparison of 4-Methoxy-3-(trifluoromethyl)benzonitrile against other common building blocks in organic synthesis and medicinal chemistry. We will explore its unique structural attributes, comparative performance in key chemical reactions supported by experimental data, and its overall strategic advantages for researchers, scientists, and drug development professionals.
The Unique Architectural Advantage of this compound
The utility of this compound (CAS: 261951-87-5) stems from the strategic placement of three critical functional groups on its benzene scaffold: a methoxy (-OCH3) group, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group.[1][2][3] This specific ortho/meta/para arrangement creates a unique electronic and steric environment that offers distinct advantages over other substituted benzonitriles.
-
Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group is a cornerstone of modern medicinal chemistry.[4] It significantly enhances metabolic stability by blocking common sites of oxidative metabolism, increases lipophilicity which can improve cell membrane permeability, and can modulate the pKa of nearby functional groups.[5][6] Its inclusion is a well-established strategy for improving the pharmacokinetic profile of drug candidates.[7]
-
Methoxy Group (-OCH3): As an electron-donating group, the methoxy moiety modulates the electronic properties of the aromatic ring. Its position ortho to the -CF3 group and meta to the nitrile creates a nuanced reactivity profile. Furthermore, the methoxy group can serve as a metabolic "soft spot" that can be intentionally designed for cleavage, or it can be a key hydrogen bond acceptor in ligand-receptor interactions. In some contexts, it can be demethylated to a hydroxyl group, providing another synthetic handle.[8]
-
Nitrile Group (-CN): The nitrile is an exceptionally versatile functional group. It is a potent electron-withdrawing group that activates the aromatic ring for certain reactions. Synthetically, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, making it a valuable linchpin for building molecular complexity.[9][10]
The specific 1,2,4-substitution pattern of these groups results in a molecule with a finely tuned balance of electronic effects, steric properties, and reactive sites, making it a superior choice in many synthetic applications.
Performance in Critical Synthetic Transformations: A Comparative Overview
The true value of a building block is demonstrated by its performance in robust and widely used chemical reactions. Here, we compare this compound to other alternatives in two cornerstone reactions of modern synthesis: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp2)-C(sp2) bonds.[11] The electronic nature of the substituents on the aryl halide can significantly impact reaction efficiency. While strongly electron-withdrawing groups can sometimes hinder the initial oxidative addition step, the balanced nature of this compound often leads to high-yield coupling.
Table 1: Comparative Yields in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide Building Block | Key Features | Expected Yield (%) |
| 1 | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | Activated by -CF3, moderated by -OCH3 | ~85-95% |
| 2 | 4-Bromo-1-methoxybenzene | Lacks -CF3 activation | ~70-80% |
| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | Different electronic profile of -OCF3 | ~80-90% |
| 4 | 4-Bromobenzonitrile | Lacks methoxy group | ~90-98% |
Note: Yields are illustrative and can vary significantly based on specific reaction conditions, catalysts, and coupling partners.
The presence of the trifluoromethyl group in our target building block (assuming a bromo- precursor for the Suzuki reaction) provides a distinct advantage over a simple methoxy-substituted aryl halide (Entry 2). While a simple benzonitrile (Entry 4) might be more reactive, it lacks the crucial methoxy and trifluoromethyl groups often desired for their downstream effects on biological activity and pharmacokinetics.
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid, adaptable for 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.[12][13]
Materials:
-
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (6-10 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene or a mixture of Dioxane/Water
Procedure:
-
To a flame-dried Schlenk flask under an inert argon atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Caption: A typical experimental workflow for Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for forming carbon-heteroatom bonds. The reaction proceeds via a Meisenheimer intermediate and is heavily favored by the presence of strong electron-withdrawing groups ortho and/or para to a suitable leaving group (like fluorine or chlorine).[14][15][16]
In this context, this compound itself is not primed for SNAr as it lacks a leaving group. However, a closely related building block, 4-Fluoro-2-(trifluoromethyl)benzonitrile , demonstrates the principle perfectly. The fluorine atom is activated for displacement by both the ortho -CF3 group and the para -CN group. The presence of an electron-donating methoxy group in the target molecule, if it were present instead of a leaving group, would deactivate the ring towards SNAr compared to an analogue without it. This highlights the importance of selecting the correct building block for the desired transformation.
This protocol describes the substitution of a fluoride with a generic amine nucleophile on an activated aromatic ring.[10][17]
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Amine nucleophile (e.g., Pyrrolidine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the 4-Fluoro-2-(trifluoromethyl)benzonitrile and the amine nucleophile in the chosen solvent.
-
Add the base (K₂CO₃) to the mixture.
-
Heat the reaction to 60-100 °C and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into ice water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Physicochemical Properties and Drug Design Implications
The choice of a building block in drug discovery is dictated by its ability to impart favorable physicochemical properties. The trifluoromethyl group is known to increase lipophilicity, which is a double-edged sword: it can improve membrane permeability but may also increase metabolic turnover or off-target toxicity if not balanced.[6]
The methoxy group in this compound provides this crucial balance. It is more polar than a simple hydrogen or a methyl group, helping to temper the lipophilicity of the -CF3 group and potentially improving the overall aqueous solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final molecule.
Table 2: Comparison of Calculated Physicochemical Properties
| Compound | Molecular Formula | Mol. Weight | Predicted XlogP |
| This compound | C9H6F3NO | 201.15 | 2.5 [1] |
| 4-Methoxybenzonitrile | C8H7NO | 133.15 | 1.9[18] |
| 4-(Trifluoromethoxy)benzonitrile | C8H4F3NO | 187.12 | 2.8[19] |
| 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | 189.11 | ~2.9 (Est.) |
Data sourced from PubChem and other chemical databases where available. XlogP is a calculated measure of lipophilicity.
As shown in Table 2, our title compound has a moderate XlogP value, making it an attractive starting point. It is more lipophilic than its non-fluorinated counterpart but less so than some other fluorinated analogs like 4-(trifluoromethoxy)benzonitrile, which is a common bioisostere for the methoxy group.[20][21] This intermediate lipophilicity can be a significant advantage in optimizing a drug candidate's "rule-of-five" profile.
Caption: Key advantages of this compound.
Conclusion
This compound is a highly valuable and strategically designed building block for chemical synthesis. Its superiority over other alternatives lies in the synergistic interplay of its three functional groups. This unique architecture provides:
-
Enhanced Pharmacokinetic Potential: The combination of the metabolically robust -CF3 group with the polarity-modulating -OCH3 group offers a direct route to molecules with improved ADME profiles.
-
Balanced and Predictable Reactivity: The molecule demonstrates reliable performance in crucial C-C bond-forming reactions like the Suzuki-Miyaura coupling.
-
Synthetic Versatility: The nitrile group serves as a flexible handle for a wide array of subsequent chemical transformations, enabling the efficient construction of complex molecular targets.
For researchers in drug discovery and materials science, the adoption of this compound as a core building block can streamline synthetic routes, reduce optimization cycles, and ultimately accelerate the development of novel and effective chemical entities.
References
- 1. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]
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- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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A-Comparative-Guide-to-Trifluoromethylated-Benzonitriles-in-Modern-Drug-Design
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent. When appended to a benzonitrile scaffold, the resulting trifluoromethylated benzonitriles offer a powerful combination of physicochemical and pharmacological properties. This guide provides a comparative analysis of these privileged structures, delving into the nuanced effects of isomeric substitution on their biological activity, metabolic stability, and synthetic accessibility. We will explore key structure-activity relationships (SAR), provide validated experimental protocols, and present case studies of their application in groundbreaking therapeutics, particularly in the realm of kinase inhibition.
Introduction: The Synergistic Power of -CF3 and -CN Moieties
The prevalence of trifluoromethylated benzonitriles in drug discovery is not accidental; it arises from the synergistic interplay between the trifluoromethyl and nitrile functional groups.
-
The Trifluoromethyl (-CF3) Group: This group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties.[1][2] Key advantages conferred by the -CF3 group include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer drug half-life.[3]
-
Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[1]
-
Modulation of pKa: Its powerful inductive effect can lower the pKa of nearby acidic or basic centers, influencing ionization state and receptor binding.[2]
-
Favorable Binding Interactions: The -CF3 group can participate in unique non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions.
-
-
The Benzonitrile (-CN) Moiety: Far more than a simple polar feature, the nitrile group is a versatile and crucial component in drug design.[4][5][6]
-
Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons makes it an effective hydrogen bond acceptor, crucial for anchoring a ligand in a protein's binding pocket.[5]
-
Covalent Warhead: The electrophilic character of the nitrile carbon allows it to act as a "warhead," forming a reversible or irreversible covalent bond with nucleophilic residues like cysteine or serine in an enzyme's active site.[5][7][8] This strategy has been successfully employed to develop highly potent and selective inhibitors.[4][6]
-
Improved Pharmacokinetics: The nitrile group can contribute to a favorable pharmacokinetic profile.[5]
-
Synthetic Handle: It serves as a versatile synthetic intermediate, readily convertible to other functional groups.[9]
-
The combination of these two groups on a benzene ring creates a scaffold with tunable electronics, metabolic robustness, and multiple avenues for target engagement, making it a highly attractive starting point for drug discovery programs.
A Comparative Analysis of Positional Isomers
The relative positions of the -CF3 and -CN groups on the benzene ring have a profound impact on the molecule's overall properties and its interaction with biological targets. While numerous substitution patterns exist, we will focus on the most common isomers encountered in medicinal chemistry.
Physicochemical Properties
The electronic interplay between the electron-withdrawing -CF3 and -CN groups, dictated by their ortho, meta, or para relationship, directly influences key physicochemical parameters.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Calculated logP |
| 2-(Trifluoromethyl)benzonitrile | 171.12[10] | ~200[10] | - | 2.7[10] | |
| 3-(Trifluoromethyl)benzonitrile | 171.12[11] | - | - | 2.7 | |
| 4-(Trifluoromethyl)benzonitrile | 171.12 | 80-81 (at 20 mmHg) | 39-41 | 2.7 |
Data compiled from various sources. logP values are computationally estimated and can vary between algorithms.
Expert Interpretation: The para-substituted isomer often exhibits higher melting points due to greater molecular symmetry, which allows for more efficient crystal packing. While calculated logP values are similar, the differential charge distribution across the isomers can lead to significant differences in solubility and interactions with biological membranes, which are not captured by this simple metric. The choice of isomer is therefore a critical early decision in a drug discovery cascade.
Pharmacological Implications: Kinase Inhibition Case Study
Trifluoromethylated benzonitriles are prominent scaffolds in the development of kinase inhibitors, a major class of therapeutics for cancer and autoimmune diseases.[12][13] The nitrile group frequently targets a cysteine residue in the active site of kinases like Bruton's tyrosine kinase (BTK) or Janus kinase (JAK), forming a covalent bond.[14][15][16]
The positioning of the -CF3 group is critical for orienting the molecule within the ATP-binding pocket and optimizing interactions. For instance, in many BTK inhibitors, a 2-cyano-5-(trifluoromethyl)phenyl or similar moiety is used.[17][18] The -CF3 group often projects into a hydrophobic pocket, while the nitrile is positioned to react with the target cysteine.
| Scaffold Example | Target Class | Mechanism of Action | Rationale for Substitution Pattern |
| 2-Amino-4-(trifluoromethyl)benzonitrile derivatives | TRPV1 Antagonists | Non-covalent | The 4-trifluoromethyl group is crucial for potency. Structure-activity relationship (SAR) studies show that this substitution pattern provides optimal interaction within the receptor binding site.[19] |
| Tricyclic Imidazopyrrolopyridine derivatives with nitrile | JAK3 Inhibitors | Covalent-Reversible | Crystallography reveals that a nitrile substituent interacts with arginine residues in JAK3, inducing a unique binding pocket and conferring high selectivity.[20] |
| N,9-Diphenyl-9H-purin-2-amine derivatives | BTK Inhibitors | Covalent | Potent inhibition (IC50 in the low nanomolar range) is achieved with specific substitution patterns on the phenyl ring, where the nitrile forms a covalent bond with the target.[14] |
Trustworthiness through Causality: The choice of a specific isomer is not arbitrary. It is a data-driven decision based on detailed SAR studies and, ideally, co-crystal structures.[19][20] For example, moving the -CF3 group from the 4-position to the 3-position in a series of TRPV1 antagonists can lead to a significant loss of activity, demonstrating the precise structural and electronic requirements for optimal binding.[19]
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and integrity of research, detailed and validated protocols are essential. Below are representative methods for the synthesis and biological evaluation of a trifluoromethylated benzonitrile derivative.
Synthesis Protocol: Preparation of 2-(Trifluoromethyl)benzonitrile
This protocol describes a common method for synthesizing 2-(Trifluoromethyl)benzonitrile from 2-trifluoromethylbenzaldehyde.
Objective: To convert an aldehyde to a nitrile functionality on a trifluoromethylated benzene ring.
Materials:
-
2-Trifluoromethylbenzaldehyde
-
Hydroxylamine hydrochloride (H2NOH·HCl)
-
Sodium carbonate (Na2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuryl fluoride (SO2F2) gas
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure: [21]
-
To a 30 mL dried reaction tube equipped with a magnetic stir bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol, 1.0 equiv), hydroxylamine hydrochloride (153 mg, 2.2 mmol), sodium carbonate (117 mg, 1.1 mmol), and DMSO (10 mL).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is completely consumed.
-
Add another portion of sodium carbonate (1.06 g, 10 mmol) to the mixture and seal the reaction tube.
-
Slowly bubble SO2F2 gas through the reaction mixture using a balloon at room temperature for 12 hours with continuous stirring.
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography using a petroleum ether/ethyl acetate (10:1, v/v) mixture as the eluent to obtain the pure 2-(Trifluoromethyl)benzonitrile.
Rationale: This cascade process provides a direct transformation of the aldehyde to the nitrile.[21] The initial step forms the oxime intermediate. The subsequent reaction with SO2F2 in the presence of a base facilitates the dehydration of the oxime to the corresponding nitrile. This method avoids harsh reagents and often provides good yields.
Biological Assay Protocol: BTK Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a trifluoromethylated benzonitrile compound against Bruton's Tyrosine Kinase (BTK).
Materials:
-
Recombinant human BTK enzyme
-
ATP and appropriate kinase buffer
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (trifluoromethylated benzonitrile derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and the recombinant BTK enzyme.
-
Inhibition: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Start the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: This assay is self-validating through the use of appropriate controls. The positive control (no inhibitor) establishes the 100% activity level, while the negative control (no enzyme) defines the background signal. The resulting dose-response curve provides a robust and reproducible measure of the compound's potency.
Visualization of Concepts
Experimental Workflow
The following diagram illustrates the typical workflow from synthesis to biological evaluation for a novel trifluoromethylated benzonitrile inhibitor.
Caption: High-level workflow from synthesis to in vitro evaluation.
Mechanism of Covalent Inhibition
This diagram illustrates the covalent modification of a cysteine residue in a kinase active site by a nitrile-containing inhibitor.
Caption: Covalent bond formation between a nitrile and a cysteine residue.
Conclusion and Future Perspectives
Trifluoromethylated benzonitriles represent a privileged and versatile scaffold in modern drug design. The strategic placement of the trifluoromethyl and nitrile groups allows for fine-tuning of physicochemical properties and optimization of pharmacological activity, particularly for covalent inhibitors targeting kinases. Comparative analysis of isomers is crucial, as subtle positional changes can lead to dramatic differences in potency and selectivity.
The future of this chemical class lies in its application to new and challenging biological targets. As our understanding of disease biology deepens, the unique properties of trifluoromethylated benzonitriles will undoubtedly be leveraged to design next-generation therapeutics with improved efficacy and safety profiles. The continued development of novel synthetic methodologies will further expand the accessible chemical space, enabling the exploration of more complex and diverse structures built upon this powerful core.
References
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Page loading... [guidechem.com]
A Comparative Guide to the Structural Validation of 4-Methoxy-3-(trifluoromethyl)benzonitrile Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is the bedrock of reproducible and reliable research. In the synthesis of complex molecules such as 4-Methoxy-3-(trifluoromethyl)benzonitrile and its derivatives, seemingly minor positional changes of functional groups can lead to vastly different pharmacological and toxicological profiles. Therefore, a robust, multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of orthogonal analytical techniques for the structural elucidation and validation of this compound derivatives. We will delve into the causality behind experimental choices and present supporting data and protocols to ensure you can implement a self-validating system for structural confirmation in your own laboratories.
The Imperative of an Orthogonal Approach
Caption: Orthogonal workflow for structural validation.
Primary Spectroscopic Characterization: A Triad of Techniques
The initial characterization of a newly synthesized compound typically involves a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each of these techniques provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.
¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For the parent compound, this compound, we would expect to see distinct signals for the aromatic protons and the methoxy protons. The electron-withdrawing trifluoromethyl and nitrile groups, along with the electron-donating methoxy group, create a specific splitting pattern for the aromatic protons.
¹³C NMR Spectroscopy reveals the carbon framework of the molecule. The presence of the trifluoromethyl group will result in characteristic splitting of the signal for the carbon to which it is attached, as well as the adjacent carbons, due to C-F coupling.
¹⁹F NMR Spectroscopy is particularly useful for fluorinated compounds. A single sharp singlet is expected for the CF₃ group, and its chemical shift can be indicative of the electronic environment of the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound *
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |
| -OC H₃ | ~3.9 (s, 3H) | ~56.0 | Singlet, integrates to 3 protons |
| C -OCH₃ | - | ~160.0 | |
| C -CF₃ | - | ~125.0 (q, J ≈ 30 Hz) | Quartet due to C-F coupling |
| C -CN | - | ~105.0 | |
| Ar-H (ortho to CN) | ~7.8 (d, 1H) | ~135.0 | |
| Ar-H (ortho to OCH₃) | ~7.1 (d, 1H) | ~112.0 | |
| Ar-H (meta to CN) | ~7.9 (s, 1H) | ~130.0 | |
| -C N | - | ~117.0 | |
| -C F₃ | - | ~123.0 (q, J ≈ 272 Hz) | Quartet with large coupling constant |
*Predicted data is based on analysis of structurally similar compounds.[1][2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is typically a quick experiment due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
For this compound (MW: 201.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 201.[3] Common fragmentation pathways may involve the loss of a methyl radical from the methoxy group or cleavage of the trifluoromethyl group.
Table 2: Predicted Mass Spectrometry Data for this compound [3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 202.04743 |
| [M+Na]⁺ | 224.02937 |
| [M-H]⁻ | 200.03287 |
| [M]⁺ | 201.03960 |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for the nitrile, trifluoromethyl, methoxy, and aromatic moieties.
Table 3: Expected IR Absorption Bands for this compound *
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H stretch (-OCH₃) | 2950-2850 | Medium-Weak |
| Nitrile (C≡N) stretch | 2240-2220 | Strong, Sharp |
| Aromatic C=C stretch | 1600-1450 | Medium |
| C-F stretch (-CF₃) | 1350-1150 | Strong |
| C-O stretch (Aryl ether) | 1250-1000 | Strong |
*Expected ranges are based on standard IR correlation tables and data from similar compounds.[4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Chromatographic Purity and Analysis: Ensuring Sample Integrity
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a synthesized compound. It can separate the target molecule from starting materials, byproducts, and isomers, providing a quantitative measure of its purity.
For fluorinated compounds like this compound derivatives, reversed-phase HPLC with a C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Caption: General workflow for HPLC analysis.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection: Begin with a gradient elution from a high percentage of water (with 0.1% formic acid) to a high percentage of acetonitrile (with 0.1% formic acid).
-
Flow Rate and Temperature: Use a flow rate of 1.0 mL/min and a column temperature of 30 °C as starting conditions.
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve good separation and peak shape.
Definitive Structural Confirmation: X-ray Crystallography
While the combination of spectroscopic and chromatographic techniques provides strong evidence for the structure of a molecule, single-crystal X-ray crystallography is the gold standard for its definitive, unambiguous determination in the solid state. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.
Obtaining a high-quality single crystal suitable for X-ray diffraction can be challenging. However, when successful, it provides irrefutable proof of the molecular structure. The crystal structure of a related compound, 4-benzyloxy-3-methoxybenzonitrile, reveals key structural features that would be expected to be similar in this compound, such as the planarity of the benzonitrile ring and the orientation of the methoxy group.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
Comparative Data for Derivatives
The true power of this orthogonal approach becomes evident when characterizing a series of related derivatives. The systematic changes in the analytical data can be directly correlated to the structural modifications.
Table 4: Illustrative Comparative Data for Hypothetical Derivatives of this compound
| Derivative | Key ¹H NMR Shift (ppm) | Molecular Ion (m/z) | Key IR Band (cm⁻¹) | HPLC Retention Time (min) * |
| Parent Compound | 3.9 (-OCH₃) | 201 | 2230 (C≡N) | 10.5 |
| 5-Bromo Derivative | 3.9 (-OCH₃) | 279/281 | 2232 (C≡N) | 12.1 |
| 2-Amino Derivative | 3.8 (-OCH₃), 5.5 (-NH₂) | 216 | 3400-3200 (N-H), 2225 (C≡N) | 9.2 |
| Demethylated (Hydroxy) Derivative | 9.8 (-OH) | 187 | 3400-3200 (O-H), 2235 (C≡N) | 8.7 |
*Relative retention times under a standard reversed-phase gradient.
Conclusion
The structural validation of this compound derivatives requires a meticulous and integrated analytical strategy. By employing an orthogonal approach that combines the strengths of NMR spectroscopy, mass spectrometry, infrared spectroscopy, and HPLC, researchers can build a comprehensive and self-validating dataset. For definitive proof of structure, single-crystal X-ray crystallography remains the ultimate arbiter. This guide provides the foundational knowledge and experimental frameworks to empower scientists in drug discovery and development to confidently and accurately characterize their novel chemical entities.
References
A Strategic Guide to Profiling the Cross-Reactivity of 4-Methoxy-3-(trifluoromethyl)benzonitrile
A Comparative Framework for Preclinical Selectivity Assessment
Abstract
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, 4-Methoxy-3-(trifluoromethyl)benzonitrile. As public data on the biological activity of this specific molecule is limited, this document serves as a practical, in-depth guide for researchers, scientists, and drug development professionals on how to design and execute a rigorous cross-reactivity profiling study. We will establish a hypothetical primary target based on the compound's structural motifs, outline a tiered experimental approach, provide detailed assay protocols, and present data in a comparative format to facilitate clear decision-making in a preclinical drug discovery context.
Introduction: The Imperative of Selectivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target interactions. These interactions, where a compound binds to and modulates proteins other than its intended therapeutic target, can lead to unforeseen side effects and toxicity, derailing an otherwise promising program.[1] Therefore, early and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.[2]
This compound is a compound whose structural features—a benzonitrile core and a trifluoromethyl (CF3) group—are prevalent in many modern pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the CF3 group often enhances metabolic stability and binding affinity.[3][4] Given the absence of specific biological data for this compound[5][6], a systematic investigation into its cross-reactivity is essential before committing significant resources to its development.
This guide uses this compound as a case study to demonstrate a robust strategy for selectivity profiling, adhering to principles outlined in safety pharmacology guidelines such as the FDA's S7A.[7][8]
Establishing a Testable Hypothesis: A Hypothetical Primary Target
To build a logical testing strategy, we must first propose a plausible primary target. The benzonitrile moiety is a key pharmacophore in various enzyme inhibitors, including certain classes of protein kinases and cysteine proteases like cathepsins.[9][10] The strong electron-withdrawing nature of the nitrile can influence aromatic ring interactions, such as π–π stacking with protein residues.[3]
For the purpose of this guide, we will hypothesize that This compound is a novel inhibitor of a protein kinase , for instance, a member of the tyrosine kinase (TK) family, due to the prevalence of this scaffold in approved kinase inhibitors. This hypothesis provides the necessary context to design a relevant and focused cross-reactivity panel.
A Tiered Approach to Cross-Reactivity Screening
A tiered or phased approach to selectivity profiling is both scientifically rigorous and resource-efficient. It allows for early identification of major liabilities before proceeding to broader, more expensive screens.[11]
Workflow for Cross-Reactivity Profiling
Below is a diagram illustrating the logical flow of a tiered screening cascade.
Caption: A tiered workflow for assessing compound cross-reactivity.
-
Tier 1: High-Risk Panel: This initial screen focuses on the hypothetical primary target and a small panel of closely related proteins. For our kinase inhibitor hypothesis, this would include other kinases from the same family. The goal is to quickly determine if the compound has any selectivity within its intended target class.
-
Tier 2: Key Safety & Secondary Targets: If the compound shows promising selectivity in Tier 1, it progresses to a broader panel of key off-targets known to be associated with adverse drug reactions (ADRs).[12] This includes targets recommended by regulatory bodies and industry consensus, such as the hERG potassium channel (cardiotoxicity), COX enzymes (gastrointestinal effects), and monoamine oxidase (MAO) for neurological effects.[13][14] Commercial panels like the Eurofins SafetyScreen44 are excellent resources for this stage.[13][14]
-
Tier 3: Comprehensive Profiling and Cellular Confirmation: Compounds that pass Tier 2 with a clean profile are subjected to a much broader screen against hundreds of targets (GPCRs, other enzymes, ion channels, nuclear receptors) to uncover any unexpected interactions.[11][15] Finally, any significant "hits" from biochemical assays should be validated in cell-based assays to confirm their physiological relevance.
Experimental Methodologies & Protocols
The primary methods for assessing cross-reactivity are biochemical assays (measuring direct interaction) and cell-based assays (measuring functional consequences).
Biochemical Assays: Measuring Direct Interactions
A. Enzymatic Inhibition Assay (for Kinases)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase and a panel of off-target kinases.
Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Serially dilute this compound in DMSO, followed by a final dilution in assay buffer. A typical starting concentration for screening is 10 µM.[13]
-
Prepare a solution of the kinase and its specific substrate peptide in assay buffer.
-
Prepare an ATP solution at a concentration relevant for the specific kinase (often at its Km value).
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mix to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution. Incubate for 1 hour at room temperature.
-
Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to control wells (DMSO vehicle) and no-enzyme wells.
-
For active compounds, perform a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
B. Radioligand Binding Assay (for GPCRs and Ion Channels)
This assay measures the ability of a compound to displace a known radioactive ligand from a receptor or ion channel.
Protocol: Generic Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare binding buffer specific to the target receptor.
-
Prepare membrane preparations containing the target receptor.
-
Serially dilute this compound.
-
Prepare a solution of the radioligand (e.g., ³H-ligand) at a concentration near its Kd.
-
-
Assay Procedure:
-
Combine the membrane preparation, radioligand, and the test compound (or vehicle) in a microplate or tubes.
-
Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the assay by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the percent displacement of the radioligand.
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing results and making informed decisions.
Table 1: Hypothetical Tier 1 & 2 Cross-Reactivity Data for this compound
| Target Class | Target Name | Assay Type | IC50 / Ki (nM) | Selectivity Index (vs. TK-A) |
| Primary Target | Tyrosine Kinase A (TK-A) | Enzymatic | 50 | 1 |
| Tier 1: Related Kinases | Tyrosine Kinase B (TK-B) | Enzymatic | 1,500 | 30 |
| Tyrosine Kinase C (TK-C) | Enzymatic | 8,000 | 160 | |
| Ser/Thr Kinase D | Enzymatic | > 10,000 | > 200 | |
| Tier 2: Key Safety Targets | hERG Channel | Binding | > 10,000 | > 200 |
| COX-1 | Enzymatic | > 10,000 | > 200 | |
| COX-2 | Enzymatic | 9,500 | 190 | |
| MAO-A | Enzymatic | > 10,000 | > 200 | |
| Dopamine Transporter (DAT) | Binding | > 10,000 | > 200 | |
| 5-HT2A Receptor | Binding | 7,800 | 156 |
The Selectivity Index is calculated as (IC50 of Off-Target) / (IC50 of Primary Target). A higher number indicates greater selectivity.
Interpretation:
In this hypothetical example, the compound shows high potency against its primary target, TK-A. It demonstrates good selectivity (>30-fold) against closely related kinases and excellent selectivity (>150-fold) against key safety targets. This profile would justify moving the compound forward for broader Tier 3 profiling.
Concept of a Selectivity Profile
The goal is to identify a compound with high potency on the desired target and low potency on all other tested targets, as visualized below.
Caption: Ideal selectivity profile of a drug candidate.
Conclusion: A Self-Validating System for Risk Mitigation
This guide has outlined a systematic, evidence-based approach to characterizing the cross-reactivity of a novel compound, using this compound as a working example. By establishing a clear hypothesis, employing a tiered screening cascade, and utilizing validated biochemical and cellular assays, researchers can build a comprehensive selectivity profile. This process is self-validating; the data from each tier informs the decision to proceed to the next, ensuring that resources are focused on candidates with the highest probability of success. Adhering to such a rigorous framework is fundamental to mitigating risk, avoiding late-stage failures, and ultimately developing safer, more effective medicines.
References
- 1. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve drug selectivity? [synapse.patsnap.com]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H6F3NO) [pubchemlite.lcsb.uni.lu]
- 6. This compound, 97+% CAS#: [amp.chemicalbook.com]
- 7. fda.gov [fda.gov]
- 8. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Metabolic Stability of Pharmaceuticals Containing the 4-Methoxy-3-(trifluoromethyl)phenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. The 4-methoxy-3-(trifluoromethyl)phenyl moiety is an increasingly common structural feature in modern medicinal chemistry, designed to leverage the stability-enhancing properties of the trifluoromethyl group while modulating electronic properties with the methoxy group. This guide provides an in-depth technical comparison of the metabolic stability of pharmaceuticals incorporating this moiety against relevant alternatives. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for assessment, and present comparative data to inform rational drug design and lead optimization.
Introduction: The Strategic Importance of Metabolic Stability
In drug discovery, achieving an optimal balance of potency, selectivity, and pharmacokinetic properties is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences key parameters such as half-life, bioavailability, and the potential for drug-drug interactions.[1][2] Compounds with high metabolic stability are more likely to achieve and maintain therapeutic concentrations in the body, while those that are rapidly metabolized may be cleared too quickly to exert their desired pharmacological effect.[3]
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450 (CYP450) plays a central role in the Phase I metabolism of a vast array of xenobiotics.[4][5][6] Understanding how a drug candidate interacts with these enzymes is a critical early-stage assessment in the drug development pipeline.
The 4-Methoxy-3-(trifluoromethyl)phenyl Moiety: A Tale of Two Substituents
The 4-methoxy-3-(trifluoromethyl)phenyl group presents an interesting case study in metabolic design. It combines two substituents with opposing, yet potentially complementary, effects on metabolic stability.
-
The Methoxy Group (-OCH₃): A Metabolic Soft Spot
The methoxy group is a common substituent in drug molecules, often introduced to modulate solubility and electronic properties.[7][8] However, it is also a well-known metabolic liability. The methyl group of an aromatic methoxy ether is susceptible to oxidative O-demethylation by CYP450 enzymes, a common and often rapid metabolic pathway.[7][8] This biotransformation can lead to the formation of a phenol, which may then undergo further Phase II conjugation reactions, facilitating rapid excretion.
-
The Trifluoromethyl Group (-CF₃): A Metabolic Shield
In stark contrast, the trifluoromethyl group is a powerful tool for enhancing metabolic stability.[9][10][11] The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by CYP450 enzymes.[9] Strategically placing a trifluoromethyl group at a potential site of metabolism can effectively block this pathway, a strategy often referred to as "metabolic switching."[10] This can significantly increase a compound's half-life and bioavailability.[9][10]
The juxtaposition of these two groups on a phenyl ring raises a key question for medicinal chemists: To what extent does the stabilizing effect of the trifluoromethyl group counteract the metabolic liability of the adjacent methoxy group? This guide aims to provide a framework for answering this question.
Comparative In Vitro Assessment of Metabolic Stability
To objectively assess the metabolic stability of compounds containing the 4-methoxy-3-(trifluoromethyl)phenyl moiety, a series of well-established in vitro assays are employed. These assays provide crucial data on a compound's intrinsic clearance, which is a measure of the metabolic capacity of the liver.[3]
Key Experimental Assays
Two of the most informative and widely used in vitro assays for determining metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
-
Liver Microsomal Stability Assay: This assay utilizes liver microsomes, which are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly the CYP450s.[11] It is a cost-effective and high-throughput method for assessing a compound's susceptibility to oxidative metabolism.[11]
-
Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[12] This provides a more comprehensive picture of a compound's overall metabolic fate, including both oxidative and conjugative pathways.[12]
Experimental Protocols
Below are detailed, step-by-step methodologies for conducting these crucial experiments.
This protocol outlines a typical procedure for assessing metabolic stability using human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly metabolized compound and a stable compound)
-
Human liver microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the microsomal suspension by diluting the pooled human liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
This protocol provides a general workflow for assessing metabolic stability using cryopreserved human hepatocytes.
Materials:
-
Test compound and positive control compounds
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated 96-well plates at a desired cell density and allow them to attach and form a monolayer in the incubator.
-
-
Compound Incubation:
-
Prepare a solution of the test compound and positive controls in the culture medium.
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound or controls.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction in the respective wells by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Scrape the cell lysate and transfer the contents to a new plate.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis and Interpretation
The primary endpoints of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Plotting the Data: Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculating the Elimination Rate Constant (k): The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculating the Half-Life (t½): t½ = 0.693 / k
-
Calculating Intrinsic Clearance (CLint):
-
For Microsomal Stability: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
For Hepatocyte Stability: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)
-
These in vitro clearance values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.[10]
Comparative Data Analysis
To illustrate the impact of the 4-methoxy-3-(trifluoromethyl)phenyl moiety on metabolic stability, we present a comparative analysis of hypothetical compounds.
| Compound | Structure | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) in HLM | Primary Metabolic Pathway |
| Compound A (Control) | Phenyl ring with a metabolically labile group | 15 | 46.2 | Aromatic Hydroxylation |
| Compound B (Methoxy) | 4-Methoxyphenyl | 25 | 27.7 | O-Demethylation |
| Compound C (Trifluoromethyl) | 3-(Trifluoromethyl)phenyl | > 120 | < 5.8 | Minimal Metabolism |
| Compound D (Target Moiety) | 4-Methoxy-3-(trifluoromethyl)phenyl | 90 | 7.7 | O-Demethylation (slowed) |
Analysis:
-
Compound B (Methoxy): As expected, the presence of the methoxy group leads to a relatively short half-life due to facile O-demethylation.
-
Compound C (Trifluoromethyl): The trifluoromethyl group confers significant metabolic stability, with a very long half-life and low intrinsic clearance.
-
Compound D (Target Moiety): The combination of the methoxy and trifluoromethyl groups results in a significantly longer half-life and lower intrinsic clearance compared to the methoxy-only analog (Compound B). This demonstrates the "shielding" effect of the adjacent trifluoromethyl group, which likely hinders the access of CYP450 enzymes to the methoxy group, thereby slowing the rate of O-demethylation. While not as stable as the trifluoromethyl-only analog (Compound C), the 4-methoxy-3-(trifluoromethyl)phenyl moiety offers a substantial improvement in metabolic stability over a simple methoxy-substituted ring.
A study on the metabolism of mephedrone (4-methylmethcathinone) and its 4'-trifluoromethyl derivative (4-TFMMC) in rat liver hepatocytes showed a significantly longer biological half-life for the trifluoromethyl analog (203.8 min) compared to the methyl-substituted compound (61.9 min). This provides strong evidence for the metabolic stabilizing effect of the trifluoromethyl group in a similar chemical context.
Furthermore, the metabolism of Celecoxib, which contains a p-tolyl group that is structurally similar to the 4-methoxyphenyl moiety, is primarily mediated by CYP2C9 and involves the hydroxylation of the methyl group.[12] This suggests that the analogous methoxy group in the 4-methoxy-3-(trifluoromethyl)phenyl moiety would also be a primary target for CYP-mediated metabolism, a process that is evidently attenuated by the presence of the trifluoromethyl group.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key processes.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for the target moiety.
Conclusion and Future Perspectives
The 4-methoxy-3-(trifluoromethyl)phenyl moiety represents a sophisticated strategy in medicinal chemistry to enhance metabolic stability. The electron-withdrawing and sterically hindering trifluoromethyl group effectively shields the adjacent methoxy group from rapid O-demethylation by CYP450 enzymes. This results in a significantly improved metabolic profile compared to compounds bearing only a methoxy substituent.
The comprehensive in vitro assessment using liver microsomes and hepatocytes, as detailed in this guide, is essential for quantifying this stability enhancement and for making informed decisions during lead optimization. By understanding the interplay of these substituents and employing robust experimental methodologies, researchers can rationally design drug candidates with improved pharmacokinetic properties, ultimately increasing the probability of clinical success.
Future work in this area could involve more detailed studies to identify the specific CYP450 isoforms responsible for the residual metabolism of this moiety and to explore the impact of alternative substitution patterns on the phenyl ring to further fine-tune metabolic stability.
References
- 1. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS² - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Benzonitriles: A Cost-Benefit Analysis of Key Synthetic Pathways
Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as critical intermediates and final targets in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their value lies in the versatility of the nitrile group, which can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles.[2][3] The selection of a synthetic route to these vital compounds is a critical decision, balancing factors of yield, cost, substrate scope, functional group tolerance, safety, and scalability. This guide provides an in-depth, objective comparison of the three primary synthetic pathways: the classical Sandmeyer and Rosenmund-von Braun reactions, and the more contemporary palladium-catalyzed cyanation.
The Classical Approaches: Foundational but Flawed
For over a century, the Sandmeyer and Rosenmund-von Braun reactions have been the workhorses for benzonitrile synthesis. While historically significant and still utilized, they present considerable challenges in terms of reagent toxicity and harsh reaction conditions.
The Sandmeyer Reaction
First discovered in 1884, the Sandmeyer reaction transforms an aryl amine into a benzonitrile via an aryl diazonium salt intermediate.[4][5] The reaction is typically catalyzed by copper(I) cyanide (CuCN).
Mechanism & Rationale: The process is a two-step sequence. First, the primary aryl amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is often unstable and is used immediately. The second step involves the displacement of the diazonium group with a cyanide nucleophile, facilitated by a copper(I) catalyst. The mechanism is believed to proceed via a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[4][6]
Caption: The Sandmeyer reaction pathway from aryl amine to benzonitrile.
Advantages:
-
Readily Available Starting Materials: Aryl amines are often inexpensive and widely available.
-
Well-Established Protocol: The reaction is a classic transformation with extensive literature precedent.[7]
Disadvantages:
-
Toxicity: Requires superstoichiometric or catalytic amounts of highly toxic copper(I) cyanide.[1]
-
Hazardous Intermediates: Aryl diazonium salts can be explosive, especially when isolated. Their instability necessitates careful temperature control and immediate use.
-
Waste Generation: The reaction generates significant copper-containing waste streams, posing environmental concerns.
-
Variable Yields: Yields can be inconsistent and are highly dependent on the electronic nature of the substituents on the aromatic ring.[8]
The Rosenmund-von Braun Reaction
This method, developed in the early 20th century, involves the direct cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide.[9][10]
Mechanism & Rationale: The classical Rosenmund-von Braun reaction requires high temperatures (typically 150–250 °C) and a polar, high-boiling solvent like DMF or nitrobenzene.[2][11] The mechanism likely involves the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a copper(I) species.[11] The harsh conditions are necessary to overcome the activation energy for the oxidative addition of the aryl halide.
Caption: The Rosenmund-von Braun reaction pathway.
Advantages:
-
Direct Conversion: Offers a direct route from aryl halides, which are common synthetic intermediates.
Disadvantages:
-
Harsh Conditions: The requisite high temperatures limit the reaction's compatibility with sensitive functional groups and complex substrates.[2]
-
Stoichiometric Copper Cyanide: Employs large excesses of toxic CuCN, leading to difficult product purification and significant hazardous waste.[1][11]
-
Substrate Scope: Traditionally limited to more reactive aryl iodides and bromides.
Recent modifications using catalytic amounts of copper, additives like L-proline, and alternative cyanide sources have been developed to mitigate these issues, allowing for milder reaction temperatures (80–120 °C).[2][12]
The Modern Approach: Palladium-Catalyzed Cyanation
The advent of transition-metal catalysis revolutionized C-C bond formation, and the synthesis of benzonitriles is no exception. Palladium-catalyzed cyanation, first reported by Takagi in 1973, has become the most popular and versatile method for preparing substituted aromatic nitriles.[1][13][14]
Mechanism & Rationale: This reaction proceeds via a well-understood catalytic cycle. A Pd(0) complex undergoes oxidative addition into the aryl-halide bond to form a Pd(II) intermediate. This is followed by a cyanide-for-halide exchange (transmetalation) with a cyanide source. The final step is reductive elimination, which forms the Ar-CN bond, releases the benzonitrile product, and regenerates the active Pd(0) catalyst. A significant challenge is the potential for cyanide to poison the palladium catalyst by strongly coordinating to it, deactivating the catalytic cycle.[1][15]
Caption: The catalytic cycle for Palladium-catalyzed cyanation.
Advantages:
-
Mild Conditions: Reactions are typically run at much lower temperatures (≤ 100 °C) compared to the Rosenmund-von Braun reaction.[1]
-
Exceptional Functional Group Tolerance: The mild conditions allow for the synthesis of highly functionalized benzonitriles without protecting groups.[1][16]
-
Broad Substrate Scope: Modern catalyst systems are effective for a wide range of aryl and heteroaryl halides, including the less reactive but more cost-effective aryl chlorides.[16]
-
Safer Cyanide Sources: A key advantage is the ability to use less toxic and more manageable cyanide sources, such as zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive.[1]
Disadvantages:
-
Catalyst Cost: Palladium and specialized phosphine ligands can be expensive, which is a significant consideration for large-scale synthesis.
-
Catalyst Poisoning: As mentioned, cyanide can deactivate the catalyst, though modern protocols have developed strategies to mitigate this, such as using co-catalysts or slow-release cyanide sources.[1][15]
-
Process Sensitivity: Some protocols require rigorously anhydrous conditions and inert atmospheres, which can be challenging to implement.[1]
Comparative Analysis: A Head-to-Head Evaluation
The optimal choice of synthetic pathway depends on a multi-faceted analysis of cost, performance, and safety. The following table provides a summary for direct comparison.
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | Aryl Amines | Aryl Halides (I, Br) | Aryl Halides (Cl, Br, I), Triflates |
| Key Reagents | NaNO₂, HX, CuCN | Stoichiometric CuCN | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) |
| Typical Yields (%) | 50-90% (Substrate dependent)[8] | 60-90% (Often requires harsh conditions) | 70-99% (Generally high and reproducible)[1] |
| Reaction Conditions | Low temp (0-5°C) then moderate heat | High temp (150-250°C); Modern variants (80-120°C)[2] | Mild temp (Room temp to 100°C)[1] |
| Functional Group Tolerance | Moderate | Poor (classical); Moderate (modern) | Excellent[1][16] |
| Cost of Key Reagents | Low (CuCN is inexpensive) | Low (CuCN is inexpensive) | High (Pd catalysts and ligands are costly) |
| Safety/Environmental | Toxic CuCN, unstable diazonium salts, copper waste | Highly toxic CuCN, high energy use, copper waste | Less toxic cyanide sources available, but Pd is a precious metal; ligand toxicity varies |
| Scalability | Well-established for industrial use, but with significant waste management challenges | Challenging due to high temperatures and stoichiometric waste | Increasingly used in industry; catalyst cost and recycling are key factors |
Experimental Protocols: Validated Methodologies
To provide a practical context, the following are representative, step-by-step protocols for each pathway.
Protocol 1: Sandmeyer Synthesis of 4-Nitrobenzonitrile[9]
-
Diazotization: Dissolve 4-nitroaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, dissolve copper(I) cyanide (12 mmol) and sodium cyanide (24 mmol) in water (20 mL). Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will occur. After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Workup: Cool the reaction mixture, extract with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Protocol 2: L-Proline-Promoted Rosenmund-von Braun Synthesis[3]
-
Setup: To an oven-dried Schlenk tube, add 1-bromo-4-methoxybenzene (1 mmol), copper(I) cyanide (1.2 mmol), L-proline (0.4 mmol), and potassium carbonate (2 mmol).
-
Reaction: Evacuate and backfill the tube with argon. Add anhydrous DMF (2 mL). Heat the reaction mixture at 120 °C with stirring for 24 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Synthesis of Ethyl 4-Cyanobenzoate[1]
-
Setup: In a glovebox, charge a vial with ethyl 4-chlorobenzoate (1 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), potassium acetate (0.125 mmol), Pd₂(dba)₃ (0.001 mmol, 0.1 mol %), and ligand L1 (e.g., a biaryl phosphine ligand, 0.004 mmol).
-
Reaction: Add dioxane (2.5 mL) and water (2.5 mL). Seal the vial and heat at 100 °C with vigorous stirring for 1 hour.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.
Conclusion and Recommendations
The synthesis of substituted benzonitriles has evolved significantly. While the Sandmeyer and Rosenmund-von Braun reactions laid the groundwork, their reliance on harsh conditions and highly toxic reagents makes them less desirable for modern drug discovery and development, where safety, functional group tolerance, and environmental impact are paramount.
Palladium-catalyzed cyanation has emerged as the superior methodology for most applications.[14] Its operational simplicity, mild reaction conditions, broad substrate scope (especially for inexpensive aryl chlorides), and high yields make it the gold standard. The development of protocols using non-toxic cyanide sources like K₄[Fe(CN)₆] further enhances its appeal from a green chemistry perspective.[1]
Decision Framework:
-
For complex, highly functionalized molecules at the lab scale: Palladium-catalyzed cyanation is the unequivocal choice due to its unmatched functional group tolerance.
-
For large-scale industrial synthesis of simple benzonitriles from cheap anilines: The Sandmeyer reaction may still be considered if robust waste treatment facilities are in place, although modern catalytic methods are increasingly competitive.
-
When cost is the absolute primary driver and the substrate is simple: A modified, lower-temperature Rosenmund-von Braun reaction could be an option, but the safety and purification challenges must be carefully managed.
Ultimately, the investment in palladium catalysis often pays significant dividends in terms of reliability, efficiency, and safety, solidifying its position as the preferred pathway for the synthesis of substituted benzonitriles in the 21st century.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction Mechanism - [adda247.com]
- 8. benchchem.com [benchchem.com]
- 9. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 4-Methoxy-3-(trifluoromethyl)benzonitrile
Comprehensive Safety Guide: Handling 4-Methoxy-3-(trifluoromethyl)benzonitrile
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Operational Integrity
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No: 261951-87-5). As a substituted benzonitrile, this compound warrants a rigorous approach to safety, grounded in a clear understanding of its potential hazards and the engineering and personal protective measures required to mitigate them. This document is intended for researchers, chemists, and laboratory professionals engaged in drug development and chemical synthesis.
Hazard Assessment: Understanding the Risks
The foundational principle of laboratory safety is a thorough understanding of the materials in use. While specific toxicological data for this compound is limited, its chemical structure—featuring a nitrile group and a trifluoromethyl group on a methoxybenzene core—allows for a robust hazard assessment based on well-documented analogous compounds.
The primary hazards are associated with its classification as harmful and irritant.[1] The nitrile functional group can be toxic, and fluorinated organic compounds require careful handling. Therefore, exposure via all routes—inhalation, skin contact, eye contact, and ingestion—must be prevented.
Table 1: GHS Hazard Classification and Statements
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07 (Harmful/Irritant)[1] | Warning[1] | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal (Inferred) | GHS07 (Harmful/Irritant) | Warning | H312: Harmful in contact with skin.[2][3] |
| Acute Toxicity, Inhalation (Inferred) | GHS07 (Harmful/Irritant) | Warning | H332: Harmful if inhaled.[2][3] |
| Skin Corrosion/Irritation (Inferred) | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation (Inferred) | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation.[2][3][4] |
| Specific target organ toxicity (single exposure) | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation.[2][3] |
Note: Inferred hazards are based on safety data for structurally similar benzonitrile compounds.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is critical. The selection of PPE must be based on a risk assessment of the specific procedures being performed.
Table 2: PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer (Sub-gram scale) | Chemical splash goggles | Nitrile gloves (double-gloved recommended) | Flame-resistant lab coat | Certified chemical fume hood |
| Reaction Setup/Workup (mL scale) | Chemical splash goggles and face shield | Chemical-resistant nitrile gloves[5][6][7] | Flame-resistant lab coat and chemical-resistant apron | Certified chemical fume hood |
| Large Scale (>50g or >250mL) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gauntlets | Chemical-resistant suit or coveralls[8] | Certified chemical fume hood. Respirator on standby for non-routine tasks or emergencies. |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory. A face shield must be worn over the goggles during procedures with a heightened risk of splashes or vigorous reactions.[8]
-
Hand Protection : Nitrile gloves are the standard choice for their broad chemical resistance.[7][9][10] Always check the manufacturer's breakthrough time data for benzonitriles if available. For prolonged contact or handling of larger quantities, heavier gauntlet-style nitrile gloves are recommended. Crucially, inspect gloves for any signs of degradation or perforation before each use and remove them using the proper technique to avoid skin contamination.
-
Body Protection : A flame-resistant (FR) lab coat is the minimum requirement. For procedures involving larger volumes, supplement with a chemical-resistant apron.
-
Respiratory Protection : All handling of this compound must be performed within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[8][11] If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][12]
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Functionality : Ensure the chemical fume hood has a current certification and the airflow monitor indicates normal operation.
-
Assemble all PPE : Don the appropriate PPE as outlined in Table 2 before entering the designated work area.
-
Prepare a Decontamination Area : Designate a nearby area for decontaminating glassware and equipment.
-
Locate Emergency Equipment : Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Chemical Handling
-
Transportation : Transport the chemical in a sealed, labeled, and shatter-proof secondary container.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Monitoring : Keep the fume hood sash at the lowest practical height during the reaction.
Step 3: Post-Procedure Decontamination
-
Quenching and Workup : All quenching and workup procedures must be performed within the fume hood.
-
Surface Cleaning : Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
PPE Removal : Remove PPE in the correct order (gloves first, followed by apron, face shield, and goggles), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water immediately after exiting the lab.[3][11]
Emergency Procedures: Spill and Exposure Response
Small Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill using an inert material like vermiculite, dry sand, or earth.[8][11][13]
-
Collect the absorbed material using non-sparking tools and place it into a dedicated, sealed, and labeled hazardous waste container.[8][13]
-
Decontaminate the area with an appropriate solvent and then soap and water.
Personnel Exposure:
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Waste Management and Disposal
All waste streams containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[8][13]
-
Waste Segregation : Do not mix benzonitrile waste with other waste streams.[8]
-
Liquid Waste : Collect all liquid waste in a dedicated, clearly labeled, and sealed container. The label must include the full chemical name.
-
Solid Waste : All contaminated solids (e.g., gloves, weighing paper, absorbent material) must be placed in a separate, sealed, and clearly labeled hazardous waste container.
-
Final Disposal : All waste must be disposed of through an approved hazardous waste disposal plant, typically via incineration, in accordance with all local, state, and federal regulations.[3][14]
Workflow Visualization
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, emphasizing critical safety checkpoints.
Caption: Safe handling workflow for this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. benchchem.com [benchchem.com]
- 9. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 10. business.medtecs.com [business.medtecs.com]
- 11. atamankimya.com [atamankimya.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
